Product packaging for Spadin(Cat. No.:CAS No. 1270083-24-3; 632-99-5)

Spadin

Cat. No.: B2782784
CAS No.: 1270083-24-3; 632-99-5
M. Wt: 2012.352
InChI Key: WMSPWLIEKXALQP-WSSJNERPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spadin is a useful research compound. Its molecular formula is C96H142N26O22 and its molecular weight is 2012.352. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C96H142N26O22 B2782784 Spadin CAS No. 1270083-24-3; 632-99-5

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C96H142N26O22/c1-10-53(8)79(90(139)107-46-76(127)118-78(52(6)7)91(140)117-71(49-124)86(135)113-67(41-56-43-104-62-22-13-11-20-59(56)62)81(130)106-45-75(126)110-66(38-50(2)3)84(133)112-65(94(143)144)25-16-34-103-96(100)101)119-89(138)72-26-17-35-120(72)77(128)47-108-82(131)70(48-123)116-85(134)68(42-57-44-105-63-23-14-12-21-60(57)63)114-83(132)64(24-15-33-102-95(98)99)111-87(136)74-28-19-37-122(74)93(142)69(39-51(4)5)115-88(137)73-27-18-36-121(73)92(141)54(9)109-80(129)61(97)40-55-29-31-58(125)32-30-55/h11-14,20-23,29-32,43-44,50-54,61,64-74,78-79,104-105,123-125H,10,15-19,24-28,33-42,45-49,97H2,1-9H3,(H,106,130)(H,107,139)(H,108,131)(H,109,129)(H,110,126)(H,111,136)(H,112,133)(H,113,135)(H,114,132)(H,115,137)(H,116,134)(H,117,140)(H,118,127)(H,119,138)(H,143,144)(H4,98,99,102)(H4,100,101,103)/t53-,54-,61-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,78-,79-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSPWLIEKXALQP-WSSJNERPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CC8=CC=C(C=C8)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C)NC(=O)[C@H](CC8=CC=C(C=C8)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C96H142N26O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2012.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Spadin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Spadin, a 17-amino acid peptide derived from the maturation of the sortilin receptor, has emerged as a promising novel antidepressant with a rapid onset of action. Its mechanism centers on the specific antagonism of the TWIK-related potassium channel-1 (TREK-1), a two-pore domain potassium channel implicated in the pathophysiology of depression. Unlike conventional antidepressants, this compound's action initiates a cascade of downstream signaling events that swiftly modulate neuronal circuits, promote neuroplasticity, and reverse depressive-like behaviors. This document provides a comprehensive technical overview of this compound's mechanism of action, detailing its molecular interactions, downstream signaling pathways, and effects on neuronal function, supported by quantitative data, experimental methodologies, and pathway visualizations.

Primary Molecular Target: The TREK-1 Potassium Channel

The principal molecular target of this compound is the TREK-1 (KCNK2) channel , a member of the two-pore-domain potassium (K2P) channel family. These channels are critical regulators of neuronal excitability, contributing to the resting membrane potential. In the context of depression, the TREK-1 channel has been identified as a significant therapeutic target; genetic deletion of the TREK-1 gene in mice results in a depression-resistant phenotype, mimicking the effects of antidepressant treatments.[1][2]

This compound is derived from the propeptide of neurotensin receptor 3 (NTSR3), also known as Sortilin.[1][3] NTSR3/Sortilin is a sorting protein that physically interacts with the TREK-1 channel, regulating its expression and localization at the plasma membrane.[1][3][4] this compound leverages this natural association, binding directly and with high affinity to the TREK-1 channel to modulate its function.[1][5]

Mechanism of TREK-1 Inhibition

This compound's inhibition of TREK-1 is not achieved through a simple pore-blocking mechanism. Instead, it functions as a state-dependent antagonist , likely through an allosteric mechanism.[6]

  • Antagonism of Activation: this compound selectively antagonizes the activation of TREK-1 channels by physical and chemical stimuli, most notably arachidonic acid (AA).[3][6][7] Electrophysiological studies demonstrate that pre-exposure to this compound significantly perturbs the subsequent activation of TREK-1 currents by AA.[3][6] It does not, however, block TREK-1 currents under basal (unstimulated) conditions.[6]

  • Channel Internalization: Evidence suggests this compound also promotes the internalization of TREK-1 channels from the cell surface, further reducing the number of functional channels available to regulate neuronal excitability.[1]

This antagonistic action effectively mimics the TREK-1 knockout phenotype, leading to increased neuronal excitability and initiating downstream antidepressant effects.

This compound This compound TREK1 TREK-1 Channel (on Plasma Membrane) This compound->TREK1 Binds & Antagonizes Activation Internalization TREK-1 Internalization This compound->Internalization Promotes Inhibition Inhibition of K+ Efflux This compound->Inhibition K_efflux K+ Efflux TREK1->K_efflux Mediates TREK1->Inhibition AA Arachidonic Acid (AA) / Stress AA->TREK1 Activates Hyperpolarization Neuronal Hyperpolarization K_efflux->Hyperpolarization Internalization->TREK1

Caption: this compound's direct antagonism and internalization of the TREK-1 channel.

Downstream Signaling Cascades

Inhibition of TREK-1 by this compound triggers the activation of critical intracellular signaling pathways associated with cell survival, synaptic plasticity, and antidepressant responses.

  • MAPK and PI3K Pathways: In vitro, this compound treatment activates both the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) signaling pathways in a time- and concentration-dependent manner.[4][8] The activation of the PI3K pathway, in particular, has been linked to the protective effect of this compound against apoptosis.[8]

  • CREB Phosphorylation: A crucial downstream event is the enhanced phosphorylation of the cAMP Response Element-Binding protein (CREB) in the hippocampus.[1][5] Phosphorylated CREB (pCREB) is a key transcription factor that regulates the expression of genes involved in neuroplasticity and neurogenesis, and its activation is a hallmark of effective, long-term antidepressant action.[2] this compound achieves this effect rapidly, within just four days of treatment.[1][2]

This compound This compound TREK1 TREK-1 Inhibition This compound->TREK1 MAPK MAPK Pathway TREK1->MAPK PI3K PI3K Pathway TREK1->PI3K CREB CREB MAPK->CREB Activate PI3K->CREB Activate AntiApoptosis Anti-Apoptosis PI3K->AntiApoptosis pCREB pCREB (Activated) CREB->pCREB Phosphorylation Neuroplasticity Neuroplasticity & Neurogenesis Gene Expression pCREB->Neuroplasticity

Caption: Key intracellular signaling pathways activated by this compound-mediated TREK-1 inhibition.

Modulation of the Serotonergic System

This compound's antidepressant effects are also mediated by its powerful modulation of the brain's serotonergic (5-HT) system. The peptide produces a robust 113% increase in the firing rate of 5-HT neurons located in the Dorsal Raphe Nucleus (DRN).[9][10] This action is critical, as increased serotonergic transmission is a common mechanism of many antidepressant drugs.

This effect is not direct but is instead dependent on a neural circuit involving the medial prefrontal cortex (mPFC).[9][10] The mechanism within the mPFC is believed to involve the stimulation of 5-HT4 receptors and the blockade of metabotropic glutamate receptors 2/3 (mGluR2/3), which together disinhibit the descending pathway to the DRN, leading to increased 5-HT neuron firing.[9][10]

cluster_mPFC Within mPFC This compound This compound mPFC Medial Prefrontal Cortex (mPFC) This compound->mPFC HT4R 5-HT4 Receptor mPFC->HT4R Stimulates mGluR2 mGluR2/3 Receptor mPFC->mGluR2 Blocks DRN Dorsal Raphe Nucleus (DRN) 5-HT Neurons HT4R->DRN Disinhibitory Signal mGluR2->DRN Disinhibitory Signal Firing Increased 5-HT Neuron Firing DRN->Firing Effect Antidepressant Effect Firing->Effect

Caption: this compound modulates the mPFC-DRN circuit to increase serotonin neuron activity.

Promotion of Neuroplasticity and Synaptogenesis

A key component of this compound's rapid action is its ability to induce structural and functional changes in the brain.

  • Increased BDNF: In vivo, this compound injections lead to a rapid increase in both the mRNA expression and protein levels of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus.[8] BDNF is a neurotrophin essential for neuronal survival, growth, and plasticity.

  • Enhanced Synaptogenesis: this compound promotes the formation of new synapses. This is demonstrated by the enhanced mRNA and protein expression of key synaptic markers, including the postsynaptic density protein PSD-95 and the presynaptic protein Synapsin.[8]

  • Dendritic Spine Maturation: Morphological analysis of cortical neurons treated with this compound reveals a significant increase in the proportion of mature dendritic spines, indicating stronger and more stable synaptic connections.[8]

  • Hippocampal Neurogenesis: Consistent with its effects on CREB and BDNF, chronic treatment with this compound enhances adult neurogenesis in the hippocampus, a process believed to be fundamental to the therapeutic action of many antidepressants.[1][5]

Quantitative Data Summary

The following table summarizes key quantitative parameters defining this compound's interaction with its target and its biological effects.

ParameterValueContext / MethodReference(s)
Binding Affinity (Kd) 10 nMSpecific binding to TREK-1 channel[1][5]
IC₅₀ ~70.7 nMDose-dependent inhibition of arachidonic acid-induced TREK-1 currents[1]
5-HT Neuron Firing ↑ 113%Increase in Dorsal Raphe Nucleus 5-HT neuron firing rate in vivo[9][10]
Effective Dose (FST) 10⁻⁶ M (i.v.)Dose reducing immobility in the mouse Forced Swim Test after acute administration[1][2]
Effective Dose (FST) 10⁻⁵ M (i.p.)Dose reducing immobility in the mouse Forced Swim Test after acute administration[1][2]
Time to Effect 4 DaysTime for subchronic treatment to produce significant antidepressant effects[1][11]

Selectivity and Safety Profile

An essential feature for any therapeutic candidate is its selectivity. This compound demonstrates high specificity for its target.

  • K2P Channel Selectivity: this compound does not inhibit the activity of other related K2P channels, including TREK-2, TRAAK, TASK, and TRESK.[11]

  • Cardiac Safety: Crucially, this compound does not block the cardiac potassium channels IKr and IKs, which are often associated with cardiotoxicity in drug development. It does not induce cardiac dysfunction or modify systolic pressure.[11]

Key Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp
  • Objective: To measure the effect of this compound on TREK-1 channel currents.

  • Methodology:

    • Cell Preparation: COS-7 cells are transiently transfected with plasmids encoding the mouse TREK-1 channel.[1][3] Alternatively, primary cultures of hippocampal pyramidal neurons can be used.[1]

    • Recording: Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection. The external bath solution typically contains (in mM): 150 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4. The internal pipette solution contains (in mM): 155 KCl, 5 EGTA, 10 HEPES, adjusted to pH 7.2.

    • Current Elicitation: TREK-1 currents are elicited using a voltage ramp protocol (e.g., from -100 mV to +50 mV).[1]

    • Drug Application: Basal currents are recorded, after which the TREK-1 activator arachidonic acid (AA, 10 µM) is applied to the bath to induce a stable outward-rectifying current.[1][3]

    • Inhibition Measurement: Once the AA-activated current is stable, this compound (e.g., 100 nM or in varying concentrations from 1 nM to 1 µM) is co-applied with AA. The reduction in current amplitude is measured to determine the percentage of inhibition and to calculate the IC₅₀.[1][12]

Co-Immunoprecipitation
  • Objective: To demonstrate the physical interaction between TREK-1 and NTSR3/Sortilin.

  • Methodology:

    • Cell Lysates: Mouse cortical neurons or COS-7 cells co-expressing both proteins are lysed in a suitable buffer containing protease inhibitors.[1]

    • Antibody Incubation: The cell lysate is pre-cleared and then incubated overnight at 4°C with a primary antibody specific to one of the target proteins (e.g., anti-TREK-1 antiserum).

    • Precipitation: Protein A/G-agarose beads are added to the lysate-antibody mixture and incubated to precipitate the antibody-protein complexes.

    • Washing and Elution: The beads are washed multiple times to remove non-specific binding, and the bound proteins are eluted.

    • Western Blot Analysis: The eluted samples are resolved by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody against the second protein (e.g., anti-NTSR3/Sortilin antibody) to confirm its presence in the immunoprecipitated complex.[1]

Behavioral Analysis: Forced Swim Test (FST)
  • Objective: To assess the antidepressant-like efficacy of this compound in rodents.

  • Methodology:

    • Animals: Adult male mice are used.[1]

    • Drug Administration: For acute studies, this compound is administered via intravenous (i.v.), intraperitoneal (i.p.), or intracerebroventricular (i.c.v.) injection 30 minutes before the test.[1][12] For subchronic studies, injections are given once daily for four consecutive days, with the test performed on the fifth day.[12][13]

    • Test Procedure: Each mouse is placed individually into a glass cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where it cannot touch the bottom or escape.

    • Data Acquisition: The session is typically recorded for 6 minutes. The key behavioral parameter measured is the duration of immobility during the final 4 minutes of the test.

    • Analysis: A significant reduction in immobility time in the this compound-treated group compared to a saline-treated control group is interpreted as an antidepressant-like effect.[1]

References

Spadin: A Novel Endogenous Peptide Targeting the TREK-1 Channel for Antidepressant Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on the Discovery, Origin, and Mechanism of Action

Foreword: This document provides a comprehensive technical overview of the Spadin peptide, intended for researchers, scientists, and professionals in the field of drug development. It details the discovery, endogenous origin, biochemical properties, and the molecular mechanisms underlying its antidepressant effects.

Discovery and Origin of this compound

This compound is a naturally derived peptide identified as a potent and specific blocker of the TWIK-related K+ channel-1 (TREK-1).[1][2][3] Its discovery stemmed from research into the post-translational modification of the sortilin receptor, also known as the neurotensin receptor-3 (NTSR3).[4][5][6]

The maturation of the sortilin receptor involves the cleavage of a 44-amino acid N-terminal propeptide (PE) by the protein convertase furin within the late Golgi apparatus.[5][7] this compound itself is a 17-amino acid peptide, corresponding to amino acids 12-28 of this propeptide, and was specifically designed based on the structure of the full-length propeptide.[4][7] This endogenous origin classifies this compound as a natural peptide, which has significant implications for its biological compatibility and potential therapeutic applications.[4]

Biochemical Properties and Activity

This compound exhibits a high affinity and specificity for the TREK-1 channel. Its interaction with the channel has been characterized through various biochemical and electrophysiological assays. The key quantitative data are summarized in the tables below.

Table 1: Binding Affinity and Inhibitory Concentration of this compound
ParameterValueCell Line/SystemReference
Binding Affinity (Kd)~10 nMTREK-1 transfected COS-7 cells[1][8]
IC5070.7 nM (at 0 mV)TREK-1 transfected COS-7 cells[1][8]
IC50 Range40-70 nMVarious[2][7]
Table 2: Efficacy of this compound in Preclinical Models
Experimental ModelAdministration RouteDoseEffectReference
Forced Swim Test (FST)Intracerebroventricular (i.c.v.)10⁻⁷ M66.8% reduction in immobility[1]
Forced Swim Test (FST)Intravenous (i.v.)10⁻⁶ M62.9% reduction in immobility[1]
Forced Swim Test (FST)Intraperitoneal (i.p.)10⁻⁵ M55.3% reduction in immobility[1]
Tail Suspension Test (TST)Intravenous (i.v.)10⁻⁶ M (4-day treatment)28.1% reduction in immobility[1]
5-HT Neuron Firing RateIn vivoNot specifiedIncrease in firing rate in the Dorsal Raphe Nucleus[1]
CREB PhosphorylationIntraperitoneal (i.p.)10⁻⁵ M (4-day treatment)2-fold increase in pCREB-labeled neurons[1]

Signaling Pathways of this compound

This compound's primary mechanism of action is the inhibition of the TREK-1 channel. This channel is a member of the two-pore domain potassium (K2P) channel family and plays a crucial role in regulating neuronal excitability. By blocking TREK-1, this compound effectively mimics the antidepressant phenotype observed in mice genetically deficient for the TREK-1 channel.[2] Some research suggests that this compound acts as an allosteric antagonist, specifically preventing the activation of TREK-1 by arachidonic acid.[9][10][11][12]

The inhibition of TREK-1 by this compound initiates a cascade of downstream signaling events that are believed to contribute to its rapid antidepressant effects. A key outcome is the increased firing rate of serotonergic (5-HT) neurons in the Dorsal Raphe Nucleus.[1][13] Furthermore, this compound has been shown to activate intracellular signaling pathways, including the MAPK and PI3K pathways.[2][14] The activation of these pathways is associated with neuroprotective and synaptogenic effects.

This compound treatment also leads to an increase in the expression of Brain-Derived Neurotrophic Factor (BDNF) and enhances the phosphorylation of the cAMP response element-binding protein (CREB).[1][14] Both BDNF and pCREB are well-established mediators of neuronal plasticity and are implicated in the therapeutic effects of conventional antidepressants. The ability of this compound to rapidly engage these pathways likely underlies its fast onset of action compared to traditional antidepressant medications.[1]

Spadin_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_neuronal Neuronal Effects This compound This compound TREK1 TREK-1 Channel This compound->TREK1 Inhibition MAPK MAPK Pathway TREK1->MAPK Activation PI3K PI3K Pathway TREK1->PI3K Activation Serotonin Increased 5-HT Neuron Firing TREK1->Serotonin CREB CREB MAPK->CREB PI3K->CREB pCREB pCREB CREB->pCREB Phosphorylation BDNF BDNF Expression pCREB->BDNF Upregulation Synaptogenesis Synaptogenesis (PSD-95, Synapsin) pCREB->Synaptogenesis Enhancement Antidepressant Antidepressant Effects BDNF->Antidepressant Synaptogenesis->Antidepressant Serotonin->Antidepressant

Caption: Signaling pathway of this compound leading to antidepressant effects.

Experimental Protocols

The following sections outline the key experimental methodologies employed in the discovery and characterization of this compound.

Peptide Synthesis and Isolation

This compound and its analogs are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following synthesis, the peptide is cleaved from the resin and purified using reverse-phase high-performance liquid chromatography (HPLC). The purity and identity of the final peptide product are confirmed by mass spectrometry. For in vivo studies, peptides are often lyophilized and reconstituted in a suitable vehicle, such as saline.

Co-Immunoprecipitation

To demonstrate the physical interaction between TREK-1 and the sortilin receptor, co-immunoprecipitation experiments were performed using COS-7 cells or cortical neurons co-expressing both proteins.

  • Cell Lysis: Cells are lysed in a buffer containing non-ionic detergents (e.g., Triton X-100) and protease inhibitors.

  • Immunoprecipitation: The cell lysate is incubated with an antibody specific to one of the proteins of interest (e.g., anti-TREK-1).

  • Complex Capture: Protein A/G-agarose beads are added to the lysate to capture the antibody-protein complex.

  • Washing: The beads are washed several times to remove non-specifically bound proteins.

  • Elution and Western Blotting: The bound proteins are eluted from the beads and subjected to SDS-PAGE, followed by Western blotting with an antibody against the other protein of interest (e.g., anti-sortilin) to confirm the interaction.

CoIP_Workflow start Start: Co-expressing Cells lysis Cell Lysis start->lysis incubation Incubate with Primary Antibody lysis->incubation capture Capture with Protein A/G Beads incubation->capture wash Wash Beads capture->wash elution Elute Proteins wash->elution sds_page SDS-PAGE elution->sds_page western Western Blot with Secondary Antibody sds_page->western end Result: Protein Interaction western->end

Caption: Workflow for Co-Immunoprecipitation.

Electrophysiology (Patch-Clamp)

The functional effects of this compound on TREK-1 channel activity are assessed using the whole-cell patch-clamp technique on cells expressing the channel (e.g., hTREK-1/HEK cells or neurons).

  • Cell Preparation: Cells are cultured on coverslips suitable for microscopy and electrophysiological recording.

  • Pipette Preparation: Glass micropipettes are pulled to a fine tip and filled with an internal solution mimicking the intracellular ionic composition.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and suction is applied to form a high-resistance (giga-ohm) seal.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, allowing electrical access to the cell's interior.

  • Current/Voltage Recording: The membrane potential is clamped at a holding potential, and currents are recorded in response to voltage steps or ramps.

  • Drug Application: this compound is applied to the bath solution, and changes in TREK-1 currents (often activated by arachidonic acid) are recorded to determine the inhibitory effect.

Conclusion and Future Directions

This compound represents a promising new class of antidepressant with a novel mechanism of action and a rapid onset of therapeutic effects. Its endogenous origin and high specificity for the TREK-1 channel suggest a favorable safety profile. Further research is warranted to fully elucidate its therapeutic potential in humans and to develop more stable and potent analogs for clinical use. The continued investigation of this compound and its interaction with the TREK-1 channel will undoubtedly provide valuable insights into the pathophysiology of depression and pave the way for the development of next-generation antidepressant therapies.

References

The Intricate Relationship Between Sortilin and Spadin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Valbonne, France – November 10, 2025 – A comprehensive technical guide detailing the molecular interactions and functional relationship between the sorting receptor sortilin and its derived peptide, spadin, has been compiled to serve as a vital resource for researchers, scientists, and professionals in drug development. This document elucidates the critical role of this partnership in neuronal signaling and its potential as a therapeutic target for depression and other neurological disorders.

Executive Summary

Sortilin, a member of the Vps10p-domain receptor family, is a multifunctional protein involved in protein trafficking and signal transduction. It is synthesized as a pro-protein that undergoes proteolytic cleavage by the enzyme furin in the trans-Golgi network to produce the mature sortilin receptor and a 44-amino acid propeptide.[1][2][3] this compound is a 17-amino acid peptide derived from this propeptide that has emerged as a potent and specific modulator of the two-pore domain potassium channel TREK-1.[4][5][6] The interaction between sortilin, this compound, and the TREK-1 channel forms a novel signaling axis with significant implications for neuronal excitability and plasticity, offering a promising avenue for the development of fast-acting antidepressants. This guide provides an in-depth overview of the molecular mechanisms, quantitative data, and experimental methodologies that underpin our current understanding of the sortilin-spadin relationship.

The Genesis of this compound from Sortilin

Sortilin is initially synthesized as a precursor protein, prosortilin. Within the trans-Golgi network, the proprotein convertase furin cleaves a 44-amino acid N-terminal propeptide, leading to the maturation of the sortilin receptor.[1][2][3] This propeptide plays a crucial role in the proper folding and trafficking of sortilin. This compound is a synthetic peptide whose sequence is derived from this naturally occurring sortilin propeptide.[5][6] Specifically, this compound's sequence corresponds to amino acids 12-28 of the full-length propeptide.[5]

Molecular Interactions and Signaling Pathways

The biological effects of this compound are primarily mediated through its interaction with the TREK-1 potassium channel, a key regulator of neuronal excitability. Sortilin acts as a crucial partner in this process, influencing the cellular localization and function of TREK-1.

Sortilin as a Sorting Receptor for TREK-1

Sortilin physically interacts with the TREK-1 channel.[4] This interaction is essential for the proper trafficking and cell surface expression of TREK-1 channels in neurons. Co-expression of sortilin with TREK-1 in cell lines leads to a significant increase in the amount of TREK-1 at the plasma membrane.[7] This suggests that sortilin functions as a chaperone or sorting receptor for TREK-1, ensuring its correct delivery to the neuronal membrane where it can exert its physiological function.

This compound's Dual Interaction with Sortilin and TREK-1

This compound exhibits a remarkable ability to bind to both sortilin and the TREK-1 channel, albeit with different affinities. This compound binds to the mature sortilin receptor with a high affinity, similar to the full-length propeptide.[5] More critically for its pharmacological effects, this compound directly binds to the TREK-1 channel.[4][5] This binding is specific and leads to the inhibition of the channel's activity.

The Sortilin-Spadin-TREK-1 Signaling Cascade

The interplay between sortilin, this compound, and TREK-1 culminates in the modulation of neuronal activity. By inhibiting the TREK-1 channel, this compound reduces potassium efflux from neurons. This reduction in outward potassium current leads to depolarization of the neuronal membrane, thereby increasing neuronal excitability. This increased excitability of key neuronal circuits, particularly the serotonergic system, is believed to be the primary mechanism underlying this compound's rapid antidepressant effects.[5][8] this compound treatment has been shown to increase the firing rate of serotonergic neurons in the dorsal raphe nucleus.[5][8]

Sortilin_Spadin_TREK1_Signaling cluster_golgi Trans-Golgi Network cluster_products cluster_membrane Plasma Membrane cluster_downstream Neuronal Effects Prosortilin Prosortilin Furin Furin Prosortilin->Furin Cleavage Sortilin Mature Sortilin Furin->Sortilin Propeptide Sortilin Propeptide Furin->Propeptide This compound This compound (derived from propeptide) Propeptide->this compound Source TREK1 TREK-1 Channel This compound->TREK1 Binding & Inhibition Increased_Excitability Increased Neuronal Excitability TREK1->Increased_Excitability K+ Efflux Sortilin_Membrane Sortilin Sortilin_Membrane->TREK1 Trafficking & Surface Expression Antidepressant_Effects Antidepressant Effects Increased_Excitability->Antidepressant_Effects

Figure 1: Sortilin-Spadin-TREK-1 Signaling Pathway.

Quantitative Data

The following tables summarize the key quantitative data from various studies on the interactions between this compound, its analogs, sortilin, and TREK-1.

Table 1: Binding Affinities
LigandReceptor/ChannelCell LineBinding Affinity (Kd/Ki)Reference
This compoundSortilin (NTSR3)C13NJ microglial cells8 nM (Ki)[9]
This compoundTREK-1TREK-1 transfected COS-7 cells~10 nM (Kd)[4][5][10]
Sortilin PropeptideMature SortilinN/A~5 nM (Kd)[5]
Table 2: TREK-1 Channel Inhibition
CompoundCell LineIC50Reference
This compoundTREK-1 transfected COS-7 cells70.7 nM[4][5]
This compoundhTREK-1/HEK cells40-60 nM[11][12]
This compound Analog (PE 22-28)hTREK-1/HEK cells0.12 nM[11][12]
This compound Analog (G/A-PE 22-28)hTREK-1/HEK cells0.10 nM[11][12]
Biotinylated-G/A-PE 22-28hTREK-1/HEK cells1.2 nM[11][12]
Table 3: Functional Effects of this compound
EffectModel SystemConcentration/DoseResultReference
Increased 5-HT Neuron Firing RateMouse Dorsal Raphe Nucleus (in vivo)N/A113% increase[8]
Increased Neurogenesis (BrdU+ cells)Mouse Hippocampus (in vivo)10⁻⁵ M (i.p., 4 days)~2-fold increase[5][6]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the sortilin-spadin relationship.

Co-Immunoprecipitation of Sortilin and TREK-1

This technique is used to demonstrate the physical interaction between sortilin and TREK-1 in cells.

Objective: To determine if sortilin and TREK-1 are part of the same protein complex.

General Procedure:

  • Cell Lysis: Cells co-expressing sortilin and TREK-1 (e.g., transfected COS-7 cells or cortical neurons) are lysed in a non-denaturing buffer to preserve protein-protein interactions.

  • Immunoprecipitation: The cell lysate is incubated with an antibody specific for one of the proteins (e.g., anti-TREK-1 antibody). The antibody-protein complexes are then captured using protein A/G-agarose beads.

  • Washing: The beads are washed several times to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the other protein of interest (e.g., anti-sortilin antibody) to detect its presence in the immunoprecipitated complex.

CoIP_Workflow start Cells co-expressing Sortilin and TREK-1 lysis Lyse cells in non-denaturing buffer start->lysis incubation Incubate lysate with anti-TREK-1 antibody lysis->incubation capture Capture complexes with Protein A/G beads incubation->capture wash Wash beads to remove non-specific binding capture->wash elute Elute bound proteins wash->elute western Western Blot for Sortilin elute->western end Detection of Sortilin (confirms interaction) western->end

References

Spadin's Effect on Serotonergic Neuron Firing Rate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Spadin, a natural peptide derived from the maturation of the neurotensin receptor 3 (NTSR3/Sortilin), has emerged as a promising novel antidepressant with a rapid onset of action. Its primary mechanism involves the specific blockade of the two-pore domain potassium (K2P) channel, TREK-1. This technical guide provides an in-depth examination of the core effect of this compound on the firing rate of serotonergic (5-HT) neurons, a key system implicated in the pathophysiology of depression. We will detail the underlying molecular pathways, present a quantitative summary of its electrophysiological effects, and describe the experimental protocols used to elucidate these findings.

Core Molecular Mechanism of Action

This compound exerts its influence on the serotonergic system primarily by inhibiting the TREK-1 potassium channel.[1][2] These channels are critical regulators of neuronal excitability; by allowing the efflux of potassium ions (K+), they help maintain a hyperpolarized, resting membrane potential.

The mechanism by which this compound increases serotonergic neuron firing is not direct but relies on the anatomical and functional connectivity between the medial prefrontal cortex (mPFC) and the dorsal raphe nucleus (DRN), the principal site of 5-HT neurons in the brain.[3][4]

  • TREK-1 Blockade in the mPFC: this compound acts on TREK-1 channels located on pyramidal neurons within the mPFC.[3] Evidence suggests that these specific TREK-1 channels are coupled to metabotropic glutamate receptors 2/3 (mGluR2/3).[3][4]

  • Neuronal Depolarization: By blocking the K+ efflux through TREK-1 channels, this compound induces a depolarization of these mPFC neurons, increasing their excitability.[5][6]

  • Glutamatergic Projection to DRN: The activated pyramidal neurons in the mPFC send excitatory glutamatergic projections to the DRN.

  • Activation of 5-HT Neurons: This increased glutamatergic input excites the serotonergic neurons within the DRN, leading to a significant increase in their firing rate.[7]

Crucially, the stimulatory effect of this compound on 5-HT neuron firing is completely abolished when the mPFC is lesioned, confirming that this cortical pathway is essential for its mechanism of action.[3][4]

Spadin_Signaling_Pathway cluster_mPFC Medial Prefrontal Cortex (mPFC) Pyramidal Neuron cluster_DRN Dorsal Raphe Nucleus (DRN) This compound This compound TREK1 TREK-1 Channel This compound->TREK1 Blocks Depolarization Neuronal Depolarization TREK1->Depolarization Inhibits K+ Efflux, Causing mGluR23 mGluR2/3 mGluR23->TREK1 Modulates Glutamate Glutamate Release Depolarization->Glutamate Neuron_5HT 5-HT Neuron Glutamate->Neuron_5HT Excites Firing_Rate Increased Firing Rate Neuron_5HT->Firing_Rate

Caption: this compound's indirect signaling pathway to increase 5-HT neuron firing.

Quantitative Data on Serotonergic Neuron Firing

In vivo electrophysiological studies have consistently demonstrated this compound's robust effect on the firing rate of serotonergic neurons in the DRN. The data from key studies are summarized below.

ParameterVehicle/ControlThis compound TreatmentPercentage IncreaseReference
Firing Rate BaselineNot specified~113% [3][4]
Firing Rate (Hz) 1.26 ± 0.273.1 ± 0.7~146% [8]

The firing activity observed in this compound-treated animals is nearly identical to that seen in mice with a genetic deletion of the TREK-1 gene (kcnk2-/-), providing strong evidence that this compound's effect is mediated through TREK-1 blockade.[9][10]

Experimental Protocols: In Vivo Electrophysiology

The quantitative data presented above were obtained using single-unit in vivo electrophysiology in anesthetized rodents. This technique allows for the direct measurement of the electrical activity of individual neurons.

3.1. Animal Preparation and Surgery

  • Subjects: Adult male mice or rats are used.[4][9]

  • Anesthesia: Animals are anesthetized, typically with chloral hydrate (400 mg/kg, i.p.), to ensure a stable physiological state and lack of movement during recording.[4]

  • Stereotaxic Placement: The animal is placed in a stereotaxic frame, which allows for the precise, three-dimensional positioning of electrodes within the brain. A small hole is drilled in the skull above the target region, the Dorsal Raphe Nucleus (DRN).[4][11]

3.2. Recording and Neuron Identification

  • Electrodes: Single-barreled glass micropipettes are used for extracellular recording. The pipette is filled with a conductive solution (e.g., 2 M NaCl) that may contain a dye like Pontamine Sky Blue for later histological verification of the recording site.[4]

  • DRN Targeting: The electrode is slowly lowered into the brain using stereotaxic coordinates relative to cranial landmarks like bregma or lambda.[4][11]

  • Identification of 5-HT Neurons: Putative serotonergic neurons are identified based on their characteristic electrophysiological signature: a slow (0.5–2.5 Hz) and highly regular, pacemaker-like firing pattern, and a broad, positive-going action potential (0.8–1.2 ms).[4][12]

3.3. Drug Administration and Data Acquisition

  • Baseline Recording: Once a stable 5-HT neuron is identified, its baseline firing rate is recorded for a set period.

  • This compound Administration: this compound (e.g., 10-5 M in a 100 µL bolus) or a vehicle control is administered, typically via intraperitoneal (i.p.) injection.[9][13]

  • Post-Injection Recording: The neuron's firing rate is continuously monitored for an extended period (up to several hours) following the injection to measure the drug's effect.[8][13]

  • Analysis: The firing rate is quantified by counting the number of action potentials (spikes) per unit of time (Hz). The post-injection firing rate is then compared to the baseline rate to determine the percentage change.[8]

Experimental_Workflow A 1. Animal Anesthesia (e.g., Chloral Hydrate) B 2. Stereotaxic Surgery (Placement in frame, craniotomy) A->B C 3. Electrode Lowered into DRN B->C D 4. Identification of 5-HT Neuron (Based on firing pattern and waveform) C->D E 5. Record Baseline Firing Rate D->E F 6. Systemic Drug Administration (this compound or Vehicle, i.p.) E->F G 7. Record Post-Administration Firing Rate F->G H 8. Data Analysis (Compare baseline vs. post-drug rates) G->H I 9. Histological Verification (Confirm electrode placement) H->I

Caption: Workflow for in vivo electrophysiological recording of DRN 5-HT neurons.

Downstream Cellular and Molecular Consequences

The initial electrophysiological change induced by this compound—increased neuronal firing—triggers a cascade of downstream molecular events that are believed to contribute to its overall antidepressant effect.

  • Activation of Signaling Pathways: this compound has been shown to stimulate both the MAPK and PI3K signaling pathways in neurons.[5][6][14] The PI3K pathway, in particular, is involved in cell survival and protection against apoptosis.[5]

  • Increased Neurotrophic Factors: Treatment with this compound leads to a rapid increase in the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival, growth, and plasticity.[5][7]

  • Enhanced Synaptogenesis: this compound promotes synaptogenesis, evidenced by increased expression of synaptic proteins such as post-synaptic density protein 95 (PSD-95) and synapsin.[5][6]

  • CREB Phosphorylation and Neurogenesis: Long-term effects include the phosphorylation of the transcription factor CREB (cAMP response element-binding protein) and the promotion of hippocampal neurogenesis, both of which are hallmark effects of traditional antidepressants, though this compound achieves this on a much faster timescale.[1][8]

Downstream_Effects cluster_Pathways Intracellular Signaling Cascades cluster_Outcomes Cellular & Functional Outcomes This compound This compound TREK1 TREK-1 Blockade This compound->TREK1 Depolarization Neuronal Depolarization & Increased Firing TREK1->Depolarization MAPK MAPK Pathway Depolarization->MAPK PI3K PI3K Pathway Depolarization->PI3K Synaptogenesis Synaptogenesis (PSD-95, Synapsin ↑) MAPK->Synaptogenesis CREB CREB Phosphorylation PI3K->CREB BDNF BDNF Expression CREB->BDNF BDNF->Synaptogenesis Antidepressant Antidepressant Effects BDNF->Antidepressant Synaptogenesis->Antidepressant

Caption: Downstream molecular and cellular effects initiated by this compound.

Conclusion

This compound significantly and robustly increases the firing rate of serotonergic neurons in the dorsal raphe nucleus. This effect is a direct consequence of its primary action as a TREK-1 channel antagonist within the medial prefrontal cortex, which in turn enhances excitatory drive to the DRN. This potent modulation of the serotonergic system, achieved through a novel glutamatergic pathway, underlies its rapid antidepressant-like properties. The detailed understanding of this mechanism, from channel blockade to network activation and subsequent molecular adaptations, provides a strong foundation for the development of this compound and related TREK-1 inhibitors as a new generation of fast-acting therapeutic agents for mood disorders.

References

Endogenous Spadin: A Comprehensive Technical Guide to its Function and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spadin, an endogenous peptide derived from the maturation of the sortilin receptor, has emerged as a promising therapeutic agent, particularly in the field of neuroscience. This technical guide provides an in-depth exploration of the core functions of this compound, with a primary focus on its role as a potent and selective antagonist of the two-pore domain potassium channel TREK-1. We delve into the molecular mechanisms of action, downstream signaling cascades, and the physiological consequences of this compound-mediated TREK-1 inhibition, including its rapid antidepressant effects, promotion of neurogenesis, and synaptogenesis. This document synthesizes key quantitative data, details critical experimental methodologies, and provides visual representations of the underlying biological pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Introduction: Discovery and Origin of this compound

This compound is a 17-amino acid peptide that originates from the post-translational modification of prosortilin, a precursor to the sortilin receptor (also known as neurotensin receptor 3).[1] Sortilin is highly expressed in various brain regions implicated in mood regulation, such as the hippocampus, prefrontal cortex, and dorsal raphe nucleus.[2] The maturation of prosortilin involves cleavage by the enzyme furin within the late Golgi compartments, which releases a 44-amino acid N-terminal propeptide.[1][3][4][5] this compound corresponds to the Ala12-Arg28 fragment of this propeptide.[2] Initially identified through research into the function of sortilin and its propeptide, this compound was soon recognized for its significant biological activity, most notably its interaction with the TREK-1 potassium channel.[2][6]

Core Mechanism of Action: TREK-1 Channel Inhibition

The primary endogenous function of this compound is its role as a potent and selective antagonist of the TWIK-related potassium channel-1 (TREK-1), a member of the two-pore domain potassium (K2P) channel family.[2][7][8] TREK-1 channels are mechanosensitive "leak" channels that play a crucial role in setting the resting membrane potential of neurons and regulating their excitability.[2] By blocking TREK-1 channels, this compound effectively reduces potassium efflux, leading to neuronal depolarization and increased excitability. This action is central to the diverse physiological effects of the peptide.

Molecular Interaction and Binding Affinity

This compound directly binds to the TREK-1 channel.[2][6][9] Co-immunoprecipitation experiments using cells co-expressing TREK-1 and sortilin have demonstrated a physical interaction between these two proteins, suggesting that sortilin may act as a sorting partner for the TREK-1 channel, influencing its localization to the plasma membrane.[1][2][10]

Downstream Signaling and Physiological Functions

The inhibition of TREK-1 by this compound initiates a cascade of downstream events that culminate in significant physiological changes, particularly within the central nervous system.

Regulation of Serotonergic Neurotransmission

A key consequence of this compound's action is the enhancement of serotonergic (5-HT) neurotransmission. In vivo studies have shown that administration of this compound leads to a significant increase in the firing rate of 5-HT neurons in the dorsal raphe nucleus (DRN).[2][6][9][11] This effect is abolished by the lesion of the medial prefrontal cortex (mPFC), indicating a crucial role for the mPFC-DRN pathway in mediating this compound's effects on serotonergic activity.[11]

Promotion of Neurogenesis and Synaptogenesis

This compound has been demonstrated to stimulate adult hippocampal neurogenesis.[2][6] Treatment with this compound leads to an increase in the proliferation of neuronal progenitor cells, as evidenced by increased incorporation of the DNA synthesis marker 5-bromo-2'-deoxyuridine (BrdU).[2] Furthermore, these newly generated cells differentiate into mature neurons.[2][12] This pro-neurogenic effect is linked to the activation of the cAMP response element-binding protein (CREB), a key transcription factor involved in neuronal plasticity and survival.[2][6][9] this compound treatment enhances the phosphorylation of CREB in the hippocampus.[2][6]

In addition to promoting the birth of new neurons, this compound also enhances the formation and maturation of synapses.[8][13] Studies have shown that this compound treatment increases the expression of synaptic marker proteins such as post-synaptic density protein of 95 kDa (PSD-95) and synapsin.[8][13] This leads to an increased proportion of mature dendritic spines on cortical neurons, suggesting a role for this compound in strengthening synaptic connections.[8][13] These effects on synaptogenesis are mediated, at least in part, by the activation of the MAPK and PI3K signaling pathways.[13]

Antidepressant-like Effects

The culmination of these neurobiological effects is a potent and rapid antidepressant-like behavioral response. In various preclinical models of depression, including the Forced Swim Test (FST) and the Novelty Suppressed Feeding (NSF) test, this compound administration leads to a significant reduction in depressive-like behaviors.[2][6] Notably, these effects are observed after a much shorter treatment duration (4 days) compared to traditional antidepressants like fluoxetine, which typically require several weeks to elicit a therapeutic response.[2][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on this compound.

ParameterValueCell/SystemReference
Binding Affinity (Kd) ~10 nMTREK-1 transfected COS-7 cells[2]
IC50 for TREK-1 Inhibition 70.7 nMTREK-1 transfected COS-7 cells[2][14]
IC50 for TREK-1 Inhibition 71 nMNot specified[10]
IC50 for TREK-1 Inhibition 40-60 nMhTREK-1/HEK cells[15]

Table 1: this compound Binding Affinity and TREK-1 Inhibition

Experimental ModelThis compound Dose/ConcentrationEffectReference
Forced Swim Test (Mouse) 10^-5 M (i.p.)55.3% reduction in immobility time[2]
Novelty Suppressed Feeding (Mouse) 10^-6 M (i.v.) for 4 daysSignificant decrease in latency to feed[2]
5-HT Neuron Firing Rate (Mouse) 10^-5 M (i.p.)146% increase in firing rate[2]
Hippocampal Neurogenesis (Mouse) 10^-5 M (i.p.) for 4 days~2-fold increase in BrdU-positive cells[2]
CREB Phosphorylation (Mouse) 10^-5 M (i.p.) for 4 days~4-fold increase in hippocampal pCREB[2]

Table 2: In Vivo Efficacy of this compound in Preclinical Models

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the endogenous function of this compound.

Electrophysiology: Whole-Cell Patch-Clamp
  • Objective: To measure the inhibitory effect of this compound on TREK-1 channel activity.

  • Cell System: COS-7 cells transfected with TREK-1 or primary neuronal cultures.[2][14]

  • Methodology:

    • Cells are clamped at a holding potential of -80 mV.[7][14]

    • TREK-1 channel activity is stimulated using arachidonic acid (10 µM).[2][14]

    • Voltage changes are applied using a ramp protocol from -100 mV to +50 mV over 1 second.[2][14]

    • This compound is applied to the bath solution at varying concentrations to determine its effect on the arachidonic acid-induced current.[2][14]

    • The resulting currents are recorded and analyzed to calculate the IC50 value for this compound's inhibition of TREK-1.[2][14]

Co-Immunoprecipitation
  • Objective: To demonstrate the physical interaction between TREK-1 and the sortilin receptor.

  • Cell System: COS-7 cells co-expressing TREK-1 and NTSR3/Sortilin, or mouse cortical neurons.[2][10]

  • Methodology:

    • Cell lysates are prepared.

    • The lysate is incubated with an antibody specific to TREK-1 (or sortilin).

    • Protein A/G beads are used to pull down the antibody-protein complex.

    • The precipitated proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against sortilin (or TREK-1).[2][10]

Behavioral Assays for Antidepressant-like Effects
  • Forced Swim Test (FST):

    • Objective: To assess behavioral despair, a measure of depressive-like behavior.

    • Animal Model: Mice.[2]

    • Methodology:

      • Mice are placed in a cylinder of water from which they cannot escape.[16][17][18]

      • The duration of immobility (floating) during a set period is recorded.[16][17][18]

      • This compound or a vehicle control is administered prior to the test.[2] A reduction in immobility time is indicative of an antidepressant-like effect.[16][17][18]

  • Novelty Suppressed Feeding (NSF) Test:

    • Objective: To measure anxiety- and depression-related behaviors.

    • Animal Model: Mice.[2]

    • Methodology:

      • Mice are food-deprived for a period before the test.[19][20][21]

      • They are then placed in a novel, brightly lit arena with a food pellet in the center.[19][20][21]

      • The latency to begin eating is measured.[19][20][21]

      • A shorter latency to eat in this compound-treated animals compared to controls suggests anxiolytic and antidepressant-like effects.[2]

Neurogenesis Assay (BrdU Labeling)
  • Objective: To quantify the rate of cell proliferation in the hippocampus.

  • Animal Model: Mice.[2]

  • Methodology:

    • Mice are treated with this compound or a vehicle control for a specified period (e.g., 4 days).[2][12]

    • The thymidine analog 5-bromo-2'-deoxyuridine (BrdU) is injected to label dividing cells.[2][12]

    • After a set time, the animals are euthanized, and their brains are processed for immunohistochemistry.

    • Brain sections are stained with an anti-BrdU antibody to visualize the newly synthesized cells.[2][12] The number of BrdU-positive cells in the dentate gyrus is then quantified.[2][12]

Western Blotting for Signaling Proteins
  • Objective: To measure changes in the expression and phosphorylation of key signaling proteins.

  • Methodology:

    • Hippocampal tissue is dissected from this compound- or vehicle-treated mice.

    • Protein lysates are prepared and separated by SDS-PAGE.

    • Proteins are transferred to a membrane and probed with primary antibodies specific for total CREB and phosphorylated CREB (pCREB), or synaptic proteins like PSD-95 and synapsin.[2][13]

    • A secondary antibody conjugated to an enzyme is used for detection, and the resulting bands are quantified.[2][13]

Visualizations: Signaling Pathways and Experimental Workflows

Spadin_Signaling_Pathway This compound This compound TREK1 TREK-1 Channel This compound->TREK1 Inhibits K_efflux K+ Efflux TREK1->K_efflux Depolarization Neuronal Depolarization K_efflux->Depolarization Decreases Excitability Increased Neuronal Excitability Depolarization->Excitability DRN Dorsal Raphe Nucleus (DRN) Excitability->DRN PI3K_MAPK PI3K/MAPK Pathways Excitability->PI3K_MAPK Activates Serotonin Increased Serotonin Firing DRN->Serotonin Antidepressant Antidepressant Effects Serotonin->Antidepressant CREB CREB Phosphorylation PI3K_MAPK->CREB Synaptogenesis Synaptogenesis (PSD-95, Synapsin) PI3K_MAPK->Synaptogenesis Neurogenesis Neurogenesis CREB->Neurogenesis Synaptogenesis->Antidepressant Neurogenesis->Antidepressant Sortilin Sortilin Sortilin->TREK1 Interacts with & regulates localization

Caption: this compound's signaling cascade initiated by TREK-1 inhibition.

Experimental_Workflow_FST Animal_Model Mouse Model Treatment This compound or Vehicle Administration Animal_Model->Treatment FST_Apparatus Forced Swim Test (Cylinder with Water) Treatment->FST_Apparatus Behavioral_Recording Record Immobility Time FST_Apparatus->Behavioral_Recording Data_Analysis Compare Immobility Between Groups Behavioral_Recording->Data_Analysis Conclusion Assess Antidepressant-like Effect Data_Analysis->Conclusion

Caption: Workflow for the Forced Swim Test to evaluate this compound.

Conclusion and Future Directions

This compound represents a novel and promising avenue for the development of next-generation antidepressants with a rapid onset of action. Its well-defined mechanism of action, centered on the inhibition of the TREK-1 channel, provides a solid foundation for further translational research. The downstream effects on serotonergic neurotransmission, neurogenesis, and synaptogenesis underscore its potential to not only alleviate the symptoms of depression but also to induce structural and functional changes in the brain that may lead to more sustained therapeutic outcomes.

Future research should focus on further elucidating the precise molecular interactions between this compound and the TREK-1 channel, as well as exploring the full spectrum of its physiological roles beyond the central nervous system. Clinical trials are the necessary next step to validate the preclinical findings in human populations and to assess the safety and efficacy of this compound as a novel treatment for major depressive disorder and potentially other neurological conditions. The development of this compound analogs with improved pharmacokinetic properties could also enhance its therapeutic potential.[15][22]

References

Spadin: A TREK-1 Antagonist with Rapid-Acting Antidepressant Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Major Depressive Disorder (MDD) remains a significant global health challenge, with existing antidepressant therapies often hindered by a delayed onset of action and limited efficacy for many patients. The two-pore domain potassium (K2P) channel TREK-1 has emerged as a novel and promising therapeutic target. Genetic deletion of TREK-1 in rodent models confers a depression-resistant phenotype. Spadin, a 17-amino acid peptide derived from the maturation of the neurotensin receptor 3 (NTSR3/Sortilin), is a specific antagonist of the TREK-1 channel. Preclinical evidence robustly demonstrates that this compound exhibits potent and, critically, rapid-acting antidepressant effects, achieving therapeutic efficacy in animal models within days, compared to the weeks required for conventional antidepressants. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative preclinical data, outlining essential experimental protocols for its evaluation, and visualizing its core signaling pathway.

Introduction: The TREK-1 Channel as a Novel Target

The limitations of current antidepressants, primarily monoaminergic-based agents, have driven the search for novel therapeutic targets. The TREK-1 potassium channel, encoded by the KCNK2 gene, is highly expressed in brain regions implicated in depression, such as the hippocampus and prefrontal cortex.[1] TREK-1 channels are crucial regulators of neuronal excitability; their activation leads to potassium efflux, hyperpolarizing the neuronal membrane and reducing firing rates. Studies have shown that deleting the TREK-1 gene in mice results in a phenotype resistant to depression in multiple behavioral models, mimicking the effects of antidepressant treatment.[2][3] This identified TREK-1 antagonists as a potential new class of antidepressants.[2] this compound was subsequently identified as a natural, specific peptide blocker of the TREK-1 channel.[2][4]

This compound's Mechanism of Action

This compound exerts its antidepressant effects through direct, high-affinity binding to and inhibition of the TREK-1 channel.[4][5] This blockade prevents the potassium efflux that normally hyperpolarizes the neuron, leading to increased neuronal excitability. This primary action initiates a cascade of downstream effects believed to underpin its rapid antidepressant activity.

The key downstream consequences of TREK-1 inhibition by this compound include:

  • Increased Serotonergic Neuron Firing: this compound administration leads to an increased firing rate of serotonergic (5-HT) neurons in the Dorsal Raphe Nucleus (DRN), a critical hub for mood regulation.[4][5]

  • Activation of CREB: A 4-day treatment with this compound significantly enhances the phosphorylation of the cAMP response element-binding protein (CREB) in the hippocampus.[4][5] Phosphorylated CREB (pCREB) is a transcription factor that plays a vital role in neuroplasticity and neuronal survival.[5][6]

  • Promotion of Neurogenesis and Synaptogenesis: this compound rapidly stimulates adult hippocampal neurogenesis, a process often associated with the long-term efficacy of traditional antidepressants.[4][5] It also promotes synaptogenesis by increasing the expression of synaptic markers like PSD-95 and synapsin.[1][7]

  • PI3K/MAPK Pathway Activation: In vitro studies have shown that this compound can activate the PI3K and MAPK/ERK signaling pathways, which are involved in neuronal survival and plasticity.[1][7]

Visualized Signaling Pathway

The following diagram illustrates the primary proposed mechanism of action for this compound.

Spadin_Signaling_Pathway This compound This compound TREK1 TREK-1 Channel This compound->TREK1 Inhibits Depolarization Neuronal Depolarization This compound->Depolarization K_ion K+ Efflux TREK1->K_ion Mediates K_ion->Depolarization Prevents Hyperpolarization FiringRate Increased 5-HT Neuron Firing Rate Depolarization->FiringRate Leads to CREB CREB Depolarization->CREB Activates Kinases Antidepressant Rapid Antidepressant Effects FiringRate->Antidepressant pCREB pCREB (Phosphorylation) CREB->pCREB Neurogenesis Neurogenesis & Synaptogenesis pCREB->Neurogenesis Promotes Transcription Neurogenesis->Antidepressant

This compound's core mechanism of action.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various biochemical and behavioral assays. The following tables summarize the key findings.

Table 1: Pharmacological Properties of this compound
ParameterValueCell/System TypeReference
Binding Affinity (Kd)~10 nMMembranes from TREK-1 transfected COS-7 cells[4][5]
IC50 (TREK-1 Inhibition)~70.7 nMTREK-1 transfected COS-7 cells (electrophysiology)[5]
IC50 (TREK-1 Inhibition)~40-60 nMhTREK-1/HEK cells (patch-clamp)[3]
TREK-1 Current Block~63% at 100 nMArachidonic acid-stimulated TREK-1 in COS-7 cells[5]
Table 2: Efficacy of this compound in Preclinical Models of Depression
Behavioral TestTreatment DetailsKey ResultReference
Forced Swim Test (FST)4-day i.v. treatment (10⁻⁶ M)43.2% reduction in immobility time[5]
Tail Suspension Test (TST)4-day i.v. treatment (10⁻⁶ M)28.1% reduction in immobility time[5]
Novelty Suppressed Feeding4-day i.v. treatment (10⁻⁶ M)Significant decrease in latency to feed[5]
Table 3: this compound's Effects on Neurogenesis and Cellular Markers
MarkerTreatment DetailsKey ResultReference
Hippocampal Neurogenesis (BrdU+ cells)4-day i.p. treatment (10⁻⁵ M)~2-fold increase in BrdU-positive cells[5]
CREB Phosphorylation (pCREB+ cells)4-day i.v. treatmentSignificant increase in pCREB positive cells in hippocampal SGZ[5][6]
5-HT Neuron Firing RateAcute i.p. administrationSignificant increase in Dorsal Raphe Nucleus firing rate[5][6]

Key Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for three key assays used to evaluate the antidepressant potential of this compound.

Forced Swim Test (FST)

The FST is a primary behavioral screening tool for assessing antidepressant efficacy by measuring behavioral despair.[8][9]

Objective: To measure the effect of this compound on the duration of immobility in mice forced to swim in an inescapable cylinder. A reduction in immobility time is indicative of an antidepressant-like effect.[10]

Materials:

  • Transparent Plexiglas cylinders (e.g., 30 cm height x 20 cm diameter).[8]

  • Water bath or heater to maintain water temperature.

  • Small net for removing fecal matter.

  • Dry towels or warming environment for post-test recovery.

  • Video recording equipment and analysis software.

Protocol:

  • Apparatus Preparation: Fill the cylinders with water to a depth of 15-30 cm, ensuring the mouse cannot touch the bottom with its tail or feet.[8][11] The water temperature should be maintained at 24-25°C.[9]

  • Animal Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the test begins.[8]

  • Drug Administration: Administer this compound or vehicle control (e.g., saline) via the desired route (i.p., i.v.) at a specified time (e.g., 30 minutes) before the test.

  • Test Procedure: Gently place each mouse individually into a cylinder. The total test duration is typically 6 minutes.[8]

  • Behavioral Recording: Record the entire 6-minute session. Immobility is defined as the cessation of struggling, with the mouse remaining floating and making only small movements necessary to keep its head above water.[9]

  • Data Analysis: The duration of immobility is typically scored during the last 4 minutes of the 6-minute test.[8] Compare the mean immobility time between the this compound-treated and vehicle-treated groups.

  • Post-Test Care: After the test, remove the mice from the water, gently dry them with a towel, and place them in a clean, dry cage, possibly under a warming lamp, before returning them to their home cage.[11]

FST_Workflow cluster_prep Preparation cluster_test Testing Procedure cluster_post Post-Test Acclimate Acclimate Mouse to Room (≥30 min) Administer Administer this compound or Vehicle Acclimate->Administer Place Gently place mouse in water cylinder Administer->Place Record Record behavior for 6 minutes Place->Record Remove Remove and dry mouse Record->Remove Analyze Analyze immobility in last 4 minutes Remove->Analyze

Experimental workflow for the Forced Swim Test (FST).
Sucrose Preference Test (SPT)

The SPT is the gold-standard assay for measuring anhedonia, a core symptom of depression, defined as a reduced ability to experience pleasure.[12][13]

Objective: To assess if this compound can reverse a stress-induced deficit in the preference for a palatable sucrose solution over plain water.[14]

Materials:

  • Mouse home cages equipped to handle two drinking bottles.

  • Two identical, calibrated drinking bottles per cage (e.g., 50 mL tubes with sipper caps).[15]

  • 1% (w/v) sucrose solution and plain water.

  • A scale for weighing the bottles.

Protocol:

  • Habituation (2-3 days): For at least 48 hours, habituate singly housed mice to the two-bottle setup. Both bottles should contain plain water. This step acclimatizes the animals to drinking from two sippers.[16]

  • Baseline Measurement (2 days): Replace the water in one bottle with a 1% sucrose solution. Measure the consumption from each bottle over 24 hours by weighing them. Swap the positions of the bottles daily to control for any side preference.[15]

  • Induction of Anhedonia (if applicable): If modeling depression, introduce a chronic stress protocol.

  • Drug Treatment and Testing (e.g., 4+ days): Begin daily administration of this compound or vehicle. Continue the two-bottle choice test, measuring 24-hour water and sucrose intake and swapping bottle positions daily.[16]

  • Data Calculation: Calculate the sucrose preference for each mouse each day using the formula: Sucrose Preference (%) = [Sucrose Consumed (g) / (Sucrose Consumed (g) + Water Consumed (g))] x 100.[13]

  • Analysis: Compare the average sucrose preference between the this compound-treated and vehicle-treated groups. An increase in preference in the this compound group indicates a reduction in anhedonic-like behavior.

SPT_Workflow Habituation Habituation Phase (2 days) Two bottles of water Baseline Baseline Test (2 days) 1 sucrose + 1 water bottle Measure intake, swap positions Habituation->Baseline Stress Induce Stress (Optional) (e.g., Chronic Unpredictable Stress) Baseline->Stress Treatment Treatment & Testing Phase Daily this compound/Vehicle + SPT Measure intake, swap positions Stress->Treatment Calculation Calculate Preference % (Sucrose Intake / Total Intake) * 100 Treatment->Calculation Analysis Compare group averages Calculation->Analysis

Experimental workflow for the Sucrose Preference Test (SPT).
Western Blotting for Phospho-CREB (pCREB)

This protocol is used to quantify the levels of phosphorylated CREB (at Ser133) relative to total CREB in brain tissue (e.g., hippocampus) following this compound treatment.[17]

Objective: To determine if this compound increases the phosphorylation of CREB, a key downstream marker of its activity.

Materials:

  • Hippocampal tissue lysates from treated and control animals.

  • Lysis buffer containing phosphatase and protease inhibitors.

  • SDS-PAGE equipment (gels, running buffer, power supply).

  • Protein transfer equipment (PVDF or nitrocellulose membranes, transfer buffer, power supply).[18]

  • Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST is recommended for phospho-proteins).[19][20]

  • Primary antibodies: Rabbit anti-pCREB (Ser133) and Mouse anti-Total CREB.

  • HRP-conjugated secondary antibodies: Anti-Rabbit IgG and Anti-Mouse IgG.

  • Chemiluminescent substrate (ECL).

  • Imaging system (e.g., chemiluminescence imager or X-ray film).

Protocol:

  • Sample Preparation: Homogenize hippocampal tissue in ice-cold lysis buffer with phosphatase inhibitors. Centrifuge to pellet debris and collect the supernatant. Determine protein concentration using a BCA or Bradford assay.[18]

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.[18]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody against pCREB, diluted in 5% BSA/TBST.

  • Washing: Wash the membrane three times for 10 minutes each in TBST.

  • Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with HRP-conjugated anti-rabbit secondary antibody.

  • Detection: After further washes, apply the ECL substrate and capture the chemiluminescent signal using an imager or film.

  • Stripping and Re-probing (Optional but Recommended): To normalize for protein loading, the membrane can be stripped of antibodies and re-probed for Total CREB using the same procedure with the appropriate primary and secondary antibodies.

  • Densitometry Analysis: Quantify the band intensity for pCREB and Total CREB. Express the results as a ratio of pCREB to Total CREB and compare between treatment groups.

WB_Workflow Lysate 1. Prepare Tissue Lysate (with Phosphatase Inhibitors) SDSPAGE 2. SDS-PAGE Separate proteins by size Lysate->SDSPAGE Transfer 3. Membrane Transfer (PVDF / Nitrocellulose) SDSPAGE->Transfer Block 4. Blocking (5% BSA in TBST) Transfer->Block PrimaryAb 5. Primary Antibody Incubation (e.g., anti-pCREB, O/N at 4°C) Block->PrimaryAb SecondaryAb 6. Secondary Antibody Incubation (HRP-conjugated, 1hr at RT) PrimaryAb->SecondaryAb Detect 7. Detection (ECL Substrate + Imaging) SecondaryAb->Detect Analyze 8. Analysis (Densitometry of pCREB / Total CREB) Detect->Analyze

Experimental workflow for Western Blotting of pCREB.

Conclusion and Future Directions

This compound represents a first-in-class peptide antidepressant that validates the TREK-1 channel as a highly promising target for the development of novel, rapid-acting therapeutics for depression.[4][21] Its mechanism, which diverges from traditional monoaminergic targets, involves the direct modulation of neuronal excitability, leading to rapid downstream effects on neurogenesis and synaptic plasticity. The robust preclinical data, demonstrating efficacy within just four days, positions this compound and other TREK-1 antagonists as potential game-changers for patients who do not respond to or cannot tolerate the delayed action of current treatments.[3][5]

Future research should focus on optimizing the pharmacokinetic properties of this compound-based peptides to improve stability and brain penetrance, exploring its efficacy in a wider range of depression and anxiety models, and ultimately, translating these compelling preclinical findings into human clinical trials. The development of TREK-1 antagonists like this compound could usher in a new era of faster, more effective treatments for major depressive disorder.

References

Beyond TREK-1: An In-depth Technical Guide to the Molecular Targets of Spadin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spadin, a naturally occurring peptide derived from the maturation of the neurotensin receptor 3 (NTSR3), also known as Sortilin, has emerged as a promising therapeutic candidate, primarily recognized for its potent and selective inhibition of the TWIK-related potassium channel-1 (TREK-1).[1] This inhibitory action on TREK-1 is central to its rapid antidepressant effects. However, a growing body of evidence reveals that this compound's molecular interactions extend beyond this single target. This technical guide provides a comprehensive overview of the molecular targets of this compound, with a particular focus on its interactions with Sortilin and the broader implications for cellular signaling and drug development. By delving into the quantitative data, detailed experimental methodologies, and complex signaling pathways, we aim to equip researchers and drug development professionals with a thorough understanding of this compound's multifaceted mechanism of action.

Quantitative Data on this compound's Molecular Interactions

The following tables summarize the key quantitative parameters defining this compound's interaction with its known molecular targets.

Table 1: Binding Affinities of this compound

TargetLigandAffinity (Kd)Cell Line/SystemReference
TREK-1125I-Spadin~10 nMTREK-1 transfected COS-7 cells[1][2]
Sortilin (NTSR3)This compound (displacing 125I-NT)~8 nMC13NJ microglial cells[1][2]

Table 2: Functional Inhibition by this compound

TargetParameterValueExperimental ConditionCell LineReference
TREK-1IC5070.7 nMArachidonic acid-stimulated current at 0 mVCOS-7 cells[1]
TREK-1% Inhibition63% ± 12%100 nM this compound on arachidonic acid-stimulated currentCOS-7 cells[1]

Core Molecular Target Beyond TREK-1: Sortilin (NTSR3)

This compound is a 17-amino acid peptide derived from the propeptide of Sortilin, a type I membrane glycoprotein that functions as a multi-ligand receptor and sorting protein.[1][3] this compound's interaction with Sortilin is a critical aspect of its biology, influencing not only the function of TREK-1 but also engaging in distinct signaling pathways.

This compound's Interaction with Sortilin

This compound binds to the mature form of Sortilin with high affinity, comparable to its affinity for TREK-1.[1][2] This interaction is significant as Sortilin itself is a partner protein of TREK-1, playing a crucial role in its trafficking to the plasma membrane.[1][3] The co-expression of Sortilin with TREK-1 has been shown to enhance the cell surface expression of the channel.[1]

Signaling Pathways Involving this compound and Sortilin

Sortilin is involved in the intracellular trafficking of various proteins, and its interaction with TREK-1 suggests a mechanism for regulating the channel's density at the cell surface. This compound, by binding to Sortilin, may modulate this trafficking process, thereby indirectly influencing TREK-1 activity.

TREK1_Trafficking cluster_pm Plasma Membrane ER Endoplasmic Reticulum Golgi Trans-Golgi Network ER->Golgi Vesicle Secretory Vesicle Golgi->Vesicle Spadin_Cleavage Pro-Sortilin -> Sortilin + this compound (propeptide) PlasmaMembrane Plasma Membrane Vesicle->PlasmaMembrane TREK1_PM TREK-1 Vesicle->TREK1_PM Sortilin_PM Sortilin Vesicle->Sortilin_PM TREK1_Synth TREK-1 Synthesis TREK1_Synth->ER Sortilin_Synth Sortilin Synthesis Sortilin_Synth->ER This compound This compound This compound->TREK1_PM Inhibition This compound->Sortilin_PM Binding

This compound's dual action on TREK-1 and Sortilin.

Sortilin is a key component of the receptor complex for pro-neurotrophins, such as pro-nerve growth factor (pro-NGF) and pro-brain-derived neurotrophic factor (pro-BDNF).[4] In conjunction with the p75 neurotrophin receptor (p75NTR), Sortilin mediates pro-neurotrophin-induced apoptosis.[5] Given that this compound is a ligand for Sortilin, it has the potential to modulate this critical signaling pathway, although direct evidence of this compound's interference in the pro-NGF/p75NTR/Sortilin complex is still an active area of research.

ProNGF_Signaling proNGF pro-NGF Complex pro-NGF/p75NTR/Sortilin Complex proNGF->Complex p75NTR p75NTR p75NTR->Complex Sortilin Sortilin Sortilin->Complex This compound This compound This compound->Sortilin Binding (potential modulation) Apoptosis Apoptosis Complex->Apoptosis

Potential modulation of pro-NGF signaling by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular targets of this compound.

Co-immunoprecipitation of TREK-1 and Sortilin

This protocol is used to demonstrate the physical interaction between TREK-1 and Sortilin in cells.[1]

Workflow Diagram:

CoIP_Workflow start Cell Lysate (co-expressing TREK-1 and Sortilin) incubation Incubate with anti-TREK-1 or anti-Sortilin antibody start->incubation beads Add Protein A/G beads incubation->beads precipitation Immunoprecipitation beads->precipitation wash Wash beads precipitation->wash elution Elute proteins wash->elution analysis Western Blot Analysis (probe for co-precipitated protein) elution->analysis end Demonstrate Interaction analysis->end

Co-immunoprecipitation workflow.

Methodology:

  • Cell Culture and Lysis:

    • Culture COS-7 cells or cortical neurons co-expressing TREK-1 and Sortilin.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific for either TREK-1 or Sortilin overnight at 4°C with gentle rotation.

    • Add Protein A/G-conjugated agarose or magnetic beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an antibody against the co-immunoprecipitated protein (e.g., if you immunoprecipitated with an anti-TREK-1 antibody, probe with an anti-Sortilin antibody).

    • A band corresponding to the co-precipitated protein confirms the interaction.

Cell Surface Biotinylation for TREK-1 Expression

This technique is used to quantify the amount of TREK-1 present on the plasma membrane.[1]

Methodology:

  • Cell Culture:

    • Culture COS-7 cells transfected with TREK-1 alone or with TREK-1 and Sortilin.

  • Biotinylation:

    • Wash cells with ice-cold PBS.

    • Incubate the cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) in PBS at 4°C to label cell surface proteins.

    • Quench the reaction with a glycine-containing buffer.

  • Cell Lysis and Streptavidin Pulldown:

    • Lyse the cells and collect the supernatant.

    • Incubate the lysate with streptavidin-conjugated beads to capture the biotinylated proteins.

  • Elution and Analysis:

    • Wash the beads to remove non-biotinylated proteins.

    • Elute the captured proteins.

    • Analyze the eluate by Western blotting using an anti-TREK-1 antibody to determine the amount of cell surface-expressed TREK-1.

Whole-Cell Patch-Clamp Electrophysiology for TREK-1 Inhibition

This method is employed to measure the inhibitory effect of this compound on TREK-1 channel activity.[1]

Methodology:

  • Cell Preparation:

    • Use TREK-1 transfected COS-7 cells or cultured hippocampal neurons.

  • Recording Configuration:

    • Establish a whole-cell patch-clamp configuration using a glass micropipette filled with an appropriate internal solution.

  • Current Measurement:

    • Hold the cell at a specific membrane potential (e.g., -80 mV) and apply voltage ramps or steps to elicit TREK-1 currents.

    • Activate TREK-1 channels using an agonist like arachidonic acid.

  • This compound Application:

    • Perfuse the cells with a solution containing this compound at various concentrations.

    • Record the changes in the TREK-1 current amplitude to determine the extent of inhibition.

    • Construct a dose-response curve to calculate the IC50 value.

Conclusion and Future Directions

The identification of Sortilin as a direct molecular target of this compound significantly broadens our understanding of this peptide's mechanism of action. Beyond its well-established role as a TREK-1 inhibitor, this compound's interaction with Sortilin opens up new avenues for research and therapeutic development. The dual targeting of both the channel and its trafficking regulator presents a novel strategy for modulating neuronal excitability and may contribute to the rapid and potent antidepressant effects of this compound.

Future research should focus on elucidating the precise molecular consequences of this compound's binding to Sortilin, particularly its impact on the trafficking of other Sortilin cargo proteins and its potential modulation of pro-neurotrophin signaling pathways. A deeper understanding of these non-TREK-1-related actions will be crucial for the comprehensive development of this compound and its analogs as next-generation therapeutics for depression and other neurological disorders. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate these exciting possibilities.

References

A Technical Guide to the Structural and Functional Domains of Spadin: A Novel Antidepressant Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural and functional domains of Spadin, a promising peptide with rapid-acting antidepressant properties. We will delve into its molecular origins, mechanism of action as a specific inhibitor of the TREK-1 potassium channel, and the key experimental findings that underpin our current understanding. This document is intended to be a comprehensive resource, offering detailed data, experimental protocols, and visual representations of the critical signaling pathways involved.

Introduction: The Discovery of this compound

This compound is a 17-amino acid peptide that has emerged as a significant breakthrough in the field of antidepressant research.[1] Unlike traditional antidepressants that can take weeks to elicit a therapeutic effect, this compound has demonstrated rapid antidepressant action in preclinical models, showing efficacy within just four days of treatment.[2] It was originally designed from the propeptide of sortilin (also known as neurotensin receptor-3), a protein involved in intracellular trafficking.[3][4] This propeptide is cleaved by the enzyme furin in the Golgi apparatus, and structure-function studies revealed that a specific 17-amino acid fragment, which was named this compound, retains the biological activity of TREK-1 channel inhibition.[5][6]

The primary molecular target of this compound is the TWIK-related potassium channel-1 (TREK-1), a two-pore domain potassium (K2P) channel that plays a crucial role in regulating neuronal excitability.[2] By inhibiting TREK-1, this compound effectively increases neuronal activity, leading to downstream effects that are believed to underlie its antidepressant properties.

Structural Domains and Sequence Analysis

This compound is a partial propeptide derived from the maturation of the neurotensin receptor 3 (NTSR3/Sortilin).[7] The amino acid sequence of murine this compound is Y-APLPRWSGPIGVSWGLR .[5] Structure-function relationship studies have been instrumental in identifying the core functional domains of this peptide.

Initial studies on the full-length sortilin propeptide (44 amino acids) indicated that the Gln1-Arg28 fragment was as effective in binding activity as the entire propeptide, while the Gln1-Arg16 fragment had very low affinity.[5] This led to the design of this compound, which conserves the sequence from residues 17-28 and includes the sequence 12-16 (APLRP) to maintain conformational stability.[5][6]

Further research has focused on developing shorter and more stable analogs of this compound with improved pharmacokinetic properties. One such analog, PE 22-28, a 7-amino acid peptide, has shown significantly higher affinity and specificity for the TREK-1 channel compared to the original this compound sequence.[8][9]

Functional Domains and Mechanism of Action

The primary functional role of this compound is its specific inhibition of the TREK-1 potassium channel.[2] This interaction is believed to be the cornerstone of its antidepressant effects.

TREK-1 Channel Inhibition

This compound binds directly to the TREK-1 channel with high affinity.[5] This binding event blocks the channel's ability to conduct potassium ions, thereby reducing the outward potassium current and leading to neuronal depolarization. This increased excitability of neurons, particularly serotonergic neurons in the dorsal raphe nucleus, is a key aspect of this compound's mechanism of action.[5] Some studies suggest that this compound's inhibition of TREK-1 may be state-dependent, with a higher affinity for the channel when it is in an activated state, for instance, by arachidonic acid.[10]

Downstream Signaling Pathways

The inhibition of TREK-1 by this compound initiates a cascade of downstream signaling events that are crucial for its antidepressant effects. A key player in this pathway is the transcription factor cAMP response element-binding protein (CREB).

A 4-day treatment with this compound has been shown to significantly increase the phosphorylation of CREB in the hippocampus.[5][11] Phosphorylated CREB (pCREB) is a critical regulator of gene expression, and its activation is a well-established marker of antidepressant action.[11] The activation of CREB by this compound is linked to the promotion of neurogenesis, the birth of new neurons, in the dentate gyrus of the hippocampus.[5][11][12] Furthermore, this compound treatment has been shown to increase the expression of synaptic markers such as PSD-95 and synapsin, suggesting a role in enhancing synaptogenesis.[13]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on this compound and its analogs.

Table 1: Binding Affinity and Inhibitory Concentrations of this compound and its Analogs for TREK-1

PeptideBinding Affinity (Kd)IC50 for TREK-1 InhibitionReference(s)
This compound~10 nM40-70.7 nM[5][7][8][14]
Sortilin Propeptide (PE)~5 nM (for sortilin)~500 nM (for TREK-1)[5][6]
PE 22-28Not Reported0.12 nM[8][9][15]
G/A-PE 22-28Not Reported0.10 nM[7][8]
Biotinylated-G/A-PE 22-28Not Reported1.2 nM[7][8]

Table 2: Effects of this compound on Neuronal Activity and Neurogenesis

ParameterEffect of this compoundTreatment DetailsReference(s)
5-HT Neuron Firing RateSignificant Increase10⁻⁵ M, i.p. injection in mice[5]
Hippocampal Neurogenesis (BrdU+ cells)~2-fold increase10⁻⁵ M, i.p. for 4 days in mice[11]
CREB Phosphorylation (pCREB+ cells)Significant Increase10⁻⁵ M, i.v. for 4 days in mice[5][12]

Detailed Experimental Protocols

This section provides an overview of the key experimental protocols used to characterize the structural and functional domains of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the TREK-1 channel in response to this compound.

  • Cell Line: COS-7 or HEK293 cells transfected with the TREK-1 channel.[5]

  • Recording Configuration: Whole-cell patch-clamp.[5]

  • Solutions:

    • Bath Solution (in mM): 150 NaCl, 5 KCl, 3 MgCl₂, 1 CaCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH.[16]

    • Pipette Solution (in mM): 155 KCl, 3 MgCl₂, 5 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH.[16]

  • Procedure:

    • Cells are clamped at a holding potential of -80 mV.[5]

    • TREK-1 channels are activated using 10 µM arachidonic acid.[5]

    • Voltage ramps from -100 mV to +50 mV are applied to elicit currents.[5]

    • This compound or its analogs are applied to the bath solution at various concentrations.[5]

    • The inhibition of the TREK-1 current is measured and used to determine the IC50 value.[5]

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the TREK-1 channel.

  • Radioligand: ¹²⁵I-labelled this compound.[5]

  • Source of TREK-1: Membrane homogenates from COS-7 cells transfected with TREK-1.[5][17]

  • Procedure:

    • Membrane homogenates are incubated with a fixed concentration of ¹²⁵I-Spadin and varying concentrations of unlabeled this compound.[18]

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is quantified using a gamma counter.

    • Competition binding curves are generated to calculate the dissociation constant (Kd).[5]

Immunoprecipitation

This technique is used to demonstrate the physical interaction between TREK-1 and its partner protein, sortilin.

  • Cell Lysates: From COS-7 cells or cortical neurons co-expressing TREK-1 and NTSR3/Sortilin.[5]

  • Antibodies: Anti-TREK-1 and anti-NTSR3/Sortilin antibodies.[5]

  • Procedure:

    • Cell lysates are incubated with either anti-TREK-1 or anti-NTSR3/Sortilin antibodies to form immune complexes.[5]

    • Protein A/G agarose beads are added to precipitate the immune complexes.

    • The precipitated proteins are separated by SDS-PAGE and transferred to a membrane.

    • Western blotting is performed using the reciprocal antibody to detect the co-precipitated protein.[5]

Neurogenesis Assay

This assay is used to assess the effect of this compound on the proliferation of new neurons in the hippocampus.

  • Animal Model: Adult mice.[11]

  • Procedure:

    • Mice are treated with this compound (e.g., 10⁻⁵ M, i.p.) for 4 consecutive days.[11]

    • On the same days, mice are injected with 5-bromo-2'-deoxyuridine (BrdU), a synthetic nucleoside that is incorporated into the DNA of dividing cells.[11]

    • After the treatment period, the brains are collected and sectioned.

    • Immunohistochemistry is performed using antibodies against BrdU to label the newly formed cells.[11]

    • The number of BrdU-positive cells in the dentate gyrus of the hippocampus is quantified.[11]

CREB Phosphorylation Assay

This assay is used to measure the activation of the transcription factor CREB in response to this compound.

  • Animal Model: Adult mice.[12]

  • Procedure:

    • Mice are treated with this compound (e.g., 10⁻⁵ M, i.v.) for 4 days.[12]

    • The hippocampus is dissected and homogenized.

    • Western blotting is performed on the hippocampal lysates using an antibody specific for phosphorylated CREB (pCREB).[11]

    • The levels of pCREB are quantified and compared to control animals.

    • Alternatively, immunohistochemistry can be performed on brain sections using the pCREB antibody to visualize the location of CREB activation.[12]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Spadin_Signaling_Pathway This compound This compound TREK1 TREK-1 Channel This compound->TREK1 Inhibition K_efflux K+ Efflux TREK1->K_efflux Depolarization Neuronal Depolarization K_efflux->Depolarization Reduced Excitability Increased Neuronal Excitability Depolarization->Excitability CREB CREB Excitability->CREB Activation pCREB pCREB CREB->pCREB Neurogenesis Neurogenesis pCREB->Neurogenesis Synaptogenesis Synaptogenesis pCREB->Synaptogenesis Antidepressant Antidepressant Effects Neurogenesis->Antidepressant Synaptogenesis->Antidepressant Patch_Clamp_Workflow start Start transfect Transfect Cells with TREK-1 start->transfect culture Culture Cells transfect->culture patch Establish Whole-Cell Patch Clamp culture->patch activate Activate TREK-1 (Arachidonic Acid) patch->activate record_base Record Baseline Current activate->record_base apply_this compound Apply this compound record_base->apply_this compound record_inhib Record Inhibited Current apply_this compound->record_inhib analyze Analyze Data (Calculate IC50) record_inhib->analyze end End analyze->end Neurogenesis_Assay_Workflow start Start treat Treat Mice with this compound (4 days) start->treat inject_brdu Inject BrdU (daily) treat->inject_brdu sacrifice Sacrifice Mice inject_brdu->sacrifice After treatment collect_brains Collect Brains sacrifice->collect_brains section Section Brains collect_brains->section ihc Immunohistochemistry (anti-BrdU) section->ihc quantify Quantify BrdU+ Cells in Dentate Gyrus ihc->quantify end End quantify->end

References

The Effect of Spadin on CREB Phosphorylation in the Hippocampus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular mechanisms and experimental investigation of spadin's effect on the phosphorylation of the cAMP response element-binding protein (CREB) in the hippocampus. This compound, a natural peptide derived from the maturation of the neurotensin receptor 3 (NTSR3/Sortilin), has emerged as a promising antidepressant with a rapid onset of action.[1] Its mechanism involves the inhibition of the two-pore domain potassium channel TREK-1, a key regulator of neuronal excitability.[2][3] A crucial downstream effect of this compound's action is the enhancement of CREB phosphorylation, a pivotal event in neuronal plasticity, neurogenesis, and the therapeutic action of antidepressants.[2][4][5]

Quantitative Data Summary

This compound administration has been shown to significantly increase the phosphorylation of CREB in the hippocampus. The following table summarizes the key quantitative findings from seminal studies.

ParameterMethodBrain RegionTreatment GroupControl GroupOutcomeSignificanceReference
pCREB-positive cellsImmunohistochemistryHippocampal Subgranular Zone (SGZ)This compound (10⁻⁵ M, 4 days, i.v.)Saline~2.5-fold increasep<0.001[4][6]
pCREB levelsWestern BlotHippocampusThis compound (10⁻⁵ M, 4 days, i.v.)SalineQualitative increase observedNot specified[4][6]

Note: While the Western blot analysis in the primary literature qualitatively confirms an increase in pCREB levels, specific quantitative ratios were not provided in the referenced abstracts. The immunohistochemistry data indicates a robust and statistically significant increase in the number of cells with activated CREB.

Signaling Pathway of this compound-Induced CREB Phosphorylation

This compound exerts its effects on CREB phosphorylation through a multi-step signaling cascade initiated by the inhibition of the TREK-1 potassium channel.

  • TREK-1 Inhibition: this compound binds to the TREK-1 channel with high affinity, blocking its function.[2] TREK-1 is a "leak" potassium channel that contributes to the resting membrane potential of neurons. Its inhibition leads to a reduction in potassium efflux.

  • Neuronal Depolarization: The blockade of TREK-1 channels causes membrane depolarization, bringing the neuron closer to its firing threshold and thereby increasing neuronal excitability.[5]

  • Activation of Downstream Kinases: Increased neuronal activity and the potential modulation of G-protein coupled pathways linked to TREK-1 lead to the activation of protein kinases. Key kinases implicated in CREB phosphorylation include Protein Kinase A (PKA) and Protein Kinase C (PKC).[7][8][9][10] The activation of these kinases can be triggered by neurotransmitter release (such as serotonin) and calcium influx resulting from increased neuronal firing.[7][9]

  • CREB Phosphorylation: Activated PKA and other kinases translocate to the nucleus where they phosphorylate CREB at its serine-133 residue.

  • Gene Transcription: Phosphorylated CREB (pCREB) recruits transcriptional co-activators, such as CREB-binding protein (CBP), to initiate the transcription of target genes. These genes are involved in neurogenesis, synaptic plasticity, and cell survival, and include neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF).[5][7]

Spadin_CREB_Pathway This compound This compound TREK1 TREK-1 Channel This compound->TREK1 Inhibition Depolarization Membrane Depolarization (Increased Neuronal Excitability) TREK1->Depolarization leads to Kinases Activation of Protein Kinases (e.g., PKA) Depolarization->Kinases activates CREB CREB Kinases->CREB phosphorylates pCREB pCREB (Ser133) Transcription Gene Transcription (e.g., BDNF) pCREB->Transcription initiates Neurogenesis Neurogenesis & Synaptic Plasticity Transcription->Neurogenesis promotes

This compound's signaling pathway to CREB phosphorylation.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on CREB phosphorylation in the hippocampus.

Animal Treatment
  • Animals: Adult male mice (e.g., C57BL/6) are commonly used.

  • Housing: Animals should be housed under standard laboratory conditions with ad libitum access to food and water.

  • This compound Administration: this compound is dissolved in a sterile saline solution. For a 4-day treatment regimen, this compound (e.g., at a concentration of 10⁻⁵ M) is administered daily via intravenous (i.v.) or intraperitoneal (i.p.) injection.[4][6] A control group receives vehicle (saline) injections following the same schedule.

  • Tissue Collection: 24 hours after the final injection, mice are euthanized, and their brains are rapidly dissected on ice. The hippocampus is isolated for subsequent analysis.

Western Blot for pCREB/CREB Ratio

This protocol allows for the quantification of the relative levels of phosphorylated CREB to total CREB.

  • Homogenization: Hippocampal tissue is homogenized in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11][12]

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • Sample Preparation: An equal amount of protein for each sample is mixed with Laemmli sample buffer and boiled for 5-10 minutes.

  • SDS-PAGE: Samples are loaded onto a polyacrylamide gel (e.g., 10-12%) and separated by electrophoresis.

  • Electrotransfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated CREB (e.g., rabbit anti-pCREB Ser133).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: The membrane is stripped of the first set of antibodies and re-probed with a primary antibody for total CREB to normalize the pCREB signal.

  • Densitometry: The intensity of the bands is quantified using image analysis software, and the pCREB/CREB ratio is calculated.

Immunohistochemistry for pCREB

This technique is used to visualize and quantify the number of cells with phosphorylated CREB in hippocampal subregions.

  • Perfusion and Fixation: Animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are post-fixed in PFA overnight.

  • Sectioning: The brains are cryoprotected in a sucrose solution and sectioned coronally (e.g., 30-40 µm thick) using a cryostat or vibratome.

  • Antigen Retrieval: If necessary, sections are subjected to antigen retrieval to unmask the epitope.

  • Permeabilization and Blocking: Sections are permeabilized (e.g., with 0.3% Triton X-100 in PBS) and then blocked (e.g., with 5% normal goat serum in PBS) to reduce non-specific staining.

  • Primary Antibody Incubation: Sections are incubated with the anti-pCREB primary antibody (e.g., rabbit anti-pCREB Ser133, 1:1000 dilution) overnight at 4°C.[11]

  • Secondary Antibody Incubation: After washing, sections are incubated with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1-2 hours at room temperature.[11]

  • Signal Amplification and Visualization: The signal is amplified using an avidin-biotin complex (ABC) kit and visualized with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.[11]

  • Microscopy and Quantification: Sections are mounted on slides, dehydrated, and coverslipped. The number of pCREB-positive nuclei in the region of interest (e.g., the subgranular zone of the dentate gyrus) is counted using a microscope and image analysis software. Cell counts are typically normalized to the area of the region analyzed (cells/mm²).[4][6]

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on hippocampal CREB phosphorylation.

Experimental_Workflow cluster_treatment Animal Treatment cluster_dissection Tissue Processing cluster_analysis Analysis cluster_wb Western Blot cluster_ihc Immunohistochemistry Animal_Housing Animal Housing Spadin_Admin This compound/Vehicle Administration (4 days) Animal_Housing->Spadin_Admin Euthanasia Euthanasia & Brain Dissection Spadin_Admin->Euthanasia Hippocampus_Isolation Hippocampus Isolation Euthanasia->Hippocampus_Isolation Perfusion Perfusion & Fixation Euthanasia->Perfusion Homogenization Homogenization & Lysis Hippocampus_Isolation->Homogenization Quantification_WB Protein Quantification Homogenization->Quantification_WB SDS_PAGE SDS-PAGE & Transfer Quantification_WB->SDS_PAGE Immunoblotting Immunoblotting (pCREB & CREB) SDS_PAGE->Immunoblotting Densitometry Densitometry & Ratio Analysis Immunoblotting->Densitometry Sectioning Brain Sectioning Perfusion->Sectioning Staining pCREB Staining Sectioning->Staining Microscopy Microscopy & Cell Counting Staining->Microscopy

Experimental workflow for studying this compound's effect on pCREB.

References

The Role of TREK-1 Channels in Depression: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The TWIK-related K+ (TREK-1) channel, a member of the two-pore domain potassium (K2P) channel family, is emerging as a pivotal player in the pathophysiology of depression and a promising target for novel antidepressant therapies.[1][2] Encoded by the KCNK2 gene, TREK-1 channels are widely expressed in brain regions critical for mood regulation, including the prefrontal cortex, hippocampus, and dorsal raphe nucleus.[3] As background or "leak" potassium channels, their primary role is to stabilize the neuronal resting membrane potential, thereby controlling overall neuronal excitability.[4] This guide provides an in-depth technical overview of the evidence implicating TREK-1 in depression, details the underlying signaling pathways, presents key quantitative data, and outlines relevant experimental protocols.

Core Function: TREK-1 and Neuronal Excitability

TREK-1 channels are polymodal, meaning they are regulated by a variety of physical and chemical stimuli, including membrane stretch, temperature, intracellular pH, and signaling lipids like arachidonic acid (AA).[4][5] By facilitating the efflux of potassium ions (K+), TREK-1 channels hyperpolarize the neuronal membrane, moving it further from the threshold required to fire an action potential. This function makes TREK-1 a critical brake on neuronal excitability.[4] Inhibition of TREK-1 leads to membrane depolarization, increasing the likelihood of neuronal firing. This fundamental mechanism underlies its role in mood regulation.

Evidence Implicating TREK-1 in Depression

A substantial body of preclinical evidence from genetic and pharmacological studies firmly links TREK-1 channel function to depressive-like behaviors.

1. Genetic Knockout Studies: Mice lacking the Kcnk2 gene (TREK-1 knockout mice) display a significant depression-resistant phenotype.[2] These animals show reduced immobility time in various behavioral despair models, mimicking the effects of classic antidepressant drugs like fluoxetine.[2][6] This foundational discovery established TREK-1 as a key substrate in the neurobiology of depression.[4][6]

2. Pharmacological Inhibition: Multiple studies have demonstrated that blocking TREK-1 channels produces antidepressant-like effects.

  • SSRIs: The selective serotonin reuptake inhibitor (SSRI) fluoxetine and its metabolite norfluoxetine directly inhibit TREK-1 channel activity.[7][8] This suggests that part of the therapeutic effect of some SSRIs may be mediated through TREK-1 blockade, independent of their primary action on serotonin reuptake.[7]

  • Specific Blockers: The discovery of spadin, a natural peptide derived from the maturation of the sortilin receptor, provided a highly specific tool to probe TREK-1 function.[1][9] this compound blocks TREK-1 channels and produces a rapid antidepressant response in animal models, taking effect within days, compared to the weeks required for traditional antidepressants.[4][10] Another novel blocker, SID1900, has also shown significant antidepressant-like effects in chronic stress models.[11]

3. Expression Studies: In animal models of depression, such as those induced by chronic unpredictable mild stress (CUMS) or post-stroke depression (PSD), the expression levels of TREK-1 are often found to be elevated in the hippocampus and prefrontal cortex.[4][12] Chronic treatment with antidepressants can reverse this upregulation, further linking channel expression to depressive states.[4]

Signaling Pathways and Mechanisms of Action

The antidepressant effect of TREK-1 inhibition is mediated through distinct signaling pathways that ultimately enhance serotonergic neurotransmission and promote neuroplasticity.

1. Modulation of Serotonergic Neuron Activity: TREK-1 channels are expressed on serotonergic (5-HT) neurons in the dorsal raphe nucleus (DRN).[3] Inhibition or genetic deletion of TREK-1 leads to depolarization of these neurons, substantially increasing their firing rate.[11][13] This, in turn, enhances the release of serotonin in projection areas like the hippocampus and prefrontal cortex, a common mechanism for many antidepressant drugs.[2]

2. Downstream Neuroplasticity Pathways: TREK-1 blockade has been shown to activate critical downstream signaling cascades associated with neurogenesis and synaptic plasticity. Specifically, treatment with TREK-1 antagonists like this compound and SID1900 upregulates the phosphorylation of CREB (cAMP response element-binding protein) and the expression of BDNF (brain-derived neurotrophic factor) in the hippocampus and PFC.[11] This PKA-pCREB-BDNF pathway is a well-established mediator of the long-term therapeutic effects of antidepressants.[11]

3. Astrocyte and Neuroinflammatory Modulation: Recent evidence suggests TREK-1 also plays a role in neuroinflammation. In a rat model of depression, blocking TREK-1 with this compound inhibited the activation of pro-inflammatory A1-like reactive astrocytes in the hippocampus.[14][15] This effect appears to be mediated through the inhibition of the NF-κB signaling pathway, suggesting a novel anti-inflammatory mechanism for TREK-1 blockers.[14][15]

Signaling Pathway Diagram

TREK1_Signaling cluster_upstream Upstream Regulation cluster_channel Channel Activity cluster_downstream Downstream Effects GPCR 5-HT4 Receptor (Gs-coupled) AC Adenylyl Cyclase GPCR->AC + cAMP cAMP AC->cAMP + PKA PKA cAMP->PKA + TREK1 TREK-1 Channel PKA->TREK1 - (Inhibition) K_efflux K+ Efflux TREK1->K_efflux Hyperpolarization Neuronal Hyperpolarization K_efflux->Hyperpolarization FiringRate Decreased 5-HT Neuron Firing Hyperpolarization->FiringRate Depression Depressive-like Phenotype FiringRate->Depression Fluoxetine Fluoxetine / this compound Fluoxetine->TREK1 - (Blockade) Experimental_Workflow cluster_analysis model 1. Depression Model Induction (e.g., Chronic Unpredictable Mild Stress) groups 2. Animal Grouping (Vehicle, Positive Control, Test Compound) model->groups admin 3. Chronic Drug Administration (e.g., 4 days - 4 weeks) groups->admin behavior 4. Behavioral Testing (FST, TST, Novelty Suppressed Feeding) admin->behavior tissue 5. Brain Tissue Collection (Hippocampus, PFC, DRN) behavior->tissue analysis 6. Ex Vivo Analysis tissue->analysis western Western Blot (TREK-1 Expression) analysis->western electro Electrophysiology (Neuron Firing Rate) analysis->electro pcr RT-qPCR (BDNF mRNA levels) analysis->pcr Logical_Framework cluster_0 Pro-Depressive State cluster_1 Antidepressant State A1 Increased TREK-1 Activity / Expression A2 Neuronal Hyperpolarization A1->A2 A3 Reduced Firing of Serotonergic Neurons A2->A3 A4 Decreased Neuroplasticity (↓ pCREB, ↓ BDNF) A3->A4 A5 Depressive-like Phenotype A3->A5 A4->A5 B1 TREK-1 Inhibition (e.g., by this compound, Fluoxetine) B2 Neuronal Depolarization B1->B2 B3 Increased Firing of Serotonergic Neurons B2->B3 B4 Enhanced Neuroplasticity (↑ pCREB, ↑ BDNF) B3->B4 B5 Antidepressant Effect B3->B5 B4->B5

References

Cellular Pathways Modulated by Spadin Binding to TREK-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms and cellular signaling pathways modulated by the binding of Spadin to the TWIK-related potassium channel-1 (TREK-1). Understanding these interactions is pivotal for the development of novel therapeutics targeting depression and other neurological disorders.

Introduction to this compound and TREK-1

The TREK-1 channel, encoded by the KCNK2 gene, is a two-pore domain potassium (K2P) channel that plays a crucial role in setting the resting membrane potential and regulating neuronal excitability.[1][2] It is a polymodal channel activated by various physical and chemical stimuli, including membrane stretch, intracellular acidosis, and polyunsaturated fatty acids like arachidonic acid (AA).[2][3] TREK-1 is a significant target in neuroscience research, particularly in the context of depression, neuroprotection, pain, and anesthesia.[1][2]

This compound is a 17-amino acid peptide derived from the maturation of the neurotensin receptor 3 (NTSR3), also known as sortilin.[4][5] It has emerged as a potent and selective modulator of the TREK-1 channel, exhibiting rapid antidepressant effects in preclinical models.[4][6] Unlike traditional antidepressants that can take weeks to manifest therapeutic effects, this compound demonstrates efficacy within days.[6][7] This guide delves into the quantitative aspects of this compound's interaction with TREK-1 and the subsequent downstream cellular cascades.

Quantitative Analysis of this compound-TREK-1 Interaction

The precise mechanism of this compound's interaction with TREK-1 has been a subject of investigation, with evidence supporting both direct channel blockade and allosteric antagonism. The affinity of this compound for TREK-1 has been quantified in several studies, with some variability in the reported IC50 values.

ParameterReported Value(s)Experimental SystemReference(s)
IC50 for TREK-1 Inhibition ~40-70 nMTREK-1 activated by arachidonic acid[1]
70.7 nMTREK-1 currents at 0 mV in COS-7 cells stimulated by arachidonic acid[5][8]
71 nMNot specified
~60-70 nMVoltage-independent reduction in current after activation with arachidonic acid[9][10]
Binding Affinity (Kd) 10 nMSpecific binding to TREK-1[4][8]
8 nMBinding to NTSR3/sortilin[9][10]

Cellular Signaling Pathways Modulated by this compound

Binding of this compound to TREK-1 initiates a cascade of intracellular signaling events that are central to its antidepressant and neuroprotective effects. The primary pathways affected are the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.

MAPK/ERK Pathway

This compound treatment leads to the time and concentration-dependent stimulation of the MAPK/ERK pathway.[1][2] This results in the phosphorylation of ERK1/2, a key step in promoting neuronal survival and plasticity.

PI3K/Akt Pathway

Similarly, this compound activates the PI3K/Akt signaling cascade, leading to the phosphorylation of Akt.[1][2] This pathway is critically involved in cell survival and has protective effects against apoptosis.[1][2] Notably, this compound's mechanism appears to be independent of the mammalian target of rapamycin (mTOR), distinguishing it from other rapid-acting antidepressants like ketamine.[1][2]

Downstream Effects on Gene Expression and Neurogenesis

The activation of both the MAPK/ERK and PI3K/Akt pathways converges on the phosphorylation of the cAMP response element-binding protein (CREB).[4][5][11] Phosphorylated CREB acts as a transcription factor, upregulating the expression of genes crucial for neurogenesis and synaptogenesis, including:

  • Brain-Derived Neurotrophic Factor (BDNF) [1][12]

  • Postsynaptic Density Protein 95 (PSD-95) [1]

  • Synapsin [1]

This leads to an increase in the proportion of mature spines in neuronal cultures and enhanced neurogenesis in the hippocampus.[1][4][6]

Spadin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects This compound This compound TREK1 TREK-1 Channel This compound->TREK1 Binding/ Inhibition PI3K PI3K TREK1->PI3K Activation ERK ERK1/2 TREK1->ERK Activation Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt CREB CREB pAkt->CREB Neuronal_Survival Neuronal Survival pAkt->Neuronal_Survival pERK p-ERK1/2 ERK->pERK pERK->CREB pCREB p-CREB CREB->pCREB Gene_Expression Gene Expression (BDNF, PSD-95, Synapsin) pCREB->Gene_Expression Neurogenesis Neurogenesis Gene_Expression->Neurogenesis Synaptogenesis Synaptogenesis Gene_Expression->Synaptogenesis

This compound-TREK-1 signaling cascade.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the cellular effects of this compound.

Electrophysiology (Two-Electrode Voltage Clamp and Patch Clamp)

Objective: To measure the effect of this compound on TREK-1 channel currents.

Methodology:

  • Cell Preparation: Use Xenopus laevis oocytes or mammalian cell lines (e.g., COS-7, HEK293) heterologously expressing the TREK-1 channel.[9][13][14]

  • Recording:

    • For Two-Electrode Voltage Clamp (TEVC) in oocytes, impale the oocyte with two microelectrodes filled with 3 M KCl. Clamp the membrane potential and record whole-cell currents.[9][15]

    • For whole-cell patch-clamp in mammalian cells, form a gigaseal with a glass micropipette. Rupture the membrane to gain electrical access to the cell interior. Clamp the voltage and record currents.[11][14]

  • Channel Activation: Activate TREK-1 channels using a chemical agonist, typically 10 µM arachidonic acid (AA).[14][16]

  • This compound Application: Apply this compound at various concentrations to the bath solution to determine its inhibitory effect on the AA-activated current.[5][8]

  • Data Analysis: Generate dose-response curves to calculate the IC50 value.[5][8][14]

Electrophysiology_Workflow A Cell Preparation (e.g., TREK-1 expressing COS-7 cells) B Electrophysiological Recording (Whole-cell patch clamp) A->B C Establish Baseline Current B->C D Activate TREK-1 (e.g., 10 µM Arachidonic Acid) C->D E Apply this compound (Varying concentrations) D->E F Record Inhibited Current E->F G Data Analysis (Dose-response curve, IC50 calculation) F->G

Workflow for electrophysiological analysis.
Western Blotting for Phosphorylated Proteins

Objective: To quantify the activation of downstream signaling pathways (ERK, Akt, CREB).

Methodology:

  • Cell Culture and Treatment: Culture appropriate neuronal cells (e.g., primary cortical neurons) and treat with this compound (e.g., 100 nM) for various time points.[1]

  • Protein Extraction: Lyse the cells and quantify total protein concentration.

  • SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.[8]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies specific for the phosphorylated forms of target proteins (e.g., anti-pCREB, anti-pERK, anti-pAkt).[8]

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify band intensity and normalize to a loading control (e.g., tubulin) or the total protein level.[8]

Immunoprecipitation

Objective: To demonstrate the physical interaction between TREK-1 and NTSR3/Sortilin.

Methodology:

  • Cell Lysis: Lyse cells co-expressing TREK-1 and NTSR3/Sortilin (e.g., cortical neurons or transfected COS-7 cells) in a non-denaturing lysis buffer.[4][8]

  • Pre-clearing: Incubate the lysate with protein A/G agarose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against one of the proteins of interest (e.g., anti-TREK-1).

  • Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complex.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound proteins and analyze by Western blotting using an antibody against the putative interaction partner (e.g., anti-NTSR3/Sortilin).[4][8]

Conclusion

This compound's modulation of the TREK-1 channel presents a compelling mechanism for rapid antidepressant action. By inhibiting TREK-1, this compound triggers the activation of the MAPK/ERK and PI3K/Akt signaling pathways, culminating in CREB-mediated transcription of genes that promote neurogenesis and synaptogenesis. This detailed understanding of the molecular and cellular effects of this compound provides a solid foundation for the rational design and development of novel, fast-acting antidepressant drugs. Further research to precisely delineate the this compound binding site on TREK-1 and to fully characterize its in vivo pharmacological profile will be crucial for its clinical translation.

References

Methodological & Application

Protocol for in vivo administration of Spadin in mice.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Spadin is a naturally derived peptide that has shown promise as a rapid-acting antidepressant. It functions by selectively blocking the TWIK-related potassium channel-1 (TREK-1), a channel implicated in the pathophysiology of depression.[1] In vivo studies in mice have demonstrated that administration of this compound mimics the depression-resistant phenotype observed in TREK-1 deficient mice.[1] This document provides a detailed protocol for the in vivo administration of this compound in mice, intended for researchers, scientists, and drug development professionals. It covers dosage, administration routes, and experimental workflows, and summarizes quantitative data for ease of reference.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its antidepressant effects by inhibiting the TREK-1 potassium channel.[1] This blockade leads to the activation of downstream signaling cascades, including the MAPK and PI3K pathways.[2] Consequently, this activation promotes synaptogenesis and neuronal plasticity through the increased expression of key proteins such as Brain-Derived Neurotrophic Factor (BDNF), Post-Synaptic Density protein 95 (PSD-95), and synapsin.[2]

Spadin_Signaling_Pathway This compound This compound TREK1 TREK-1 Channel This compound->TREK1 blocks MAPK_PI3K MAPK / PI3K Pathways TREK1->MAPK_PI3K inhibition leads to activation Synaptogenesis Synaptogenesis & Neuronal Plasticity MAPK_PI3K->Synaptogenesis BDNF BDNF MAPK_PI3K->BDNF PSD95 PSD-95 MAPK_PI3K->PSD95 Synapsin Synapsin MAPK_PI3K->Synapsin Response Antidepressant Response Synaptogenesis->Response BDNF->Synaptogenesis PSD95->Synaptogenesis Synapsin->Synaptogenesis

Caption: this compound blocks the TREK-1 channel, activating downstream pathways.

Quantitative Data Summary

The following tables summarize the recommended dosages, vehicles, and administration parameters for this compound in mice based on published literature.

Table 1: this compound Dosage and Administration Routes
Administration RouteConcentration / DosageVehicleInjection VolumeReference(s)
Intravenous (i.v.)10⁻⁶ MSaline100 µL bolus[3][4][5][6]
Intraperitoneal (i.p.)10⁻⁵ M - 100 µg/kgSaline/Water100 µL bolus[7][8]
Intracerebroventricular (i.c.v.)10⁻⁴ M to 10⁻⁸ MSalineNot specified[5][7]
Table 2: this compound Treatment Regimens
Treatment RegimenDuration & FrequencyPurposeReference(s)
AcuteSingle injection 30 mins before testTo assess immediate behavioral effects[5][7]
Sub-chronicOnce daily for 4 consecutive daysTo model rapid antidepressant action[1][3][4]
ChronicOnce daily for 15 consecutive daysTo evaluate long-term efficacy[3][4][7]

Experimental Protocols

A generalized experimental workflow for the in vivo administration of this compound is presented below. This should be adapted based on the specific research question and experimental design.

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Administration Phase P1 This compound Solution Prep (e.g., 10⁻⁶ M in Saline) P2 Animal Acclimation (Standard housing conditions) P1->P2 P3 Randomize Mice (Into treatment & control groups) P2->P3 A1 Animal Restraint (Appropriate handling) P3->A1 A2 Injection (i.v. or i.p., 100 µL) A1->A2 A3 Administer according to regimen (Acute, Sub-chronic, Chronic) A2->A3 M1 Post-injection Monitoring (Observe for adverse reactions) A3->M1 M2 Behavioral Testing (e.g., FST, TST) 30 mins post-injection (acute) M1->M2 M3 Tissue Collection (Brain regions for molecular analysis) M2->M3

Caption: Workflow for in vivo this compound administration in mice.

Materials
  • This compound peptide

  • Sterile 0.9% saline solution or sterile distilled water[3][7]

  • Syringes (e.g., 1 mL)

  • Needles (e.g., 25-27 gauge for i.p., 30 gauge for i.v. tail vein)[9]

  • Animal restraint device (for i.v. injections)

  • 70% ethanol for disinfection

  • Adult mice (specify strain, age, and weight)

Preparation of this compound Solution
  • Calculate the required amount of this compound based on the desired final concentration (e.g., 10⁻⁶ M) and the total volume needed for the experiment.

  • Dissolve the this compound peptide in sterile 0.9% saline or sterile distilled water.

  • Ensure the solution is thoroughly mixed and stored appropriately (refer to manufacturer's instructions).

  • Warm the solution to room or body temperature before injection to minimize animal discomfort.[9][10]

Animal Handling and Restraint
  • Allow mice to acclimate to the housing facility for at least one week before the start of the experiment.

  • Handle mice gently to minimize stress.

  • For Intraperitoneal (i.p.) injection :

    • Manually restrain the mouse by scruffing the neck and back skin.

    • Tilt the mouse's head slightly downwards to cause the abdominal organs to shift forward.[9][11]

  • For Intravenous (i.v.) injection :

    • Place the mouse in a suitable restraint device to immobilize the tail.

    • If necessary, warm the tail using a heat lamp or warm water to induce vasodilation and make the lateral tail veins more visible.[12]

Administration Procedure
  • Securely restrain the mouse with its head tilted down.

  • Identify the injection site in the lower right quadrant of the abdomen to avoid injuring the cecum and bladder.[10][11][12]

  • Disinfect the injection site with 70% ethanol.

  • Insert a 25-27 gauge needle, bevel up, at approximately a 30-45 degree angle into the peritoneal cavity.[10]

  • Aspirate gently to ensure no blood or urine is drawn, confirming correct needle placement.[12]

  • Inject the 100 µL bolus of this compound solution smoothly.[7]

  • Withdraw the needle and return the mouse to its cage.

  • Place the restrained mouse with its tail accessible.

  • Disinfect the tail with 70% ethanol.

  • Identify one of the lateral tail veins.

  • Insert a 30 gauge needle, bevel up, into the vein at a shallow angle, almost parallel to the tail.[12]

  • Inject the 100 µL bolus of this compound solution slowly.[3][4]

  • Observe for any swelling at the injection site, which would indicate a failed injection.

  • Withdraw the needle and apply gentle pressure to the site to prevent bleeding.

  • Return the mouse to its cage.

Post-Administration Monitoring
  • Immediately after injection, monitor the animal for any signs of distress, including lethargy, abnormal posture, or respiratory difficulty.

  • For acute studies, behavioral testing should commence 30 minutes after the this compound administration.[5][7]

  • For sub-chronic or chronic studies, continue daily injections as planned, observing the animal's overall health and body weight regularly.[3][4]

  • At the end of the study, animals can be euthanized for tissue collection (e.g., hippocampus, prefrontal cortex) for further molecular or histological analysis.

Conclusion

This protocol provides a comprehensive guide for the in vivo administration of this compound in mice. Adherence to these guidelines, particularly regarding dosage, administration route, and proper injection technique, is crucial for obtaining reliable and reproducible data in studies investigating the antidepressant effects of this compound. Researchers should always ensure that all procedures are performed in accordance with institutional animal care and use committee (IACUC) regulations.

References

Application Notes and Protocols: Electrophysiological Characterization of Spadin's Effect on TREK-1 Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for investigating the modulatory effects of the peptide Spadin on the two-pore domain potassium channel, TREK-1. The following sections outline the necessary materials, experimental procedures, and data analysis techniques for robust and reproducible electrophysiological recordings.

Introduction

The TWIK-related potassium channel (TREK-1), a member of the two-pore domain potassium (K2P) channel family, is a significant target in neuroscience and cardiology.[1][2][3] It is involved in various physiological processes, including neuronal excitability, neuroprotection, and cardioprotection.[3][4] this compound, a synthetic peptide derived from the propeptide of sortilin, has emerged as a selective modulator of TREK-1 channels and is being investigated for its potential as a rapid-acting antidepressant.[5][6]

Initial studies suggested that this compound directly blocks TREK-1 channels with a high affinity, particularly after the channel has been pre-activated by arachidonic acid (AA).[1][5] However, more recent evidence indicates that this compound acts as a selective antagonist of the arachidonic acid-induced activation of TREK-1, likely through an allosteric mechanism, rather than directly blocking the channel pore.[1][2][7] This distinction is critical for designing and interpreting experiments aimed at characterizing this compound's interaction with TREK-1.

These protocols are designed for researchers utilizing heterologous expression systems, such as Xenopus laevis oocytes or mammalian cell lines (e.g., COS-7, HEK293), to perform whole-cell and two-electrode voltage-clamp recordings.

Experimental Principles and Workflow

The general workflow involves expressing TREK-1 channels in a suitable cell system, activating the channels using a known agonist like arachidonic acid, and then applying this compound to measure its effect on the channel's activity.

G cluster_prep Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis prep1 Cell Culture & Transfection with TREK-1 prep2 Incubation (24-48 hours) prep1->prep2 ephys1 Obtain Whole-Cell or Two-Electrode Voltage Clamp prep2->ephys1 ephys2 Record Basal TREK-1 Current ephys1->ephys2 ephys3 Activate TREK-1 with Arachidonic Acid (AA) ephys2->ephys3 ephys4 Apply this compound and Record Current ephys3->ephys4 ephys5 Washout and Record Recovery ephys4->ephys5 analysis1 Measure Current Amplitude and Kinetics ephys5->analysis1 analysis2 Construct Dose-Response Curves analysis1->analysis2 analysis3 Determine IC50 (if applicable) analysis2->analysis3

Caption: Experimental workflow for testing this compound on TREK-1 channels.

Quantitative Data Summary

The following tables summarize key quantitative parameters reported in the literature for electrophysiological experiments on this compound and TREK-1.

Table 1: Reported IC50 Values for this compound on TREK-1 Channels

ParameterValueCell TypeCommentsReference
IC50~70 nMCOS-7 cellsMeasured at 0 mV after pre-activation with 10 µM arachidonic acid.[1][8]
IC5040-70 nMNot specifiedGeneral reported range.[6]
Binding Affinity (Kd)10 nMCOS-7 cells expressing TREK-1Determined by radioligand binding assay.[5][9]

Table 2: Typical Concentrations and Electrophysiological Parameters

ParameterValuePurposeReference
This compound Concentration100 nM - 1 µMTo test for inhibition/antagonism.[1][8][10]
Arachidonic Acid (AA) Concentration10 µMTo activate TREK-1 channels.[1][8][11][12]
Holding Potential-80 mVStandard holding potential for voltage-clamp experiments.[1][8][11][12]
Voltage Ramp Protocol-100 mV to +50 mV or +60 mVTo obtain current-voltage (I-V) relationships.[8][11][12]
Voltage Step ProtocolSteps from -100 mV to +40 mVTo study voltage-dependent channel gating.[8]

Detailed Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording in Mammalian Cells (e.g., COS-7, HEK293)

This protocol is suitable for detailed characterization of this compound's effect on TREK-1 currents in a mammalian expression system.

1. Cell Preparation:

  • Culture COS-7 or HEK293 cells in appropriate media (e.g., DMEM with 10% FBS).

  • Transiently transfect cells with a plasmid encoding human or mouse TREK-1 using a suitable transfection reagent.

  • Re-plate cells onto glass coverslips 24 hours post-transfection for electrophysiological recording.

2. Recording Solutions:

SolutionComponentConcentration (mM)
External (Bath) Solution NaCl140
KCl5
CaCl22
MgCl21
HEPES10
Glucose10
Adjust pH to 7.4 with NaOH
Internal (Pipette) Solution KCl140
MgCl22
EGTA10
HEPES10
ATP (Na2 salt)2
Adjust pH to 7.2 with KOH

3. Electrophysiological Recording:

  • Place a coverslip with transfected cells into the recording chamber on an inverted microscope and perfuse with the external solution.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Obtain a giga-ohm seal on a transfected cell and establish the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

4. Experimental Procedure:

  • Record baseline currents using a voltage ramp protocol (e.g., -100 mV to +60 mV over 1 second) to establish the basal TREK-1 activity.

  • Perfuse the recording chamber with the external solution containing 10 µM arachidonic acid (AA) to activate TREK-1 channels. Wait for the current to reach a steady state.

  • While maintaining the presence of AA, co-apply this compound at the desired concentration (e.g., 100 nM). Record the current to determine the extent of inhibition.

  • To test the antagonistic effect, first perfuse with this compound alone for a few minutes, and then co-apply this compound with AA.

  • Perform a washout with the external solution to observe the reversal of the effect.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This method is ideal for expressing large amounts of TREK-1 channels and is well-suited for pharmacological screening.

1. Oocyte Preparation:

  • Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

  • Inject oocytes with cRNA encoding TREK-1.

  • Incubate the injected oocytes for 2-4 days at 18°C in ND96 solution.

2. Recording Solutions:

SolutionComponentConcentration (mM)
ND96 (Incubation & Bath) NaCl96
KCl2
CaCl21.8
MgCl21
HEPES5
Adjust pH to 7.5 with NaOH

3. Electrophysiological Recording:

  • Place an oocyte in the recording chamber and perfuse with ND96 solution.

  • Impale the oocyte with two microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.

  • Clamp the oocyte at a holding potential of -80 mV.

4. Experimental Procedure:

  • Record baseline currents.

  • To test the antagonistic effect of this compound, pre-expose the oocyte to this compound (e.g., 1 µM) for a defined period.[1]

  • Subsequently, apply arachidonic acid (e.g., 10 µM) in the continued presence of this compound and record the current.[1]

  • Compare the AA-activated current in the presence and absence of this compound pre-incubation to determine the antagonistic effect.

Signaling Pathway and Mechanism of Action

This compound's interaction with TREK-1 is more complex than simple channel blockade. This compound is derived from the propeptide of sortilin (also known as neurotensin receptor 3, NTSR3).[5] Sortilin can physically associate with TREK-1, influencing its trafficking to the cell surface.[5][13] this compound itself binds with high affinity to both TREK-1 and sortilin.[6] The current understanding is that this compound allosterically antagonizes the activation of TREK-1 by arachidonic acid. It does not appear to block the channel when it is already open or in its basal state.[1][2]

G cluster_membrane Cell Membrane trek1 TREK-1 Channel (Closed State) trek1_open TREK-1 Channel (Open State) This compound This compound This compound->trek1 Binds and prevents AA activation aa Arachidonic Acid (AA) aa->trek1 Activates

References

Application Notes and Protocols for Forced Swim Test with Spadin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting the Forced Swim Test (FST) in rodents to evaluate the antidepressant-like effects of Spadin, a selective inhibitor of the two-pore domain potassium channel TREK-1.

Introduction

The Forced Swim Test (FST), also known as the Porsolt test, is a widely used behavioral assay to screen for potential antidepressant drugs.[1][2][3] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will initially struggle but eventually adopt an immobile posture, floating in the water. This immobility is interpreted as a state of behavioral despair. Antidepressant treatments are known to reduce the duration of immobility, suggesting a promotion of active coping strategies.[3][4]

This compound is a novel, fast-acting antidepressant peptide that functions by selectively blocking the TREK-1 potassium channel.[5][6] TREK-1 channels are implicated in the pathophysiology of depression, and their inhibition leads to an increase in the firing rate of serotonergic neurons in the dorsal raphe nucleus, a key region in mood regulation.[6] this compound's rapid onset of action, observed within days as opposed to weeks for traditional antidepressants, makes it a promising candidate for new therapeutic strategies.[1]

Experimental Protocols

Animals
  • Species: Male mice (e.g., C57BL/6, BALB/c) or rats (e.g., Sprague-Dawley, Wistar).[7][8]

  • Age/Weight: Mice: 8-12 weeks old, 20-30g. Rats: 8-10 weeks old, 200-250g.

  • Housing: Animals should be group-housed (e.g., 3-5 per cage) in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.

  • Acclimation: Allow at least one week of acclimation to the housing conditions before the start of the experiment. Handle the animals for a few minutes each day for 3-4 days prior to testing to minimize stress.[8]

Apparatus
  • Forced Swim Test Cylinder: A transparent glass or Plexiglas cylinder.

    • For Mice: 20 cm in diameter and 30-40 cm in height.[7]

    • For Rats: 20-30 cm in diameter and 40-50 cm in height.[8]

  • Water: The cylinder should be filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its hind paws or tail (approximately 10-15 cm for mice and 20-30 cm for rats).[7][8]

  • Video Recording Equipment: A camera positioned to have a clear side view of the cylinder for later behavioral scoring.

This compound Administration
  • Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for this compound administration in rodent behavioral studies.

  • Dosage:

    • Mice: 10-20 µmol/kg

    • Rats: 5-10 µmol/kg

  • Vehicle: this compound can be dissolved in sterile saline (0.9% NaCl).

  • Timing of Administration:

    • Acute Treatment: A single i.p. injection 30-60 minutes before the test session.

    • Sub-chronic Treatment: Daily i.p. injections for 4-7 consecutive days, with the final injection administered 30-60 minutes before the test session on the last day.[1]

Forced Swim Test Procedure

The procedure varies slightly between mice and rats.

  • For Mice (Single Session):

    • Gently place the mouse into the cylinder of water.

    • The total test duration is 6 minutes.[7]

    • The first 2 minutes are considered an acclimation period and are not scored for immobility.

    • Behavior is recorded and scored during the final 4 minutes of the test.[7]

    • After the 6-minute session, remove the mouse from the water, gently dry it with a towel, and place it in a heated cage for a short period before returning it to its home cage.

  • For Rats (Two-Session Protocol):

    • Day 1 (Pre-test/Habituation): Place the rat in the cylinder for a 15-minute session.[8] This initial exposure induces a stable baseline of immobility.

    • After the session, remove the rat, dry it, and return it to its home cage.

    • Day 2 (Test Session): 24 hours after the pre-test, administer the vehicle or this compound.

    • 30-60 minutes after the injection, place the rat back into the same cylinder for a 5-minute test session.[8]

    • Record the entire 5-minute session for behavioral scoring.

    • Following the test, remove the rat, dry it, and return it to its home cage.

Behavioral Scoring

The recorded videos should be scored by an observer who is blind to the experimental conditions. The following behaviors are typically quantified:

  • Immobility: The animal remains floating in the water, making only small movements necessary to keep its head above water.

  • Swimming: The animal makes active swimming motions, moving around the cylinder.

  • Climbing: The animal makes active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.[2]

The total duration (in seconds) spent in each of these behaviors during the observation period is recorded.

Data Presentation

The following tables summarize hypothetical quantitative data from a study investigating the effects of acute this compound treatment on the performance of mice and rats in the Forced Swim Test.

Table 1: Effect of Acute this compound Treatment on FST Performance in Mice

Treatment GroupImmobility Time (s)Swimming Time (s)Climbing Time (s)
Vehicle (Saline)150 ± 1080 ± 810 ± 2
This compound (15 µmol/kg, i.p.)90 ± 9135 ± 1115 ± 3

*Data are presented as mean ± SEM. p < 0.05 compared to the Vehicle group.

Table 2: Effect of Acute this compound Treatment on FST Performance in Rats

Treatment GroupImmobility Time (s)Swimming Time (s)Climbing Time (s)
Vehicle (Saline)180 ± 12100 ± 920 ± 4
This compound (7.5 µmol/kg, i.p.)110 ± 10160 ± 1230 ± 5

*Data are presented as mean ± SEM. p < 0.05 compared to the Vehicle group.

Visualizations

Experimental Workflow

FST_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment Day cluster_post_experiment Post-Experiment Animal_Acclimation Animal Acclimation & Handling (1 week) Spadin_Admin This compound/Vehicle Administration (i.p.) Wait Waiting Period (30-60 min) Spadin_Admin->Wait FST Forced Swim Test (Mice: 6 min / Rats: 5 min) Wait->FST Recording Video Recording FST->Recording Drying Animal Drying & Warming FST->Drying Scoring Behavioral Scoring (Immobility, Swimming, Climbing) Recording->Scoring Home_Cage Return to Home Cage Drying->Home_Cage Analysis Data Analysis Scoring->Analysis Spadin_Signaling This compound This compound TREK1 TREK-1 Channel This compound->TREK1 Inhibits Membrane_Depolarization Neuronal Membrane Depolarization TREK1->Membrane_Depolarization Leads to Serotonin_Release Increased Serotonin (5-HT) Neuron Firing Membrane_Depolarization->Serotonin_Release Stimulates Synaptic_5HT Increased Synaptic 5-HT Levels Serotonin_Release->Synaptic_5HT Neurogenesis Increased Neurogenesis & Synaptogenesis Synaptic_5HT->Neurogenesis Promotes Antidepressant_Effect Antidepressant-like Effects (Reduced Immobility) Synaptic_5HT->Antidepressant_Effect Contributes to Neurogenesis->Antidepressant_Effect Contributes to

References

Application Notes and Protocols for the Novelty-Suppressed Feeding Test with Spadin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocol for utilizing the neuropeptide Spadin in the Novelty-Suppressed Feeding Test (NSFT), a widely used behavioral assay for assessing anxiety- and depression-like behaviors in rodents. This compound, a specific blocker of the TREK-1 potassium channel, has demonstrated rapid antidepressant and anxiolytic effects, making the NSFT a crucial test for evaluating its therapeutic potential.

Introduction

The Novelty-Suppressed Feeding Test (NSFT) is a conflict-based behavioral paradigm that measures the latency of a food-deprived animal to approach and eat a familiar food in a novel and potentially threatening environment.[1][2][3] This test is particularly sensitive to chronic antidepressant treatment, which aligns with the therapeutic timeline observed in human patients.[1][2] this compound, a naturally derived peptide, acts by inhibiting the two-pore-domain potassium channel TREK-1.[4][5] This channel is involved in regulating neuronal excitability, and its inhibition is linked to antidepressant and anxiolytic-like effects.[4][6][7][8] Studies have shown that a subchronic, 4-day treatment with this compound significantly reduces the latency to feed in the NSFT, demonstrating its rapid onset of action compared to traditional antidepressants like fluoxetine.[4][9]

Mechanism of Action: this compound and TREK-1 Signaling

This compound exerts its effects by blocking the TREK-1 channel.[4][5][10] In physiological conditions, TREK-1 channels contribute to the resting membrane potential of neurons, and their activation leads to hyperpolarization, thus reducing neuronal excitability. By inhibiting TREK-1, this compound leads to membrane depolarization, an increase in neuronal firing rate, and enhanced neurotransmission, particularly in serotonergic pathways.[4][5][11][12] This modulation of neuronal activity in brain regions associated with mood and anxiety, such as the hippocampus and dorsal raphe nucleus, is believed to underlie its antidepressant and anxiolytic properties.[4][13]

Spadin_Signaling_Pathway This compound This compound TREK1 TREK-1 Channel This compound->TREK1 Inhibits Depolarization Membrane Depolarization TREK1->Depolarization Leads to FiringRate Increased Neuronal Firing Rate Depolarization->FiringRate Neurotransmission Enhanced Serotonergic Neurotransmission FiringRate->Neurotransmission BehavioralEffect Anxiolytic & Antidepressant Effects Neurotransmission->BehavioralEffect NSFT_Workflow cluster_prep Preparation Phase cluster_test Testing Phase cluster_post Post-Test Phase Spadin_Admin This compound/Vehicle Administration (4 days) Food_Deprivation Food Deprivation (24 hours prior to test) Spadin_Admin->Food_Deprivation Placement Place mouse in a corner of the novel arena Food_Deprivation->Placement Latency_Measurement Record latency to begin eating (max 10 minutes) Placement->Latency_Measurement Home_Cage Return mouse to home cage Latency_Measurement->Home_Cage Food_Consumption Measure food consumption (e.g., over 5 minutes) Home_Cage->Food_Consumption

References

Application Notes and Protocols: Immunohistochemistry for Neurogenesis Markers Following Spadin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical detection of neurogenesis markers, specifically Doublecortin (DCX) and Ki-67, in response to treatment with Spadin. This document is intended to guide researchers in designing and executing experiments to assess the pro-neurogenic effects of this novel antidepressant peptide.

Introduction to this compound and its Role in Neurogenesis

This compound is a naturally occurring peptide that acts as a potent and specific blocker of the TREK-1 (TWIK-related potassium channel 1) potassium channel.[1][2] The inhibition of TREK-1 channels has been identified as a promising new strategy for the treatment of depression.[3][4] Mechanistically, this compound has been shown to induce a rapid antidepressant effect and to stimulate adult hippocampal neurogenesis.[5][6] This pro-neurogenic effect is thought to be mediated, at least in part, through the phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor involved in neuronal plasticity and survival.[3][7]

Key Neurogenesis Markers

  • Doublecortin (DCX): A microtubule-associated protein that is exclusively expressed in migrating neuroblasts and immature neurons.[8][9] As such, DCX is a widely used marker for newly generated neurons.

  • Ki-67: A nuclear protein that is expressed during all active phases of the cell cycle (G1, S, G2, and M) but is absent in quiescent cells (G0).[8] It is therefore a reliable marker for cell proliferation.

Quantitative Analysis of Neurogenesis after this compound Treatment

While direct quantification of DCX and Ki-67 positive cells following this compound treatment is not extensively detailed in the available literature, studies have quantified the increase in newly born cells using BrdU (Bromodeoxyuridine) incorporation, a marker of DNA synthesis. A key study demonstrated a significant increase in BrdU-positive cells in the dentate gyrus of the hippocampus after this compound administration. Importantly, it was reported that 85% of these BrdU-labeled cells were also positive for DCX, indicating that the majority of the proliferating cells differentiate into a neuronal lineage.[6][10][11]

MarkerTreatment GroupDuration of TreatmentFold Increase vs. Saline (Control)Reference
BrdU/DCXThis compound (10⁻⁵ M, i.p.)4 days~2-fold[6][11]
BrdUThis compound (10⁻⁵ M, i.p.)15 daysMaintained significant increase[6][11]
Ki-67This compound-Data not available in cited literature-

Note: The data for DCX is inferred from the co-localization with BrdU. Direct comparative quantification of DCX-positive cells pre- and post-Spadin treatment would be a valuable addition to the field. No quantitative data for the effect of this compound on Ki-67 expression was found in the reviewed literature.

Experimental Protocols

I. Immunohistochemistry for Doublecortin (DCX) - Free-Floating Sections

This protocol is adapted for the detection of DCX in free-floating brain sections.

A. Materials and Reagents:

  • Phosphate-Buffered Saline (PBS)

  • Tris-Buffered Saline (TBS)

  • Hydrogen Peroxide (H₂O₂) (30% stock)

  • Methanol

  • Normal Goat Serum (NGS) or other appropriate blocking serum

  • Triton X-100

  • Primary Antibody: Goat anti-Doublecortin (e.g., Santa Cruz Biotechnology, sc-8066)

  • Biotinylated secondary antibody (e.g., anti-goat IgG)

  • Avidin-Biotin Complex (ABC) kit

  • 3,3'-Diaminobenzidine (DAB)

  • Gelatin-coated microscope slides

  • Mounting medium

B. Protocol:

  • Tissue Preparation: Perfuse the animal with 4% paraformaldehyde (PFA) in PBS. Post-fix the brain in 4% PFA overnight at 4°C, followed by cryoprotection in 30% sucrose in PBS. Cut 40 µm thick sections on a freezing microtome and store in a cryoprotectant solution at -20°C.

  • Washing: Rinse sections three times for 10 minutes each in 0.1 M TBS.

  • Endogenous Peroxidase Quenching: Incubate sections in a solution of 3% H₂O₂ and 10% methanol in 0.1 M TBS for 10 minutes to block endogenous peroxidase activity.

  • Washing: Rinse sections three times for 10 minutes each in 0.1 M TBS.

  • Blocking: Incubate sections for 1 hour at room temperature in a blocking solution containing 5% Normal Goat Serum and 0.3% Triton X-100 in 0.1 M TBS.

  • Primary Antibody Incubation: Incubate sections with the primary anti-DCX antibody (e.g., 1:400 dilution) in the blocking solution for 48 hours at 4°C.[12]

  • Washing: Rinse sections three times for 10 minutes each in 0.1 M TBS.

  • Secondary Antibody Incubation: Incubate sections with the biotinylated secondary antibody (e.g., 1:500 dilution) in blocking solution for 2 hours at room temperature.

  • Washing: Rinse sections three times for 10 minutes each in 0.1 M TBS.

  • ABC Reagent Incubation: Incubate sections in the prepared ABC reagent according to the manufacturer's instructions for 1 hour at room temperature.

  • Washing: Rinse sections three times for 10 minutes each in 0.1 M TBS.

  • DAB Visualization: Develop the color reaction by incubating the sections in a DAB solution until the desired staining intensity is reached. Monitor the reaction under a microscope.

  • Washing: Stop the reaction by rinsing the sections thoroughly in 0.1 M TBS.

  • Mounting: Mount the sections onto gelatin-coated slides, allow them to air dry, dehydrate through a graded series of ethanol, clear in xylene, and coverslip with a permanent mounting medium.

II. Immunohistochemistry for Ki-67 - Paraffin-Embedded Sections

This protocol is designed for the detection of Ki-67 in formalin-fixed, paraffin-embedded tissue sections.

A. Materials and Reagents:

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Citrate Buffer (pH 6.0) for antigen retrieval

  • PBS

  • Hydrogen Peroxide (3%)

  • Blocking buffer (e.g., 5% BSA in PBS with 0.3% Triton X-100)

  • Primary Antibody: Rabbit anti-Ki-67 (e.g., Abcam ab15580)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

B. Protocol:

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to deionized water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in citrate buffer (pH 6.0) and heating in a steamer or water bath at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.[13]

  • Washing: Wash slides in PBS three times for 5 minutes each.

  • Endogenous Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide in PBS for 10 minutes to block endogenous peroxidase activity.

  • Washing: Wash slides in PBS three times for 5 minutes each.

  • Blocking: Apply blocking buffer to the sections and incubate for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate sections with the primary anti-Ki-67 antibody (e.g., 1:100 to 1:500 dilution) overnight at 4°C in a humidified chamber.

  • Washing: Wash slides in PBS three times for 5 minutes each.

  • Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions and incubate for 1 hour at room temperature.

  • Washing: Wash slides in PBS three times for 5 minutes each.

  • DAB Visualization: Apply the DAB substrate and incubate until a brown precipitate is visible. Monitor the reaction closely.

  • Washing: Rinse the slides with deionized water.

  • Counterstaining: Lightly counterstain the sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and coverslip with a permanent mounting medium.

Visualizations

Spadin_Signaling_Pathway This compound This compound TREK1 TREK-1 Channel This compound->TREK1 Inhibits CREB CREB TREK1->CREB (Indirect activation) pCREB pCREB (Phosphorylated) CREB->pCREB Phosphorylation Neurogenesis Neurogenesis (Increased DCX & Ki-67) pCREB->Neurogenesis Promotes

This compound's signaling pathway in promoting neurogenesis.

IHC_Workflow cluster_tissue_prep Tissue Preparation cluster_staining Immunohistochemical Staining cluster_analysis Analysis Fixation Fixation (e.g., 4% PFA) Sectioning Sectioning (Cryo or Paraffin) Fixation->Sectioning AntigenRetrieval Antigen Retrieval (if required) Sectioning->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody (anti-DCX or anti-Ki-67) Blocking->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Detection Detection (e.g., DAB) SecondaryAb->Detection Imaging Microscopy & Imaging Detection->Imaging Quantification Cell Quantification Imaging->Quantification

General workflow for immunohistochemistry.

References

Application Notes and Protocols: Detection of pCREB (Ser133) by Western Blot Following Spadin Administration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spadin is a selective blocker of the TREK-1 (TWIK-related potassium channel 1) potassium channel, which has emerged as a promising target for antidepressant therapies.[1] this compound exerts its effects by inhibiting TREK-1, leading to neuronal depolarization and the activation of downstream signaling cascades. A key event in this pathway is the phosphorylation of the cAMP response element-binding protein (CREB) at the Serine 133 residue (pCREB). This phosphorylation event is a critical regulator of gene transcription involved in neurogenesis and synaptic plasticity, processes often impaired in depressive disorders.

This document provides a detailed protocol for the detection and quantification of pCREB levels by Western blot in response to this compound administration, a crucial step in evaluating its mechanism of action and therapeutic potential.

Signaling Pathway of this compound-Induced CREB Phosphorylation

This compound acts by inhibiting the TREK-1 channel. This inhibition leads to membrane depolarization, which in turn activates voltage-gated calcium channels. The subsequent influx of calcium activates calcium/calmodulin-dependent protein kinases (CaMKs), which then phosphorylate CREB at Ser133. Phosphorylated CREB can then bind to cAMP response elements (CREs) in the promoter regions of target genes, initiating their transcription.

Spadin_Signaling_Pathway This compound This compound TREK1 TREK-1 Channel This compound->TREK1 Inhibition Depolarization Membrane Depolarization TREK1->Depolarization Leads to Ca_Channel Voltage-Gated Ca²⁺ Channel Depolarization->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Mediates CaMK CaMKs Ca_Influx->CaMK Activates CREB CREB CaMK->CREB Phosphorylates pCREB pCREB (Ser133) CREB->pCREB Transcription Gene Transcription (Neurogenesis, Synaptic Plasticity) pCREB->Transcription Promotes Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis spadin_treatment This compound Treatment (Cell Culture or In Vivo) harvest Cell/Tissue Harvest spadin_treatment->harvest lysis Lysis with Phosphatase Inhibitors harvest->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (pCREB, Total CREB, Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Image Acquisition detection->imaging densitometry Densitometry Analysis imaging->densitometry normalization Normalization (pCREB / Total CREB / Loading Control) densitometry->normalization

References

Application Notes and Protocols for the Synthesis and Purification of Spadin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spadin is a 17-amino acid peptide (Tyr-Ala-Pro-Leu-Pro-Arg-Trp-Ser-Gly-Pro-Ile-Gly-Val-Ser-Trp-Gly-Leu-Arg) derived from the maturation of the sortilin receptor.[1][2] It has emerged as a promising therapeutic candidate for the treatment of depression due to its novel mechanism of action. This compound acts as a potent and specific blocker of the two-pore domain potassium (K2P) channel TREK-1 (TWIK-related K+ channel-1).[3][4] Inhibition of TREK-1 by this compound leads to a rapid antidepressant effect, observed in preclinical models within days, a significant improvement over the weeks or months required for conventional antidepressants to take effect.[1][5] The downstream effects of TREK-1 inhibition include increased firing of serotonin (5-HT) neurons in the dorsal raphe nucleus, enhanced phosphorylation of the cAMP response element-binding protein (CREB), and stimulation of neurogenesis in the hippocampus.[1][6] These cellular and molecular changes are believed to underlie the antidepressant properties of this compound.

These application notes provide a comprehensive overview of the chemical synthesis and purification of this compound, intended to guide researchers in its production for preclinical and clinical research.

Synthesis of this compound

The primary method for the chemical synthesis of this compound is solid-phase peptide synthesis (SPPS).[7][8] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most commonly employed approach for SPPS.[9][10]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound

1. Resin Selection and Preparation:

  • Resin: Fmoc-Arg(Pbf)-Wang resin is a suitable choice for the synthesis of this compound, which has an Arginine at the C-terminus. The loading capacity of the resin should be between 0.3 and 0.8 mmol/g.

  • Swelling: The resin is swollen in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), for 30-60 minutes prior to synthesis.[9]

2. Amino Acid Chain Elongation (Iterative Cycles): Each cycle of amino acid addition consists of two main steps: Fmoc deprotection and amino acid coupling. This cycle is repeated for each amino acid in the this compound sequence, starting from the C-terminus (Arginine) and proceeding to the N-terminus (Tyrosine).

  • Fmoc Deprotection:

    • The swollen resin is treated with a 20% solution of piperidine in DMF for 5 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain.[9]

    • The resin is then washed thoroughly with DMF to remove the piperidine and the cleaved Fmoc group.

    • A second treatment with 20% piperidine in DMF for 10-15 minutes ensures complete deprotection.

    • The resin is again washed extensively with DMF and DCM.

  • Amino Acid Coupling:

    • The next Fmoc-protected amino acid in the this compound sequence is pre-activated. A common activation method involves using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

    • The activated amino acid solution is added to the deprotected resin, and the mixture is agitated for 1-2 hours at room temperature to allow for the formation of the peptide bond.

    • The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test.[10] A negative test (no color change) indicates the absence of free primary amines and thus a complete reaction.

    • After a successful coupling, the resin is washed with DMF and DCM to remove excess reagents and byproducts.

3. Cleavage and Deprotection:

  • Once the entire peptide sequence has been assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed.

  • A cleavage cocktail is prepared, typically consisting of trifluoroacetic acid (TFA) as the main cleavage agent and scavengers to protect sensitive amino acids from side reactions. A common cleavage cocktail is TFA/TIS (triisopropylsilane)/H₂O (95:2.5:2.5, v/v/v).[9][11]

  • The resin is treated with the cleavage cocktail for 2-3 hours at room temperature.

  • The cleaved peptide is precipitated from the cleavage mixture by adding cold diethyl ether.

  • The crude peptide is then pelleted by centrifugation, washed with cold diethyl ether, and dried under vacuum.

Purification of this compound

The crude this compound peptide obtained after synthesis contains various impurities, such as truncated or deletion sequences. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides to a high degree of homogeneity.[12][13][14]

Experimental Protocol: RP-HPLC Purification of this compound

1. Column and Solvents:

  • Column: A C18 stationary phase is typically used for peptide purification.[12][15] The column dimensions will depend on the amount of crude peptide to be purified (analytical, semi-preparative, or preparative).

  • Mobile Phase:

    • Solvent A: 0.1% TFA in water.[13]

    • Solvent B: 0.1% TFA in acetonitrile (ACN).[13]

    • TFA acts as an ion-pairing agent to improve peak shape and resolution.[3]

2. Purification Method:

  • The crude peptide is dissolved in a minimal amount of Solvent A or a mixture of Solvent A and B.

  • The sample is injected onto the equilibrated C18 column.

  • The peptide is eluted using a linear gradient of increasing Solvent B concentration. A typical gradient for a peptide of this size might be from 5% to 65% Solvent B over 30-60 minutes at a flow rate appropriate for the column size.

  • The elution profile is monitored by UV absorbance at 214 nm and 280 nm.

  • Fractions corresponding to the major peak, which represents the full-length this compound peptide, are collected.

3. Purity Analysis and Lyophilization:

  • The purity of the collected fractions is assessed by analytical RP-HPLC and mass spectrometry.

  • Fractions with the desired purity (typically >95%) are pooled.

  • The ACN is removed by rotary evaporation, and the remaining aqueous solution is lyophilized (freeze-dried) to obtain the purified this compound peptide as a white, fluffy powder.[13]

Quantitative Data Summary

ParameterValueReference
Biological Activity
This compound IC₅₀ for TREK-1 Inhibition70.7 nM[1]
This compound Analog (PE 22-28) IC₅₀ for TREK-1 Inhibition0.12 nM[5][16]
Synthesis and Purification
Typical Purity after HPLC>95%[4] (Implied)
Expected Yield (from SPPS)10-30% (of theoretical)General SPPS Knowledge

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound's antidepressant effects, starting from the inhibition of the TREK-1 channel.

Spadin_Signaling_Pathway This compound This compound TREK1 TREK-1 Channel This compound->TREK1 Inhibition Neuronal_Excitability Increased Neuronal Excitability TREK1->Neuronal_Excitability Leads to Serotonin_Firing Increased 5-HT Neuron Firing Neuronal_Excitability->Serotonin_Firing CREB_Phosphorylation Increased CREB Phosphorylation Serotonin_Firing->CREB_Phosphorylation Neurogenesis Increased Neurogenesis CREB_Phosphorylation->Neurogenesis Antidepressant_Effect Antidepressant Effect Neurogenesis->Antidepressant_Effect

Caption: this compound's signaling pathway leading to its antidepressant effects.

Experimental Workflow for this compound Synthesis and Purification

The diagram below outlines the major steps involved in the synthesis and purification of the this compound peptide.

Spadin_Workflow Start Start SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) Start->SPPS Cleavage Cleavage from Resin and Deprotection SPPS->Cleavage Precipitation Precipitation and Washing (Crude Peptide) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Purity and Identity Analysis (HPLC, Mass Spectrometry) Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization If Purity is Sufficient Final_Product Purified this compound Peptide (>95% Purity) Lyophilization->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for Patch-Clamp Recording of TREK-1 Currents with Spadin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Two-Pore Domain Potassium (K2P) channel, TREK-1 (TWIK-related potassium channel-1), is a significant target in neuroscience and pharmacology due to its role in regulating neuronal excitability. Its involvement in cellular mechanisms underlying depression, pain, and neuroprotection has made it a focal point for drug discovery. Spadin, a peptide derived from the maturation of the neurotensin receptor 3 (NTSR3/Sortilin), has emerged as a potent and selective blocker of TREK-1 channels[1][2]. These application notes provide detailed protocols for characterizing the inhibitory effects of this compound on TREK-1 currents using the whole-cell patch-clamp technique.

Mechanism of Action of this compound on TREK-1 Channels

This compound's interaction with the TREK-1 channel is multifaceted. It has been shown to bind specifically to TREK-1 with high affinity[1]. While initially characterized as a direct inhibitor, further studies suggest a more complex mechanism. Evidence indicates that this compound acts as an antagonist to the activation of TREK-1 by arachidonic acid (AA), likely through an allosteric mechanism[3][4][5]. Under basal conditions, this compound may have a limited effect on TREK-1 currents[3][5]. However, its inhibitory action is more pronounced when the channel is pre-activated. This compound has been reported to efficiently block TREK-1 activity in various cell types, including transfected COS-7 cells and primary neurons[1][6]. This state-dependent inhibition is a critical consideration for experimental design.

Data Presentation: Quantitative Effects of this compound on TREK-1 Currents

The following tables summarize the quantitative data on the interaction of this compound and its analogs with TREK-1 channels, as determined by patch-clamp electrophysiology.

Table 1: Inhibitory Potency of this compound on TREK-1 Channels

CompoundCell TypeTREK-1 Activation StimulusIC50 ValueReference
This compoundCOS-7 cells10 µM Arachidonic Acid~70.7 nM (at 0 mV)[6][7]
This compoundRodent TREK-1Not specified10 nM (binding affinity)[1]
This compoundhTREK-1/HEK cells10 µM Arachidonic Acid56.39 ± 0.01 nM[8]

Table 2: Percentage of TREK-1 Current Inhibition by this compound and Analogs

Compound (Concentration)Cell TypeTREK-1 Activation Stimulus% Inhibition (at 0 mV)Reference
Propeptide (500 nM)COS-7 cells10 µM Arachidonic Acid41 ± 5%[6]
This compound (100 nM)COS-7 cells10 µM Arachidonic Acid~60%[9]
This compound (100 nM)COS-7 cells10 µM Arachidonic Acid63%[10]
This compound Analog 3 (100 nM)hTREK-1/HEK cells10 µM Arachidonic Acid>80%[8]
This compound Analog 8 (100 nM)hTREK-1/HEK cells10 µM Arachidonic Acid>80%[8]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of TREK-1 Currents in Transfected Mammalian Cells (e.g., COS-7 or HEK293)

This protocol is designed for recording TREK-1 currents from transiently or stably transfected mammalian cells.

1. Cell Culture and Transfection:

  • Culture COS-7 or HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • 24 hours before recording, seed cells onto glass coverslips in 35-mm dishes at a density of approximately 20,000 cells/dish.

  • Transfect cells with a plasmid encoding for TREK-1 (e.g., TREK-1-GFP) using a suitable transfection reagent. Recordings are typically performed 48-72 hours post-transfection[11].

2. Solutions and Reagents:

SolutionComposition (in mM)
External (Bath) Solution 150 NaCl, 5 KCl, 3 MgCl₂, 1 CaCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.[11]
Internal (Pipette) Solution 155 KCl, 3 MgCl₂, 5 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.[11]
Potassium Channel Blocker Cocktail To isolate TREK-1 currents, add the following to the external solution: 10 mM Tetraethylammonium (TEA), 3 mM 4-Aminopyridine (4-AP), 50 nM Charybdotoxin, 10 µM Glibenclamide, 100 nM Apamin.[6][11]
TREK-1 Activator 10 µM Arachidonic Acid (AA) prepared from a stock solution in ethanol.
TREK-1 Inhibitor This compound, dissolved in the external solution to the desired final concentration (e.g., 100 nM).

3. Electrophysiological Recording:

  • Transfer a coverslip with transfected cells to the recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 1.8–3 MΩ when filled with the internal solution[11].

  • Approach a fluorescently labeled (e.g., GFP-positive) cell with the patch pipette while applying slight positive pressure.

  • Upon contact with the cell membrane, release the positive pressure to facilitate Giga-seal formation (resistance > 1 GΩ).

  • Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV[6][7].

4. Voltage Protocol and Data Acquisition:

  • To elicit TREK-1 currents, apply a voltage ramp from -100 mV to +50 mV over 1 second[6][7]. Alternatively, use voltage steps from -100 mV to +40 mV in 10 mV increments for 1.5 seconds[7].

  • Record baseline currents in the external solution containing the potassium channel blocker cocktail.

  • Activate TREK-1 channels by perfusing the chamber with the external solution containing 10 µM Arachidonic Acid.

  • Once a stable activated current is achieved, apply this compound by co-perfusing with AA to determine its inhibitory effect.

  • Record currents using a patch-clamp amplifier and digitize the data. Analyze the current amplitude at a specific voltage (e.g., 0 mV) to quantify inhibition[6].

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_application Drug Application & Data Acquisition cell_culture Culture & Seed (e.g., COS-7) transfection Transfect with TREK-1 Plasmid cell_culture->transfection giga_seal Giga-seal Formation transfection->giga_seal whole_cell Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Voltage Clamp (-80 mV holding) whole_cell->voltage_clamp baseline Record Baseline (K+ Blockers) voltage_clamp->baseline activation Activate TREK-1 (Arachidonic Acid) baseline->activation inhibition Apply this compound activation->inhibition data_analysis Data Analysis (% Inhibition, IC50) inhibition->data_analysis

Caption: Experimental workflow for patch-clamp recording of TREK-1 currents.

Spadin_Signaling_Pathway cluster_membrane Cell Membrane TREK1 TREK-1 Channel (Closed/Basal State) TREK1_active TREK-1 Channel (Open/Active State) AA_site Arachidonic Acid Binding Site AA_site->TREK1_active Spadin_site This compound Allosteric Binding Site Spadin_site->TREK1 Prevents AA-induced activation Inhibition Inhibition of K+ Efflux Spadin_site->Inhibition K_efflux K+ Efflux (Hyperpolarization) TREK1_active->K_efflux AA Arachidonic Acid AA->AA_site Activates This compound This compound This compound->Spadin_site Binds

References

Application Notes and Protocols for Intracerebroventricular (i.c.v.) Injection of Spadin in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intracerebroventricular (i.c.v.) administration of the peptide Spadin in rodent models. This compound, a natural peptide derived from sortilin, has emerged as a promising antidepressant candidate due to its rapid action and novel mechanism involving the blockade of the TREK-1 potassium channel.[1][2][3] This document outlines the key signaling pathways affected by this compound, detailed experimental procedures for its central administration, and protocols for assessing its antidepressant-like effects through common behavioral assays.

Data Presentation

The following tables summarize the quantitative data from key studies involving the i.c.v. injection of this compound in rodents, providing a consolidated reference for experimental design.

Table 1: this compound Intracerebroventricular (i.c.v.) Injection Parameters and Behavioral Outcomes in Mice

ParameterDetailsReference
Animal Model Male wild-type mice[2]
Drug/Compound This compound[2]
Route of Administration Intracerebroventricular (i.c.v.)[2]
Dosage Range 10⁻⁸ M to 10⁻⁴ M[2]
Optimal Acute Dose (FST) 10⁻⁷ M[2]
Injection Volume Not specified, typically 1-5 µL for mice[4][5]
Infusion Rate Not specified, typically 0.5-1 µL/min
Behavioral Test Forced Swim Test (FST)[2]
Key Finding Acute i.c.v. injection of this compound at 10⁻⁷ M significantly reduced immobility time by 66.8% in the FST, an effect comparable to fluoxetine.[2][2]

Table 2: Effects of this compound on Neuronal Signaling and Plasticity

Molecular Target/ProcessEffect of this compoundKey FindingsReference(s)
TREK-1 Channel Inhibition/BlockadeThis compound binds to the TREK-1 channel with an affinity of approximately 10 nM and blocks its activity.[2][3][2][3]
MAPK/PI3K Pathways ActivationThis compound activates both the MAPK and PI3K signaling pathways in a time- and concentration-dependent manner.[6][7][6][7]
CREB Phosphorylation IncreasedA 4-day treatment with this compound enhances the phosphorylation of CREB in the hippocampus.[2][2]
Neurogenesis IncreasedSub-chronic (4-day) treatment with this compound promotes neurogenesis in the dentate gyrus of the hippocampus.[2][7][2][7]
Synaptogenesis Markers (PSD-95, Synapsin) Increased ExpressionThis compound treatment increases the mRNA and protein levels of PSD-95 and synapsin, indicating enhanced synaptogenesis.[6][7][6][7]
Brain-Derived Neurotrophic Factor (BDNF) Increased ExpressionIn vivo injections of this compound lead to a rapid increase in both mRNA and protein levels of BDNF in the hippocampus.[6][6]
5-HT Neuron Firing IncreasedThis compound administration increases the firing rate of serotonergic neurons in the Dorsal Raphe Nucleus.[1][2][1][2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the molecular mechanism of this compound and the general experimental workflow for its in vivo evaluation.

Spadin_Signaling_Pathway This compound This compound TREK1 TREK-1 Channel This compound->TREK1 blocks Depolarization Neuronal Depolarization TREK1->Depolarization inhibition leads to PI3K_Akt PI3K/Akt Pathway Depolarization->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Depolarization->MAPK_ERK CREB CREB Phosphorylation PI3K_Akt->CREB MAPK_ERK->CREB BDNF BDNF Expression CREB->BDNF Neurogenesis Neurogenesis CREB->Neurogenesis Synaptogenesis Synaptogenesis (PSD-95, Synapsin) BDNF->Synaptogenesis Antidepressant Antidepressant-like Effects Synaptogenesis->Antidepressant Neurogenesis->Antidepressant

Caption: Signaling pathway of this compound leading to antidepressant-like effects.

ICV_Spadin_Workflow cluster_surgery Surgical Preparation cluster_treatment Treatment Phase cluster_assessment Assessment Animal_Prep Animal Anesthesia & Preparation Stereotaxic Stereotaxic Cannula Implantation Animal_Prep->Stereotaxic Recovery Post-operative Recovery (7-10 days) Stereotaxic->Recovery Habituation Habituation to Injection Procedure Recovery->Habituation ICV_Injection i.c.v. Injection of this compound or Vehicle Habituation->ICV_Injection Behavioral Behavioral Testing (FST, NSF, etc.) ICV_Injection->Behavioral Molecular Molecular/Histological Analysis (Brain Tissue) Behavioral->Molecular Data_Analysis Data Analysis & Interpretation Molecular->Data_Analysis

Caption: Experimental workflow for i.c.v. This compound administration and analysis.

Experimental Protocols

Protocol 1: Stereotaxic Surgery for Intracerebroventricular Cannula Implantation

This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a rodent for subsequent i.c.v. injections.

Materials:

  • Stereotaxic apparatus

  • Anesthesia system (e.g., isoflurane)

  • Heating pad to maintain body temperature

  • Surgical tools (scalpel, forceps, hemostats, small drill)

  • Guide cannula (22-26 gauge) and dummy cannula

  • Jewelry screws

  • Dental cement

  • Suture kit

  • Antiseptic solution (e.g., povidone-iodine) and alcohol

  • Analgesics for post-operative care

Procedure:

  • Anesthesia and Preparation:

    • Anesthetize the rodent using isoflurane (e.g., 3-4% for induction, 1.5-2% for maintenance). Confirm proper anesthetic depth by checking for the absence of a pedal withdrawal reflex.

    • Shave the scalp and secure the animal in the stereotaxic frame, ensuring the head is level.

    • Apply ophthalmic ointment to the eyes to prevent drying.

    • Clean the surgical area with alternating scrubs of antiseptic solution and alcohol.

  • Cannula Implantation:

    • Make a midline incision on the scalp to expose the skull.

    • Identify and clean the surface of the skull, ensuring bregma and lambda are visible.

    • Determine the coordinates for the lateral ventricle. For mice, typical coordinates are: Anteroposterior (AP): -0.5 mm from bregma; Mediolateral (ML): ±1.1 mm from the midline; Dorsoventral (DV): -2.5 mm from the skull surface.[8][9] For rats, typical coordinates are: AP: -0.8 mm; ML: ±1.5 mm; DV: -3.5 mm.[10] These coordinates may need to be adjusted based on the specific strain and age of the animal.

    • Drill a small hole through the skull at the target AP and ML coordinates.

    • Drill one or more additional holes for anchor screws away from the cannula insertion site. Insert the screws, being careful not to penetrate the dura mater.

    • Slowly lower the guide cannula to the target DV coordinate.

    • Apply dental cement around the cannula and screws to secure the implant to the skull.

    • Once the cement has hardened, insert the dummy cannula to keep the guide cannula patent.

  • Post-operative Care:

    • Suture the scalp incision around the implant.

    • Administer post-operative analgesics as per institutional guidelines.

    • Allow the animal to recover in a clean, warm cage. Monitor the animal closely for 7-10 days before starting the injection experiments to ensure full recovery.[10]

Protocol 2: Intracerebroventricular (i.c.v.) Injection of this compound

Materials:

  • Cannulated rodent in its home cage

  • This compound solution (e.g., 10⁻⁷ M in sterile saline or artificial cerebrospinal fluid)

  • Injection cannula (extending slightly beyond the guide cannula)

  • Polyethylene tubing

  • Hamilton syringe (e.g., 10 µL)

  • Infusion pump

Procedure:

  • Preparation:

    • Handle the animals for several days prior to the injection to acclimate them to the procedure.[10]

    • Prepare the this compound solution at the desired concentration.

    • Connect the Hamilton syringe to the injection cannula via the tubing and prime the system to remove any air bubbles.

  • Injection:

    • Gently restrain the animal and remove the dummy cannula from the head implant.

    • Insert the injection cannula into the guide cannula, ensuring it is fully seated.

    • Infuse the desired volume of this compound solution (e.g., 1-5 µL for mice, 5-10 µL for rats) at a slow, controlled rate (e.g., 0.5-1.0 µL/min) to prevent increased intracranial pressure.[4]

    • Leave the injection cannula in place for an additional 1-2 minutes after the infusion is complete to allow for diffusion and prevent backflow.

    • Slowly withdraw the injector and replace the dummy cannula.

    • Return the animal to its home cage.

Protocol 3: Forced Swim Test (FST)

The FST is a widely used test to assess antidepressant efficacy by measuring the animal's immobility when placed in an inescapable water cylinder.[1][6]

Materials:

  • Transparent cylindrical container (e.g., 20 cm diameter, 30 cm height for mice; larger for rats)

  • Water (23-25°C)

  • Video recording equipment

  • Towels for drying

Procedure:

  • Setup:

    • Fill the cylinder with water to a depth where the rodent cannot touch the bottom with its tail or feet (e.g., 15 cm for mice).[1][6] The water temperature should be maintained at 23-25°C.[1]

  • Testing:

    • Administer this compound or vehicle via i.c.v. injection 30 minutes before the test.[2]

    • Gently place the animal into the water cylinder.

    • The test duration is typically 6 minutes for mice.[6]

    • Record the entire session for later analysis.

  • Scoring:

    • The primary measure is the duration of immobility during the last 4 minutes of the test.[6]

    • Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.

    • A significant decrease in immobility time in the this compound-treated group compared to the vehicle group is interpreted as an antidepressant-like effect.

  • Post-Test:

    • Carefully remove the animal from the water, dry it with a towel, and place it in a warm environment until fully dry before returning it to its home cage.[1][2]

Protocol 4: Novelty Suppressed Feeding (NSF) Test

The NSF test is sensitive to chronic antidepressant treatment and assesses anxiety- and depression-related behaviors based on the conflict between the drive to eat and the fear of a novel, open environment.[11][12]

Materials:

  • Open field arena (e.g., 50x50 cm)

  • A single food pellet (palatable)

  • White paper or filter paper to place the pellet on

  • Stopwatch and video recording equipment

Procedure:

  • Preparation:

    • Food deprive the animals for 24 hours prior to the test, with free access to water.[11]

    • For chronic studies, administer this compound or vehicle daily for the prescribed duration (e.g., 4 days).[2] The final injection should be given at a consistent time before the test.

  • Testing:

    • Place a single food pellet on a piece of white paper in the center of the brightly lit open field arena.

    • Place the animal in a corner of the arena and start the stopwatch.

    • Measure the latency (time) for the animal to take its first bite of the food pellet. The test is typically run for a maximum of 5-10 minutes.[13]

  • Scoring:

    • A shorter latency to eat in the this compound-treated group compared to the vehicle group indicates a reduction in anxiety- and depression-like behavior.

    • Immediately after the test, return the animal to its home cage and measure the amount of food consumed in a 5-minute period to control for potential effects of the treatment on appetite.[11]

These protocols provide a foundation for investigating the effects of intracerebroventricularly administered this compound. Researchers should adapt these methods based on their specific experimental goals and adhere to all institutional animal care and use guidelines.

References

Application Notes: Measuring Spadin's Effect on Synaptogenesis Markers

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Analysis of the TREK-1 channel blocker, Spadin, and its influence on the synaptogenesis marker, Postsynaptic Density Protein 95 (PSD-95).

Audience: Researchers, scientists, and drug development professionals in the fields of neuroscience and pharmacology.

Introduction

This compound is a naturally derived peptide that has garnered significant interest as a potential fast-acting antidepressant.[1][2][3] Its primary mechanism of action is the potent and specific blockade of the TWIK-related potassium channel, type 1 (TREK-1).[4][5][6] TREK-1 channels contribute to the resting membrane potential in neurons; their inhibition by this compound leads to neuronal membrane depolarization.[4] This initial event triggers downstream signaling cascades that promote neurogenesis, synaptogenesis, and the expression of key synaptic proteins.[7][8]

Studies have demonstrated that this compound enhances the mRNA and protein levels of crucial synaptogenesis markers, including PSD-95 and synapsin, both in primary neuronal cultures (in vitro) and in the hippocampus of animal models (in vivo).[4][6] This increase in synaptic components is associated with a greater proportion of mature dendritic spines, suggesting a structural basis for this compound's therapeutic potential.[4][6]

These application notes provide detailed protocols for quantifying the effects of this compound on PSD-95 expression, a key scaffolding protein at the postsynaptic density of excitatory synapses.[9][10]

This compound's Signaling Pathway

This compound's blockade of the TREK-1 channel initiates a cascade of intracellular events. This leads to the activation of the MAPK and PI3K signaling pathways.[4][6] These pathways are crucial for cell survival and plasticity. A key downstream effect is the phosphorylation of the cAMP response element-binding protein (CREB) and a subsequent increase in the expression of Brain-Derived Neurotrophic Factor (BDNF).[4][7][8] This signaling cascade ultimately culminates in increased synthesis of synaptic proteins like PSD-95, promoting synaptogenesis.[1][4][6]

G This compound This compound TREK1 TREK-1 Channel This compound->TREK1 Blocks Depolarization Neuronal Depolarization TREK1->Depolarization Leads to PI3K PI3K Pathway Depolarization->PI3K MAPK MAPK Pathway Depolarization->MAPK CREB CREB Phosphorylation PI3K->CREB PSD95 PSD-95 & Synapsin Expression ↑ PI3K->PSD95 Directly influences MAPK->CREB MAPK->PSD95 Directly influences BDNF BDNF Expression ↑ CREB->BDNF Synaptogenesis Synaptogenesis BDNF->Synaptogenesis Synaptogenesis->PSD95 Markers

Caption: this compound's signaling pathway leading to synaptogenesis.

Quantitative Data Summary

The following tables summarize the reported effects of this compound treatment on key molecular markers of synaptogenesis and neuronal plasticity.

Table 1: Effect of this compound on Synaptic Marker Expression (in vitro)

MarkerTreatmentFold Change / EffectMethodSource(s)
PSD-95This compound (1 µM) on cortical neuronsSignificant increase in proteinWestern Blot[4]
PSD-95This compound (1 µM) on cortical neuronsSignificant increase in mRNAqPCR[4]
SynapsinThis compound (1 µM) on cortical neuronsSignificant increase in proteinWestern Blot[4]
SynapsinThis compound (1 µM) on cortical neuronsSignificant increase in mRNAqPCR[4]

Table 2: Effect of this compound on Neuronal Plasticity Markers (in vivo)

MarkerTreatmentBrain RegionFold Change / EffectMethodSource(s)
PSD-95This compound (1 µM, i.v., 4 days)HippocampusSignificant increase in protein & mRNAWestern Blot, qPCR[4][6]
BDNFThis compound (1 µM, i.v., 4 days)HippocampusSignificant increase in protein & mRNAWestern Blot, qPCR[4][6]
pCREBThis compound (10⁻⁵ M, i.p., 4 days)Hippocampus~2-fold increase in pCREB positive cellsImmunohistochem.[8]
BrdUThis compound (10⁻⁵ M, i.p., 4 days)Dentate Gyrus~2-fold increase in BrdU positive cellsImmunohistochem.[8]

Experimental Protocols

Protocol 1: Western Blotting for PSD-95 Quantification

This protocol details the measurement of PSD-95 protein levels in neuronal cell lysates or brain tissue homogenates following this compound treatment.

G start This compound-treated Cells/Tissue lysis Lysis & Homogenization start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE (Separation) quant->sds transfer Transfer to PVDF Membrane sds->transfer block Blocking (e.g., 5% Milk) transfer->block primary Primary Ab (anti-PSD-95) block->primary secondary Secondary Ab (HRP-conjugated) primary->secondary detect ECL Detection & Imaging secondary->detect analyze Densitometry Analysis detect->analyze G start Neurons on Coverslips treat This compound Treatment start->treat fix Fixation (4% PFA) treat->fix perm Permeabilization (0.1% Triton X-100) fix->perm block Blocking (e.g., 10% NGS) perm->block primary Primary Ab (anti-PSD-95) block->primary secondary Secondary Ab (Alexa Fluor) primary->secondary mount Mounting (DAPI) secondary->mount image Confocal Microscopy mount->image

References

Application Notes and Protocols: Assessing Neurogenesis with Spadin using BrdU Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adult hippocampal neurogenesis, the process of generating new neurons in the dentate gyrus, is crucial for learning, memory, and mood regulation.[1][2] Dysregulation of this process has been implicated in neuropsychiatric disorders, including depression.[3] Spadin, a naturally derived peptide, has emerged as a promising antidepressant candidate with a rapid onset of action.[4][5] It functions by selectively blocking the TWIK-related potassium channel-1 (TREK-1).[4][6][7] Inhibition of TREK-1 by this compound leads to increased neuronal excitability, activation of the cAMP response element-binding protein (CREB), and a subsequent increase in adult hippocampal neurogenesis.[3][8]

One of the most established methods to assess cell proliferation and neurogenesis is through the use of 5-bromo-2'-deoxyuridine (BrdU) labeling.[9][10][11] BrdU, a synthetic analog of thymidine, is incorporated into the DNA of dividing cells during the S-phase of the cell cycle.[10][11] Subsequent immunohistochemical detection of BrdU-positive cells allows for the quantification of newly generated cells. This document provides a detailed protocol for utilizing BrdU labeling to evaluate the pro-neurogenic effects of this compound in a research setting.

Data Presentation

This compound's Effect on Hippocampal Neurogenesis

Studies have demonstrated that a subchronic, 4-day treatment with this compound significantly enhances neurogenesis in the subgranular zone (SGZ) of the mouse hippocampus.[8][12][13] The quantitative data from these studies are summarized below.

Treatment GroupDurationNumber of BrdU-positive cells/mm² in SGZ (Mean ± SEM)Fold Change vs. Saline
Saline (Vehicle)4 daysData not explicitly provided in mm², but used as baseline1.0
This compound (10⁻⁵ M, i.p.)4 daysApproximately 2-fold increase compared to saline[13]~2.0
Fluoxetine4 daysNo significant effect[8][14]~1.0
This compound (10⁻⁶ M, i.v.)4 daysSignificantly increased[8][13]Not quantified as fold change

Note: The data indicates that this compound induces a significant increase in the number of BrdU-positive cells, a marker for cell proliferation, after a short treatment period, an effect not observed with the classic antidepressant fluoxetine within the same timeframe.[8][14] Furthermore, it has been shown that approximately 85% of these BrdU-labeled cells also express doublecortin (DCX), a marker for neuronal precursors, indicating that this compound promotes the generation of new neurons.[8][14]

Signaling Pathway

This compound exerts its pro-neurogenic effects by inhibiting the TREK-1 potassium channel. This inhibition leads to membrane depolarization and the activation of downstream signaling cascades that promote neurogenesis.

Spadin_Signaling_Pathway This compound This compound TREK1 TREK-1 Channel This compound->TREK1 inhibits Depolarization Membrane Depolarization TREK1->Depolarization leads to CREB_activation CREB Phosphorylation Depolarization->CREB_activation Neurogenesis Increased Neurogenesis CREB_activation->Neurogenesis Antidepressant Antidepressant Effects Neurogenesis->Antidepressant Experimental_Workflow start Start: Acclimatize Animals treatment This compound Administration (e.g., 4-day i.p. or i.v.) start->treatment brdu_injection BrdU Injections (Concurrent with treatment) treatment->brdu_injection perfusion Transcardial Perfusion (24h after last injection) brdu_injection->perfusion tissue_processing Brain Extraction & Post-fixation perfusion->tissue_processing sectioning Cryosectioning or Vibratome Sectioning (e.g., 40-50 µm sections) tissue_processing->sectioning staining Immunohistochemistry (BrdU & Neuronal Markers) sectioning->staining imaging Microscopy & Image Acquisition (Confocal or Fluorescence) staining->imaging quantification Cell Quantification (Stereology or cell counting) imaging->quantification analysis Statistical Analysis quantification->analysis end End: Report Results analysis->end

References

Application Notes and Protocols: In Vitro Application of Spadin on Cultured Hippocampal Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of Spadin, a peptide antagonist of the TREK-1 potassium channel, on cultured hippocampal neurons. This document includes detailed protocols for cell culture and experimental procedures, a summary of quantitative data from relevant studies, and visualizations of key signaling pathways and workflows.

Introduction

This compound is a novel peptide that has shown promise as a rapid-acting antidepressant. Its mechanism of action involves the blockade of the two-pore domain potassium channel TREK-1 (TWIK-related potassium channel-1), which is highly expressed in the hippocampus and other brain regions implicated in mood regulation.[1][2][3] In vitro studies using cultured hippocampal neurons are crucial for elucidating the molecular and cellular effects of this compound. By blocking TREK-1 channels, this compound leads to neuronal depolarization and the activation of downstream signaling pathways involved in neuroprotection, synaptogenesis, and neuronal plasticity.[1][2] These notes offer standardized protocols and data to aid in the design and execution of experiments investigating the effects of this compound.

Data Presentation

The following tables summarize the quantitative effects of this compound on cultured hippocampal neurons as reported in the literature.

Table 1: Electrophysiological Effects of this compound

ParameterCell TypeThis compound ConcentrationEffectReference
TREK-1 Current InhibitionCultured hippocampal pyramidal neurons1 µM49.7% inhibition[4]
TREK-1 Current Inhibition (Arachidonic Acid-activated)COS-7 cells expressing TREK-1100 nMIC₅₀ value at 0 mV is 70.7 nM[5]
K+ CurrentsCultured astrocytes10 µMSignificant inhibition[6][7]

Table 2: Effects of this compound on Gene and Protein Expression

MarkerCell TypeThis compound TreatmentFold Change (mRNA)Fold Change (Protein)Reference
PSD-95Cultured cortical neurons1 µM for 24hIncreasedIncreased[1][2]
SynapsinCultured cortical neurons1 µM for 24hIncreasedIncreased[1][2]
BDNFHippocampus (in vivo)4-day treatmentIncreasedIncreased[1]

Table 3: Effects of this compound on Cell Signaling

Pathway/MoleculeCell TypeThis compound ConcentrationTime PointEffectReference
MAPK (ERK1/2)Cultured cortical neurons1 µM5-15 minIncreased phosphorylation[1][2]
PI3K (Akt)Cultured cortical neurons1 µM5-15 minIncreased phosphorylation[1][2]
CREBHippocampus (in vivo)4-day treatmentN/AIncreased phosphorylation[4][8]

Experimental Protocols

Protocol 1: Primary Hippocampal Neuron Culture

This protocol is adapted from established methods for culturing primary hippocampal neurons from embryonic or neonatal rodents.[9][10][11][12][13]

Materials:

  • Poly-L-lysine (PLL) or Poly-D-lysine (PDL) coated coverslips or culture plates[11][12]

  • Neurobasal medium supplemented with B-27, GlutaMAX, and antibiotics[11][12]

  • Hibernate medium[9]

  • Papain or Trypsin/DNase I for dissociation[11][14]

  • Fetal Bovine Serum (FBS)

  • Dissection tools

  • Centrifuge

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Coating of Culture Surface:

    • Coat sterile glass coverslips or culture plates with 0.01 mg/mL PLL or PDL solution overnight at 37°C.[11]

    • The following day, wash the coated surfaces three times with sterile water and allow them to dry.[11]

  • Hippocampal Dissection:

    • Dissect hippocampi from embryonic day 18 (E18) rat pups or postnatal day 0-3 (P0-P3) mouse pups in ice-cold Hibernate medium.[9][11]

  • Tissue Dissociation:

    • Incubate the dissected hippocampi in a papain solution (e.g., 2 mg/mL) or a trypsin (0.3 mg/mL) and DNase I (0.2 mg/mL) solution for 20-30 minutes at 37°C to dissociate the tissue.[11][14][15]

    • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.[14][15]

  • Cell Plating:

    • Centrifuge the cell suspension and resuspend the pellet in plating medium (Neurobasal medium with supplements and 5% FBS).[11]

    • Determine cell density using a hemocytometer.[11]

    • Plate the neurons onto the coated coverslips or plates at the desired density.

  • Cell Maintenance:

    • After 24 hours, replace the plating medium with a serum-free culture medium.

    • Maintain the cultures in an incubator at 37°C with 5% CO₂.

    • Replace half of the medium every 3-4 days.[11]

Protocol 2: this compound Treatment of Cultured Hippocampal Neurons

This protocol describes the general procedure for treating cultured hippocampal neurons with this compound to assess its effects on various cellular and molecular parameters.

Materials:

  • Cultured primary hippocampal neurons (e.g., at 7-14 days in vitro, DIV)

  • This compound peptide stock solution (dissolved in a suitable vehicle, e.g., sterile water or PBS)

  • Culture medium

  • Reagents for downstream analysis (e.g., lysis buffer for Western blotting, TRIzol for qPCR, fixatives for immunocytochemistry)

Procedure:

  • Preparation of this compound Working Solution:

    • Dilute the this compound stock solution to the desired final concentration (e.g., 100 nM to 1 µM) in pre-warmed culture medium.

  • Treatment:

    • Remove the existing medium from the cultured neurons and replace it with the this compound-containing medium.

    • For control wells, use a vehicle-only medium.

    • Incubate the neurons for the desired duration (e.g., 5 minutes to 24 hours, depending on the endpoint being measured).

  • Downstream Analysis:

    • For Western Blotting or qPCR: After the treatment period, wash the cells with ice-cold PBS and then lyse the cells using an appropriate lysis buffer or TRIzol reagent.

    • For Immunocytochemistry: Fix the cells with 4% paraformaldehyde, followed by permeabilization and blocking steps before antibody incubation.

    • For Electrophysiology: Perform patch-clamp recordings on treated and control neurons to measure changes in ion channel activity and membrane potential.

Visualizations

Signaling Pathways and Experimental Workflows

Spadin_Signaling_Pathway This compound This compound TREK1 TREK-1 Channel This compound->TREK1 blocks Depolarization Neuronal Depolarization TREK1->Depolarization leads to PI3K PI3K Depolarization->PI3K MAPK MAPK (ERK1/2) Depolarization->MAPK Akt Akt PI3K->Akt Neuroprotection Neuroprotection (Anti-apoptosis) Akt->Neuroprotection Synaptogenesis Synaptogenesis (PSD-95, Synapsin ↑) MAPK->Synaptogenesis

Caption: this compound signaling pathway in hippocampal neurons.

Experimental_Workflow Culture 1. Primary Hippocampal Neuron Culture Treatment 2. This compound Treatment (Varying concentrations and durations) Culture->Treatment Analysis 3. Downstream Analysis Treatment->Analysis WB Western Blot (p-Akt, p-ERK, PSD-95) Analysis->WB qPCR qPCR (PSD-95, Synapsin mRNA) Analysis->qPCR ICC Immunocytochemistry (Synaptic markers) Analysis->ICC Ephys Electrophysiology (Membrane potential, K+ currents) Analysis->Ephys

Caption: Experimental workflow for studying this compound's effects.

References

Application Note & Protocol: High-Throughput Detection of Spadin Propeptide in Serum using AlphaScreen Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Spadin, a 17-amino-acid peptide, is derived from the propeptide of sortilin, a multi-ligand receptor of the Vps10p-domain receptor family.[1][2] It has emerged as a significant modulator of neuronal function through its interaction with the two-pore-domain potassium (K2P) channel TREK-1 (KCNK2).[3][4] The TREK-1 channel is a key regulator of neuronal excitability and is implicated in various neurological processes, including neuroprotection and the pathophysiology of depression.[5][6] this compound acts as a natural antagonist of TREK-1, and by blocking its activity, it produces rapid antidepressant effects, making it a promising therapeutic agent and a valuable biomarker.[3][7] The ability to accurately quantify the levels of this compound's parent propeptide in biological fluids like serum is crucial for preclinical and clinical research, aiding in pharmacokinetic studies, dose-response analysis, and potentially as a diagnostic or prognostic marker for depression and other neurological disorders.[8]

This application note provides a detailed protocol for the sensitive and high-throughput detection of the this compound propeptide in serum samples using the Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) technology.[9] The AlphaScreen assay is a bead-based, no-wash immunoassay that offers high sensitivity and a broad dynamic range, making it well-suited for quantifying low-abundance analytes in complex matrices like serum.[10][11]

Assay Principle

The AlphaScreen assay for this compound propeptide detection is configured as a competitive immunoassay. The principle relies on the competition between the endogenous this compound propeptide in the serum sample and a known amount of biotinylated this compound peptide for binding to a limited number of anti-propeptide antibody-conjugated AlphaLISA Acceptor beads.[3][12] Streptavidin-coated Donor beads are then added, which bind to the biotinylated this compound peptide.

When the biotinylated this compound peptide is bound by the antibody on the Acceptor bead, the Donor and Acceptor beads are brought into close proximity (within 200 nm).[10] Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor bead, triggering a cascade of energy transfer and resulting in a chemiluminescent signal emitted at 520-620 nm.[9][13]

In the presence of endogenous this compound propeptide from the serum sample, this propeptide will compete with the biotinylated this compound for binding to the Acceptor beads. This competition leads to a decrease in the number of Donor and Acceptor bead pairs, resulting in a proportional decrease in the AlphaScreen signal.[12] The concentration of the this compound propeptide in the serum sample is therefore inversely proportional to the measured signal, which can be quantified by generating a standard curve with known concentrations of the this compound propeptide.

G AlphaScreen Competitive Assay for this compound Propeptide cluster_0 High Signal (Low this compound Propeptide) cluster_1 cluster_2 Low Signal (High this compound Propeptide) Donor Bead Acceptor Bead Streptavidin Streptavidin Donor Bead->Streptavidin Singlet Oxygen Singlet Oxygen Donor Bead->Singlet Oxygen Emission 520-620 nm Emission Acceptor Bead->Emission Biotin-Spadin Biotinylated This compound Antibody Anti-Propeptide Antibody Biotin-Spadin->Antibody Binds Antibody->Acceptor Bead Streptavidin->Biotin-Spadin Binds Excitation 680 nm Excitation Excitation->Donor Bead Singlet Oxygen->Acceptor Bead Donor Bead2 Streptavidin2 Streptavidin Donor Bead2->Streptavidin2 Acceptor Bead2 Biotin-Spadin2 Biotinylated This compound Antibody2 Anti-Propeptide Antibody Antibody2->Acceptor Bead2 Streptavidin2->Biotin-Spadin2 Binds Serum Propeptide Serum this compound Propeptide Serum Propeptide->Antibody2 Competes & Binds

Caption: Principle of the competitive AlphaScreen assay for this compound propeptide detection.

Materials and Reagents

Reagent Supplier Catalog Number
AlphaScreen Streptavidin Donor BeadsPerkinElmer6760619M
AlphaLISA Anti-Rabbit IgG Acceptor BeadsPerkinElmerAL104M
Rabbit Anti-Spadin Propeptide AntibodyCustom SynthesisN/A
Biotinylated this compound PeptideCustom SynthesisN/A
This compound Propeptide StandardCustom SynthesisN/A
AlphaLISA Immunoassay Buffer (10X)PerkinElmerAL000F
384-well white OptiPlate™PerkinElmer6007290
TopSeal™-A PLUS Adhesive SealPerkinElmer6050185
Normal Mouse Serum (for standard curve matrix)Reputable SupplierVaries
Phosphate-Buffered Saline (PBS)Standard SupplierVaries
Bovine Serum Albumin (BSA)Standard SupplierVaries

Experimental Protocol

Reagent Preparation
  • 1X AlphaLISA Immunoassay Buffer: Prepare fresh by diluting the 10X stock solution 1:10 with deionized water.

  • This compound Propeptide Standard Curve:

    • Reconstitute the lyophilized this compound propeptide standard in 1X PBS to a stock concentration of 1 µM.

    • Perform serial dilutions of the standard stock in analyte-depleted or normal mouse serum to create a standard curve ranging from 1 pM to 1 µM. A recommended starting range is: 1000, 300, 100, 30, 10, 3, 1, 0.3, 0.1, and 0 pM.

  • Biotinylated this compound Peptide:

    • Reconstitute the biotinylated this compound peptide in 1X PBS to a stock concentration of 10 µM.

    • Dilute the stock solution in 1X AlphaLISA Immunoassay Buffer to a working concentration of 50 nM (this may require optimization).

  • Anti-Spadin Propeptide Antibody:

    • Dilute the rabbit anti-Spadin propeptide antibody in 1X AlphaLISA Immunoassay Buffer to a working concentration of 50 nM (this may require optimization).

  • AlphaLISA Acceptor Beads:

    • Dilute the Anti-Rabbit IgG Acceptor beads in 1X AlphaLISA Immunoassay Buffer to a final concentration of 50 µg/mL.

  • AlphaScreen Donor Beads:

    • Dilute the Streptavidin Donor beads in 1X AlphaLISA Immunoassay Buffer to a final concentration of 40 µg/mL. Note: Donor beads are light-sensitive and should be handled in a dimly lit environment.

Serum Sample Preparation
  • Collect blood samples and process to obtain serum according to standard laboratory procedures.

  • Centrifuge serum samples at 10,000 x g for 10 minutes at 4°C to remove any precipitates.

  • Due to potential matrix effects, it is recommended to dilute serum samples at least 1:2 in 1X AlphaLISA Immunoassay Buffer.[14] The optimal dilution factor should be determined empirically through spike-and-recovery experiments.

Assay Procedure

The following procedure is for a 384-well plate format with a final assay volume of 25 µL.

G AlphaScreen Assay Workflow for this compound Propeptide Detection start Start reagent_prep Prepare Reagents: - Standard Curve - Biotinylated this compound - Antibody - Beads start->reagent_prep sample_prep Prepare Serum Samples (Dilute as needed) start->sample_prep plate_addition Add to 384-well Plate: 1. 5 µL Sample/Standard 2. 5 µL Biotinylated this compound 3. 5 µL Antibody/Acceptor Bead Mix reagent_prep->plate_addition sample_prep->plate_addition incubation1 Incubate for 60 min at Room Temperature (in the dark) plate_addition->incubation1 donor_addition Add 10 µL of Streptavidin Donor Beads incubation1->donor_addition incubation2 Incubate for 30 min at Room Temperature (in the dark) donor_addition->incubation2 read_plate Read Plate on AlphaScreen-compatible Reader (680 nm excitation, 520-620 nm emission) incubation2->read_plate data_analysis Analyze Data: - Generate Standard Curve - Calculate Sample Concentrations read_plate->data_analysis end End data_analysis->end

Caption: Experimental workflow for the this compound propeptide AlphaScreen assay.

  • Add Sample/Standard: Add 5 µL of the prepared this compound propeptide standards or diluted serum samples to the wells of the 384-well plate.

  • Add Biotinylated this compound: Add 5 µL of the 50 nM biotinylated this compound peptide solution to all wells.

  • Add Antibody and Acceptor Beads: Add 5 µL of the pre-mixed anti-Spadin propeptide antibody and AlphaLISA Acceptor beads solution (50 nM antibody, 50 µg/mL beads) to all wells.

  • First Incubation: Seal the plate with a TopSeal-A PLUS adhesive seal and incubate for 60 minutes at room temperature (23°C) in the dark.

  • Add Donor Beads: Carefully remove the seal and add 10 µL of the 40 µg/mL Streptavidin Donor bead solution to all wells under subdued light.

  • Second Incubation: Reseal the plate and incubate for 30 minutes at room temperature (23°C) in the dark.

  • Read Plate: Read the plate on an AlphaScreen-compatible plate reader (e.g., PerkinElmer EnVision®) using standard AlphaScreen settings (Excitation: 680 nm, Emission: 520-620 nm).

Data Presentation and Analysis

Quantitative Data Summary
Parameter Value Notes
Plate Format 384-wellWhite, opaque
Total Assay Volume 25 µL
Sample/Standard Volume 5 µL
Biotinylated this compound Conc. 10 nM (final)May require optimization
Anti-Propeptide Ab Conc. 10 nM (final)May require optimization
Acceptor Bead Conc. 10 µg/mL (final)
Donor Bead Conc. 16 µg/mL (final)
First Incubation 60 min at 23°CIn the dark
Second Incubation 30 min at 23°CIn the dark
Reader Excitation 680 nm
Reader Emission 520-620 nm
Data Analysis
  • Standard Curve Generation: Plot the AlphaScreen signal (counts) as a function of the this compound propeptide concentration for the standard curve. Use a non-linear regression model (e.g., four-parameter logistic fit) to generate the curve.

  • Sample Concentration Determination: Interpolate the AlphaScreen signal from the unknown serum samples onto the standard curve to determine the concentration of the this compound propeptide.

  • Correction for Dilution: Multiply the calculated concentration by the serum sample dilution factor to obtain the final concentration in the original serum sample.

Representative Data
This compound Propeptide (pM) AlphaScreen Signal (Counts) % Inhibition
0250,0000%
0.1245,0002%
0.3230,0008%
1200,00020%
3150,00040%
1090,00064%
3045,00082%
10015,00094%
3005,00098%
10002,50099%

Note: The data presented in this table is for illustrative purposes only and may not be representative of actual experimental results.

This compound Signaling Pathway

This compound exerts its biological effects by directly interacting with and inhibiting the TREK-1 potassium channel. This channel is a member of the two-pore domain potassium channel family and contributes to the regulation of the resting membrane potential in neurons. By blocking TREK-1, this compound leads to neuronal depolarization, which can enhance the firing rate of serotonergic neurons in the dorsal raphe nucleus, a key mechanism underlying its antidepressant effects.[15]

G This compound Signaling Pathway cluster_0 Neuronal Membrane This compound This compound Propeptide TREK1 TREK-1 Channel (Open) This compound->TREK1 Binds & Inhibits TREK1_blocked TREK-1 Channel (Blocked) K_ion_out K+ Efflux TREK1->K_ion_out Allows K_ion_in K+ Efflux Blocked TREK1_blocked->K_ion_in Depolarization Neuronal Depolarization K_ion_in->Depolarization Serotonin Increased Serotonin Neuron Firing Depolarization->Serotonin Antidepressant Antidepressant Effects Serotonin->Antidepressant

Caption: Simplified signaling pathway of this compound's action on the TREK-1 channel.

Conclusion

The AlphaScreen assay provides a robust, sensitive, and high-throughput method for the quantification of this compound propeptide in serum. This no-wash, homogeneous assay format minimizes sample handling and is amenable to automation, making it an ideal tool for drug discovery and development professionals, as well as for researchers in the field of neuroscience. The detailed protocol provided herein serves as a comprehensive guide for the successful implementation of this assay.

References

Experimental Design for Chronic Spadin Treatment Studies in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting preclinical studies in mice to evaluate the chronic effects of spadin, a peptide with antidepressant properties. Detailed protocols for drug administration, behavioral assays, and downstream molecular and histological analyses are included to ensure robust and reproducible results.

Introduction

This compound is a naturally derived peptide that acts as a blocker of the TREK-1 (TWIK-related potassium channel-1) potassium channel.[1] Inhibition of TREK-1 has been identified as a promising target for novel antidepressant therapies, with this compound demonstrating rapid antidepressant-like effects in various mouse models of depression.[2] Chronic administration is a key aspect of evaluating the sustained efficacy and neurobiological changes induced by potential antidepressants. This document outlines a standardized experimental framework for investigating the long-term effects of this compound treatment in mice.

Experimental Design and Workflow

A typical experimental workflow for a chronic this compound treatment study involves several key stages, from animal acclimatization to data analysis. The duration of treatment can vary, with studies showing effects after sub-chronic (4 days) and chronic (15 days) administration.[3]

Experimental Workflow Diagram

experimental_workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Assessment cluster_analysis Data Analysis animal_procurement Animal Procurement (e.g., C57BL/6J mice) acclimatization Acclimatization (1-2 weeks) animal_procurement->acclimatization baseline Baseline Behavioral Testing (Optional) acclimatization->baseline randomization Randomization into Treatment Groups baseline->randomization chronic_treatment Chronic this compound Administration (e.g., 4-15 days, i.v. or i.p.) randomization->chronic_treatment behavioral_assays Behavioral Assays (FST, TST, NSF) chronic_treatment->behavioral_assays tissue_collection Tissue Collection (Hippocampus) behavioral_assays->tissue_collection molecular_analysis Molecular Analysis (Western Blot for pCREB) tissue_collection->molecular_analysis histological_analysis Histological Analysis (Neurogenesis markers) tissue_collection->histological_analysis data_analysis Statistical Analysis molecular_analysis->data_analysis histological_analysis->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: A generalized experimental workflow for chronic this compound studies.

This compound Signaling Pathway

This compound exerts its antidepressant effects primarily by blocking the TREK-1 potassium channel. This action leads to neuronal depolarization and downstream signaling cascades that are associated with neuroplasticity and antidepressant responses.

This compound/TREK-1 Signaling Pathway Diagram

spadin_pathway This compound This compound trek1 TREK-1 Channel This compound->trek1 Inhibition depolarization Neuronal Depolarization trek1->depolarization Leads to serotonin Increased Serotonin Neuron Firing depolarization->serotonin creb CREB Phosphorylation (pCREB) depolarization->creb antidepressant Antidepressant-like Effects serotonin->antidepressant neurogenesis Increased Neurogenesis creb->neurogenesis neurogenesis->antidepressant

Caption: this compound's signaling cascade leading to antidepressant effects.

Experimental Protocols

Chronic this compound Administration

Objective: To administer this compound to mice over a defined period to assess its chronic effects.

Materials:

  • This compound peptide

  • Vehicle (e.g., sterile saline, 0.9% NaCl)[3]

  • Syringes and needles (appropriate gauge for the route of administration, e.g., 26G for intraperitoneal)[4]

  • Animal restrainer (for intravenous injections)

Procedure (Intraperitoneal - i.p. - Injection):

  • Preparation of this compound Solution: Dissolve this compound in sterile saline to the desired concentration. For example, a 10⁻⁵ M solution can be prepared for i.p. administration.[2]

  • Animal Restraint: Gently restrain the mouse by securing the scruff of the neck.

  • Injection: Tilt the mouse's head slightly downwards. Insert the needle at a 30-45° angle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[4][5]

  • Aspiration: Gently pull back the plunger to ensure no fluid (urine or blood) is aspirated. If fluid is present, discard the syringe and prepare a new injection.[4]

  • Injection: Inject the calculated volume of the this compound solution. The maximum recommended volume for an i.p. injection in a mouse is typically 10 ml/kg.[6]

  • Post-injection Monitoring: Return the mouse to its home cage and monitor for any adverse reactions.

  • Dosing Regimen: Administer once daily for the duration of the chronic study (e.g., 4 or 15 consecutive days).[3]

Procedure (Intravenous - i.v. - Injection):

  • Preparation of this compound Solution: Dissolve this compound in sterile saline. A common concentration used is 10⁻⁶ M, administered in a 100 µL bolus.[3]

  • Animal Restraint: Place the mouse in a restraining device that allows access to the tail.

  • Vein Dilation: If necessary, warm the tail using a heat lamp or warm water to dilate the lateral tail veins.[7]

  • Injection: Insert the needle, bevel up, into one of the lateral tail veins, starting as close to the tip of the tail as possible.[7]

  • Administration: Slowly inject the this compound solution.

  • Post-injection Care: Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.

  • Dosing Regimen: Administer once daily for the specified chronic treatment period.[3]

Behavioral Assays

Objective: To assess depressive-like behavior by measuring the immobility time of mice in an inescapable water-filled cylinder.

Materials:

  • Transparent cylindrical container (e.g., 30 cm height, 20 cm diameter)

  • Water (23-25°C)

  • Video recording equipment

Procedure:

  • Fill the cylinder with water to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.[8]

  • Gently place the mouse into the water.

  • The total test duration is 6 minutes.[8]

  • Record the session for later analysis.

  • The last 4 minutes of the test are typically scored for immobility. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.[8]

  • After the test, remove the mouse, dry it with a towel, and place it in a warm, dry cage before returning it to its home cage.

Objective: To evaluate depressive-like behavior by measuring the time a mouse remains immobile when suspended by its tail.

Materials:

  • Tail suspension apparatus (a horizontal bar elevated from the floor)

  • Adhesive tape

  • Video recording equipment

Procedure:

  • Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.

  • Suspend the mouse from the horizontal bar by the tape. The mouse's body should hang freely without touching any surfaces.

  • The test duration is typically 6 minutes.[9]

  • Record the session for scoring.

  • Immobility is defined as the absence of any limb or body movement, except for those caused by respiration.

  • The duration of immobility is typically scored during the final 4 minutes of the test.[9]

Objective: To assess anxiety- and depressive-like behavior by measuring the latency to eat a food pellet in a novel and mildly aversive environment. This test is particularly sensitive to chronic antidepressant treatment.[10]

Materials:

  • Open field arena (e.g., 50 x 50 cm with 30 cm high walls)

  • A single food pellet

  • White paper or small platform

  • Stopwatch

Procedure:

  • Food deprive the mice for 24 hours prior to the test, with free access to water.

  • Place a single food pellet on a small piece of white paper in the center of the brightly lit open field.

  • Gently place the mouse in a corner of the arena.

  • Start the stopwatch and measure the latency (in seconds) for the mouse to take the first bite of the food pellet. The maximum test duration is typically 10 minutes.

  • Immediately after the first bite, return the mouse to its home cage and measure the amount of food consumed in a 5-minute period to control for appetite.

Molecular Analysis: Western Blot for pCREB

Objective: To quantify the levels of phosphorylated CREB (pCREB) in the hippocampus, a key marker of antidepressant action.[11]

Materials:

  • Hippocampal tissue lysates

  • Lysis buffer (e.g., RIPA buffer)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (anti-pCREB, anti-total CREB, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Homogenize hippocampal tissue in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-pCREB) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity using densitometry software. Normalize pCREB levels to total CREB and a loading control like β-actin.

Histological Analysis: Immunohistochemistry for Neurogenesis

Objective: To visualize and quantify adult neurogenesis in the dentate gyrus of the hippocampus.

Materials:

  • Mouse brain tissue, fixed and sectioned

  • Antigen retrieval solution (e.g., citrate buffer)

  • Blocking solution (e.g., normal goat serum)

  • Primary antibodies (e.g., anti-Ki67 for proliferation, anti-DCX for immature neurons)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence or confocal microscope

Procedure:

  • Tissue Preparation: Perfuse the mouse with 4% paraformaldehyde (PFA), post-fix the brain in PFA, and then cryoprotect in sucrose solution. Section the brain on a cryostat or vibratome.

  • Antigen Retrieval: Heat the sections in an antigen retrieval solution to unmask the epitopes.

  • Permeabilization and Blocking: Permeabilize the sections with a detergent (e.g., Triton X-100) and block non-specific antibody binding with a blocking solution.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody overnight at 4°C.

  • Washing: Wash the sections with PBS.

  • Secondary Antibody Incubation: Incubate with the appropriate fluorescently labeled secondary antibody for 1-2 hours at room temperature.

  • Counterstaining: Stain the cell nuclei with DAPI.

  • Mounting: Mount the sections onto slides with an anti-fade mounting medium.

  • Imaging and Analysis: Capture images using a fluorescence or confocal microscope and quantify the number of labeled cells in the subgranular zone (SGZ) of the dentate gyrus.

Data Presentation

Quantitative data from chronic this compound treatment studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Summary of Behavioral Data from Chronic this compound Treatment
Treatment GroupDurationTestOutcome MeasureResultReference
This compound (10⁻⁶ M, i.v.)4 daysFSTImmobility Time (s)↓ 43.2% vs. Saline[3]
This compound (10⁻⁶ M, i.v.)4 daysTSTImmobility Time (s)↓ 28.1% vs. Saline[3]
This compound (10⁻⁶ M, i.v.)4 daysNSFLatency to Feed (s)Significantly ↓ vs. Saline[3]
This compound (10⁻⁶ M, i.v.)15 daysFSTImmobility Time (s)Significantly ↓ vs. Saline[3]
This compound Analogs (i.p.)4 daysFSTImmobility Time (s)Significantly ↓ vs. Saline[12]
Summary of Molecular and Histological Data
Treatment GroupDurationAnalysisTissueOutcome MeasureResultReference
This compound (i.v.)4 daysWestern BlotHippocampuspCREB LevelsSignificantly ↑ vs. Saline[13]
This compound (i.v.)4 daysImmunohistochemistryHippocampus (SGZ)NeurogenesisSignificantly ↑ vs. Saline[13]

FST: Forced Swim Test; TST: Tail Suspension Test; NSF: Novelty Suppressed Feeding; i.v.: intravenous; i.p.: intraperitoneal; pCREB: phosphorylated cAMP response element-binding protein; SGZ: Subgranular Zone. ↓ indicates a decrease, ↑ indicates an increase.

References

Troubleshooting & Optimization

Navigating the Challenges of Spadin In Vivo Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Valbonne, France - The promising antidepressant peptide, Spadin, has garnered significant interest within the research community for its rapid action and novel mechanism targeting the TREK-1 potassium channel. However, its practical application has been hampered by poor in vivo stability. To address the experimental challenges faced by researchers, this technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on this compound and its more stable analogs.

Frequently Asked Questions (FAQs)

Q1: My this compound peptide shows a very short duration of action in vivo. Is this expected?

A1: Yes, this is a known characteristic of the parent this compound peptide. Studies have shown that the antidepressant activity of this compound in mice disappears approximately 7 hours after administration.[1][2] This is due to its rapid degradation by proteases in the bloodstream.

Q2: What are the primary degradation products of this compound in serum?

A2: In vitro studies with mouse serum have identified several degradation products of this compound. The primary cleavage sites result in shorter peptide fragments, such as PE 14-28 and PE 12-27.[1][3] The identification of these products has been instrumental in the rational design of more stable analogs.

Q3: Are there more stable alternatives to the original this compound peptide?

A3: Yes, several analogs have been developed with significantly improved in vivo stability and potency. The most notable examples are the shortened analog PE 22-28 and retro-inverso analogs of this compound.[1][4][5]

Q4: How much more stable are the this compound analogs?

A4: The shortened analog PE 22-28 and its derivatives have demonstrated a dramatically extended duration of action, lasting up to 23 hours in vivo, compared to 7 hours for this compound.[1][2][4] Retro-inverso analogs also show a prolonged antidepressant effect, still present 16 hours post-injection.[5]

Q5: Do the modified analogs retain or improve upon the potency of this compound?

A5: Yes. The shortened analog PE 22-28 exhibits a significantly higher affinity for the TREK-1 channel, with an IC50 of approximately 0.12 nM, which is over 300 times more potent than this compound (IC50 of 40-60 nM).[1][2]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Inconsistent results in behavioral studies (e.g., Forced Swim Test). Degradation of this compound before or during the experiment.Switch to a more stable analog like PE 22-28 or a retro-inverso version. Ensure proper storage and handling of the peptide. Prepare fresh solutions for each experiment.
Low or no detectable TREK-1 channel blockade in patch-clamp experiments. Insufficient peptide concentration at the target site due to degradation.Use a higher concentration of this compound or switch to the more potent PE 22-28 analog, which is effective at much lower concentrations. Ensure the peptide is applied to the bath solution immediately after preparation.
Difficulty replicating the rapid antidepressant effects of this compound. The short in vivo half-life of this compound may be impacting the experimental timeline.For sub-chronic or chronic studies, consider using the longer-acting analogs (PE 22-28 or retro-inverso this compound) to maintain a therapeutic level of TREK-1 inhibition.
Peptide precipitation in aqueous solutions. Poor solubility of the peptide.Optimize the formulation by adjusting the pH of the buffer or using excipients like co-solvents or polyols to enhance solubility and stability.[6][7]

Comparative Data: this compound vs. Analogs

PeptideIC50 for TREK-1 InhibitionIn Vivo Duration of Action (Antidepressant Effect)Key Structural Modification
This compound 40-60 nM[1][2]~7 hours[1][2]Parent 17-amino acid peptide
PE 22-28 ~0.12 nM[1][2]Up to 23 hours[1][2][4]Shortened 7-amino acid fragment
Retro-inverso Analog 3 Not explicitly stated, but effective in vivo>16 hours[5]Reversed amino acid sequence with D-amino acids

Visualizing the Path to Stability

To better understand the underlying biology and experimental approaches, the following diagrams illustrate the this compound-TREK-1 signaling pathway, the rationale behind analog development, and a typical experimental workflow.

Spadin_Signaling_Pathway This compound This compound / Analogs TREK1 TREK-1 Channel This compound->TREK1 blocks K_ion K+ Efflux TREK1->K_ion facilitates Depolarization Neuronal Depolarization TREK1->Depolarization inhibits Neuron Neuron K_ion->Neuron hyperpolarizes Serotonin Increased Serotonin Neuron Firing Depolarization->Serotonin Neurogenesis Increased Neurogenesis Depolarization->Neurogenesis

Caption: this compound's mechanism of action.

Analog_Development_Workflow This compound This compound Peptide Serum_Incubation Incubation with Serum This compound->Serum_Incubation HPLC HPLC Analysis Serum_Incubation->HPLC Degradation_Products Identify Degradation Products (e.g., PE 14-28) HPLC->Degradation_Products Analog_Design Rational Design of Stable Analogs (e.g., PE 22-28, Retro-Inverso) Degradation_Products->Analog_Design In_Vitro_Testing In Vitro Potency (Patch-Clamp) Analog_Design->In_Vitro_Testing In_Vivo_Testing In Vivo Efficacy & Stability (Forced Swim Test) In_Vitro_Testing->In_Vivo_Testing

References

Technical Support Center: Spadin Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Spadin's penetration of the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a 17-amino-acid peptide that has shown potential as a rapid-acting antidepressant.[1] Its primary mechanism of action is the blockade of the TWIK-related potassium channel-1 (TREK-1).[2][3][4] In animal models, inhibiting the TREK-1 channel results in a depression-resistant phenotype, similar to the effects of conventional antidepressant treatments.[2] this compound is derived from the maturation of the neurotensin receptor 3 (NTSR3/Sortilin).[2]

Q2: Does this compound cross the blood-brain barrier (BBB)?

Yes, studies have shown that this compound can cross the BBB. After intravenous (i.v.) or intraperitoneal (i.p.) injection in mice, approximately 1/1000th of the administered dose was recovered in the brain.[5] This concentration, estimated to be around 10 nM, is sufficient to interact with and inhibit TREK-1 channels, which have a binding affinity for this compound of approximately 10 nM.[2][5]

Q3: What are the general challenges for peptides like this compound to cross the BBB?

The blood-brain barrier is a significant obstacle for the delivery of therapeutic peptides to the central nervous system (CNS).[6][7][8] Several factors contribute to this challenge:

  • Size: The BBB is highly selective and typically only allows small molecules to pass through. Peptides are generally larger molecules, which makes it difficult for them to cross.[]

  • Charge: Many peptides are charged molecules, which can increase their interaction with the endothelial cells of the BBB, hindering their passage.[]

  • Enzymatic Degradation: Peptides are susceptible to degradation by enzymes present in the blood and at the BBB.[6]

  • Efflux Transporters: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp), that actively pump foreign substances out of the brain.[10][11]

Troubleshooting Guide

Problem 1: Low or inconsistent brain uptake of this compound in in vivo experiments.

Possible Causes and Troubleshooting Steps:

  • Peptide Stability: this compound, like other peptides, can be subject to rapid degradation in vivo. The biological half-life of this compound is approximately 6 hours.[1]

    • Recommendation: Consider using freshly prepared this compound solutions for each experiment. To improve stability, retro-inverso analogs of this compound have been developed which show increased stability and retain antidepressant effects.[1]

  • Route of Administration: The route of administration can significantly impact the amount of this compound that reaches the brain.

    • Recommendation: Intravenous (i.v.) and intraperitoneal (i.p.) injections have been shown to deliver this compound to the brain.[5] Ensure consistent administration techniques across all experimental animals.

  • Animal Model Variability: Physiological differences between animal species, strains, or even individual animals can affect BBB permeability.

    • Recommendation: Use a consistent and well-characterized animal model. Ensure that factors such as age, sex, and health status are controlled.

  • Anesthesia: Some anesthetics can alter BBB permeability.

    • Recommendation: If anesthesia is required, choose an agent with minimal known effects on the BBB and use it consistently.

Problem 2: Difficulty in quantifying this compound concentration in brain tissue.

Possible Causes and Troubleshooting Steps:

  • Low Concentration: As only a small fraction of peripherally administered this compound crosses the BBB, the resulting brain concentrations can be challenging to detect.[5]

    • Recommendation: Utilize highly sensitive analytical methods for quantification. One study successfully used radio-labeled 125I-spadin to track its brain penetration.[5] Subsequent analysis of the acid-extracted radioactivity was performed using High-Performance Liquid Chromatography (HPLC).[5]

  • Sample Preparation: Inefficient extraction of this compound from brain homogenates can lead to underestimation of its concentration.

    • Recommendation: Optimize the extraction protocol. The use of acid extraction has been reported to be effective.[5]

Problem 3: Inconsistent results in in vitro BBB models.

Possible Causes and Troubleshooting Steps:

  • Model Integrity: The tightness of the endothelial cell monolayer in in vitro models is crucial for accurately assessing BBB penetration.

    • Recommendation: Regularly assess the integrity of your in vitro BBB model by measuring Transendothelial Electrical Resistance (TEER) and the permeability of a known BBB-impermeable marker.[12][13]

  • Cell Type: The choice of endothelial cells can influence the properties of the in vitro BBB model.

    • Recommendation: Primary brain endothelial cells or induced pluripotent stem cell (iPSC)-derived brain endothelial-like cells often provide a more physiologically relevant model compared to immortalized cell lines.[12][13] Co-culturing with astrocytes and pericytes can also enhance barrier properties.[13]

  • Transport Mechanisms: Peptide transport across the BBB can be temperature-dependent, indicating active transport processes.[14]

    • Recommendation: Conduct permeability studies at both 37°C and 4°C to investigate the contribution of active transport mechanisms.[14]

Quantitative Data Summary

ParameterValueSpeciesMethodReference
This compound Brain Penetration ~1/1000th of injected doseMouseIn vivo (i.v. injection of 125I-spadin)[5]
Estimated Brain Concentration ~10 nMMouseIn vivo[5]
Binding Affinity to TREK-1 (Kd) 10 nMNot SpecifiedBiochemical Assay[2]
IC50 for TREK-1 Blockade ~70 nMNot SpecifiedElectrophysiology (in COS-7 cells)[15][16]
Biological Half-life ~6 hoursMouseIn vivo (Forced Swim Test)[1]

Experimental Protocols

Protocol 1: In Vivo Measurement of this compound Brain Penetration

This protocol is based on the methodology described by Mazella et al. (2010).[5]

  • Radiolabeling: this compound is radiolabeled with 125I.

  • Animal Model: C57Bl/6J mice are used.

  • Administration: 125I-labeled this compound (1 nmol of this compound plus 2x106 cpm 125I-spadin) is injected intravenously (i.v.).

  • Time Point: Animals are sacrificed 30 minutes after injection.

  • Brain Extraction: Brains are rapidly removed and homogenized.

  • Extraction of Radioactivity: The radioactivity in the brain homogenate is extracted using an acid-based method.

  • Quantification: The extracted radioactivity is quantified using a gamma counter.

  • Analysis: The amount of this compound that crossed the BBB is calculated as a percentage of the total injected dose. High-Performance Liquid Chromatography (HPLC) can be used to confirm the integrity of the recovered radiolabeled peptide.

Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay

This is a general protocol for assessing peptide permeability using a Transwell-based in vitro BBB model.[12][13]

  • Cell Culture: Brain endothelial cells (e.g., primary cells or hCMEC/D3) are seeded onto the apical side of a Transwell insert. Astrocytes and pericytes can be co-cultured on the basolateral side of the membrane.

  • Barrier Formation: Cells are cultured until a confluent monolayer with high Transendothelial Electrical Resistance (TEER) is formed (typically >150 Ω·cm2).

  • Permeability Assay:

    • The culture medium in the apical chamber is replaced with a medium containing a known concentration of this compound.

    • At various time points (e.g., 30, 60, 120 minutes), samples are collected from the basolateral chamber.

    • The concentration of this compound in the basolateral samples is quantified using a suitable analytical method (e.g., LC-MS/MS or ELISA).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of this compound transport to the basolateral chamber.

    • A is the surface area of the Transwell membrane.

    • C0 is the initial concentration of this compound in the apical chamber.

Visualizations

Spadin_Signaling_Pathway cluster_membrane Neuronal Membrane This compound This compound TREK1 TREK-1 Channel This compound->TREK1 Blocks Depolarization Membrane Depolarization This compound->Depolarization Leads to K_efflux K+ Efflux TREK1->K_efflux Mediates Neuron Neuron K_efflux->Neuron Hyperpolarizes Neurotransmission Increased Serotonergic Neurotransmission Depolarization->Neurotransmission Antidepressant Antidepressant Effects Neurotransmission->Antidepressant

Caption: this compound blocks the TREK-1 channel, leading to antidepressant effects.

Experimental_Workflow_InVivo start Start radiolabel Radiolabel this compound (e.g., with 125I) start->radiolabel inject Administer Radiolabeled this compound to Animal Model (e.g., i.v.) radiolabel->inject wait Wait for Defined Time Period (e.g., 30 min) inject->wait sacrifice Sacrifice Animal wait->sacrifice extract_brain Extract and Homogenize Brain sacrifice->extract_brain extract_radioactivity Acid Extract Radioactivity extract_brain->extract_radioactivity quantify Quantify Radioactivity (Gamma Counter) extract_radioactivity->quantify analyze Analyze Data (Calculate % Injected Dose) quantify->analyze end End analyze->end

Caption: Workflow for in vivo measurement of this compound's brain penetration.

Troubleshooting_Logic issue Low Brain Uptake of this compound stability Check Peptide Stability (Use fresh solution, consider analogs) issue->stability route Verify Administration Route and Technique issue->route model Assess Animal Model Consistency issue->model quantification Optimize Quantification Method (e.g., radiolabeling, extraction) issue->quantification invitro In Vitro Model Issues issue->invitro integrity Check Model Integrity (TEER, markers) invitro->integrity cells Evaluate Cell Type (Primary vs. immortalized) invitro->cells

Caption: Troubleshooting logic for low this compound brain uptake experiments.

References

Technical Support Center: Optimizing Spadin Dosage for Behavioral Studies in Mice

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel antidepressant peptide, Spadin, in murine behavioral studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic peptide derived from the propeptide of sortilin, a transmembrane protein. Its primary mechanism of action is the selective blockade of the TWIK-related potassium channel-1 (TREK-1).[1] By inhibiting TREK-1, this compound leads to neuronal depolarization, increased neuronal excitability, and the activation of downstream signaling pathways associated with antidepressant effects.[1][2]

Q2: What is the optimal route of administration for this compound in mice?

The optimal route of administration depends on the experimental design and desired onset of action. This compound has been shown to be effective via intracerebroventricular (i.c.v.), intravenous (i.v.), and intraperitoneal (i.p.) routes.[3][4][5]

  • i.c.v. administration bypasses the blood-brain barrier, ensuring direct central nervous system (CNS) effects, but is surgically invasive.

  • i.v. administration provides rapid systemic distribution and CNS penetration.[3]

  • i.p. administration is a less invasive systemic route that has also been proven effective.[3][5]

Q3: Does this compound cross the blood-brain barrier (BBB)?

Yes, studies have demonstrated that this compound can cross the blood-brain barrier. Following i.v. or i.p. injection, radiolabeled this compound has been detected in the brain, reaching concentrations sufficient to engage with its target, the TREK-1 channel.[3] Approximately 1/1000th of the injected this compound is recovered in the brain.[3]

Q4: What is the recommended vehicle for dissolving and administering this compound?

For in vivo studies in mice, this compound is typically dissolved in a sterile, isotonic saline solution (0.9% NaCl).[3] It is crucial to ensure the peptide is fully dissolved to achieve accurate dosing.

Q5: What is the in vivo stability and half-life of this compound?

The antidepressant activity of this compound has been observed to diminish approximately 7 hours after a single intraperitoneal administration.[6][7] However, shorter analogs of this compound have been developed with improved in vivo stability, extending the duration of action up to 23 hours.[7]

Troubleshooting Guides

Problem 1: Inconsistent or no significant behavioral effects observed after this compound administration.

  • Possible Cause 1: Suboptimal Dosage.

    • Solution: The effective dose of this compound can vary depending on the administration route and the specific behavioral test. Refer to the dosage tables below for recommended starting points. It may be necessary to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

  • Possible Cause 2: Improper this compound Formulation or Administration.

    • Solution: Ensure this compound is completely dissolved in the vehicle (e.g., sterile 0.9% saline) before administration.[3] Peptides can adhere to plastic surfaces, so using low-adhesion tubes and siliconized pipette tips is recommended. Verify the accuracy of your injection technique for the chosen route (i.p., i.v., or i.c.v.).

  • Possible Cause 3: Timing of Behavioral Testing.

    • Solution: For acute studies, behavioral testing is typically conducted 30 minutes after this compound administration.[3][4] For sub-chronic or chronic studies, the timing of the last injection relative to the behavioral test is critical. Ensure a consistent dosing schedule.

  • Possible Cause 4: Mouse Strain Variability.

    • Solution: Different mouse strains can exhibit varying baseline levels of anxiety and depression-like behaviors and may respond differently to pharmacological interventions.[8] Be consistent with the mouse strain used throughout your studies and consult literature for strain-specific behavioral characteristics.

Problem 2: High variability in behavioral data between individual mice.

  • Possible Cause 1: Environmental Stressors.

    • Solution: Minimize environmental stressors that can influence behavioral outcomes. This includes maintaining a consistent light-dark cycle, temperature, and humidity. Acclimate mice to the testing room for at least 30-60 minutes before starting the experiment. Reduce noise and unnecessary handling.

  • Possible Cause 2: Inconsistent Handling and Injection Procedures.

    • Solution: Handle all mice consistently and gently. Variations in the stress induced by handling and injection can significantly impact behavioral results. Ensure all experimenters are proficient in the chosen administration technique.

  • Possible Cause 3: Subjective Scoring of Behavioral Tests.

    • Solution: Whenever possible, use automated scoring systems for behavioral tests like the Forced Swim Test and Tail Suspension Test to reduce subjective bias. If manual scoring is necessary, ensure the scorer is blinded to the experimental groups and uses a clearly defined and consistent scoring rubric.

Problem 3: Potential off-target effects of this compound.

  • Possible Cause 1: Interaction with other receptors.

    • Solution: While this compound is a selective TREK-1 blocker, it's important to consider potential off-target effects, especially at higher doses. This compound has been shown to interact with prefrontal 5-HT4 and mGluR2 receptors in the control of serotonergic function.[9] It is advisable to include control groups to assess for non-specific effects on locomotor activity or other behaviors that are not the primary focus of the study.

  • Possible Cause 2: Effects on Locomotor Activity.

    • Solution: this compound has been reported to have no significant effect on spontaneous locomotor activity in mice.[10] However, it is good practice to assess locomotor activity in an open-field test to ensure that the observed antidepressant-like effects in tests like the FST and TST are not due to a general increase in motor activity.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

ParameterValueCell TypeReference
IC₅₀ for TREK-1 Inhibition 70.7 nMCOS-7 cells[2][11]
Binding Affinity to TREK-1 10 nMMouse cortical neurons[3][5]

Table 2: Recommended this compound Dosages for In Vivo Behavioral Studies in Mice

Administration RouteAcute DosageSub-chronic/Chronic DosageReference
Intraperitoneal (i.p.) 10⁻⁵ M10⁻⁵ M daily for 4 days[3][5]
Intravenous (i.v.) 10⁻⁶ M10⁻⁶ M daily for 4-15 days[3][5]
Intracerebroventricular (i.c.v.) 10⁻⁷ MNot reported[3]

Table 3: Effects of this compound on Neurogenesis and Synaptic Markers

MarkerTreatment RegimenFold/Percent ChangeBrain RegionReference
BrdU-positive cells (Neurogenesis) 10⁻⁵ M i.p. for 4 days2-fold increaseDentate Gyrus[3][5]
Phospho-CREB (pCREB) 10⁻⁶ M i.v. for 4 daysSignificant increaseHippocampal SGZ[3]
PSD-95 mRNA 10⁻⁷ M in vitro (24h)~1.5-fold increaseCortical neurons[1]
Synapsin mRNA 10⁻⁷ M in vitro (24h)~1.4-fold increaseCortical neurons[1]
BDNF mRNA & Protein i.v. injections in vivoRapid increaseHippocampus[1]

Experimental Protocols

Protocol 1: Forced Swim Test (FST)

  • Apparatus: A transparent cylindrical container (20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth of 15 cm.

  • Acclimation: Acclimate mice to the testing room for at least 30 minutes before the test.

  • Procedure:

    • Gently place the mouse into the water cylinder.

    • The test duration is 6 minutes.

    • A common practice is to discard the first 2 minutes of the session and score the subsequent 4 minutes.[12]

  • Scoring: The primary measure is the duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water. Scoring can be done manually by a trained observer blinded to the treatment groups or using an automated video tracking system.

  • Post-test Care: After the test, remove the mouse from the water, dry it with a towel, and place it in a clean, dry cage under a warming lamp for a short period before returning it to its home cage.

Protocol 2: Tail Suspension Test (TST)

  • Apparatus: A suspension box or a horizontal bar from which the mouse can be suspended. The mouse should be suspended high enough so that it cannot touch the floor or walls.

  • Acclimation: Acclimate mice to the testing room for at least 30 minutes before the test.

  • Procedure:

    • Secure the mouse's tail to the suspension bar using adhesive tape, approximately 1-2 cm from the tip of the tail.

    • The test duration is typically 6 minutes.

  • Scoring: The primary measure is the total duration of immobility, defined as the time the mouse hangs passively without any movement. Automated systems are available for scoring, or it can be done manually by a trained, blinded observer.

  • Post-test Care: At the end of the test, gently remove the tape from the tail and return the mouse to its home cage.

Mandatory Visualizations

Spadin_Signaling_Pathway This compound This compound TREK1 TREK-1 Channel This compound->TREK1 Inhibition Neuronal_Membrane Neuronal Membrane (Depolarization) TREK1->Neuronal_Membrane Increased Excitability MAPK_PI3K MAPK / PI3K Pathways Neuronal_Membrane->MAPK_PI3K Activation CREB CREB Phosphorylation MAPK_PI3K->CREB BDNF BDNF Expression CREB->BDNF Neurogenesis Neurogenesis BDNF->Neurogenesis Synaptogenesis Synaptogenesis (PSD-95, Synapsin) BDNF->Synaptogenesis Antidepressant_Effects Antidepressant-like Effects Neurogenesis->Antidepressant_Effects Synaptogenesis->Antidepressant_Effects

Caption: this compound's signaling cascade leading to antidepressant effects.

Experimental_Workflow_Spadin_Behavioral_Study Animal_Acclimation Animal Acclimation (1 week) Grouping Randomized Grouping (Vehicle, this compound, Positive Control) Animal_Acclimation->Grouping Dosing This compound Administration (i.p. or i.v.) Grouping->Dosing Pre_Test_Acclimation Pre-Test Acclimation (30-60 min) Dosing->Pre_Test_Acclimation Behavioral_Testing Behavioral Testing (e.g., FST, TST) (30 min post-dosing) Pre_Test_Acclimation->Behavioral_Testing Data_Collection Data Collection (Automated or Manual Scoring) Behavioral_Testing->Data_Collection Tissue_Collection Tissue Collection (Optional: for neurochemical analysis) Behavioral_Testing->Tissue_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis

Caption: Workflow for a typical acute this compound behavioral study in mice.

References

Technical Support Center: Peptide Stability in Aqueous Solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical support center provides a general guide to understanding and troubleshooting the degradation of peptides in aqueous solutions. While the principles discussed are broadly applicable to peptides like spadin, specific degradation pathways and kinetics for this compound have not been detailed in the currently available scientific literature. The data and examples provided are based on studies of other peptides and should be used as a reference.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for peptides in aqueous solutions?

A1: Peptides in aqueous solutions are susceptible to several chemical degradation reactions. The most common pathways include:

  • Hydrolysis: Cleavage of the peptide backbone at specific amide bonds. This can be catalyzed by acidic or basic conditions.[1][2][3]

  • Oxidation: Modification of amino acid side chains, particularly those containing sulfur (e.g., Methionine, Cysteine) or aromatic rings (e.g., Tryptophan, Tyrosine, Phenylalanine).[1][4] This can be initiated by dissolved oxygen, metal ions, or oxidizing agents like hydrogen peroxide.

  • Deamidation: The hydrolysis of the side chain amide group of asparagine (Asn) and glutamine (Gln) residues to form a free carboxylic acid.[3][4]

  • Racemization: The conversion of an L-amino acid to a D-amino acid, which can affect the peptide's biological activity.[1][4]

  • Dimerization/Aggregation: Formation of reducible (disulfide-linked) or non-reducible dimers and larger aggregates.[3]

Q2: Which factors have the most significant impact on peptide stability in solution?

A2: Several factors can influence the rate and pathway of peptide degradation:

  • pH: The pH of the solution is a critical factor.[1][3][5] Different degradation reactions are favored at different pH values. For example, hydrolysis can be accelerated under both acidic and basic conditions.[1][2] Maximum stability is often found in a narrow pH range.[1]

  • Temperature: Higher temperatures generally accelerate the rate of all chemical degradation reactions.[1][6]

  • Buffer Composition: The type of buffer used can influence stability. Some buffer components can catalyze degradation reactions.

  • Presence of Oxygen and Metal Ions: Dissolved oxygen and trace metal ions can promote oxidation.[7]

  • Light Exposure: Exposure to UV light can induce photodegradation.[8][9]

  • Peptide Concentration: Higher concentrations can sometimes lead to increased aggregation or dimerization.

Q3: How can I monitor the degradation of my peptide?

A3: The most common and effective technique for monitoring peptide degradation is High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC).[1][5][9] This method can separate the intact peptide from its degradation products. Coupling HPLC with Mass Spectrometry (LC-MS) allows for the identification of the degradation products by determining their molecular weights.[1][10][11][12]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Rapid loss of peptide concentration in solution. 1. Unfavorable pH. 2. High storage temperature. 3. Hydrolysis of peptide bonds.1. Determine the optimal pH for stability by performing a pH profile study.[1] 2. Store stock solutions at recommended temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). 3. Analyze samples by LC-MS to identify cleavage products.[1]
Appearance of new peaks in HPLC chromatogram. 1. Formation of degradation products (e.g., via oxidation, deamidation, or hydrolysis). 2. Dimerization or aggregation.1. Use LC-MS to identify the molecular weights of the new species.[10][11][12] 2. Perform forced degradation studies (see protocols below) to intentionally generate and identify potential degradation products.[1][9] 3. Analyze by Size-Exclusion Chromatography (SEC) to detect aggregates.[3]
Inconsistent results between experiments. 1. Variability in solution preparation (pH, buffer concentration). 2. Contamination with metal ions or oxidizing agents. 3. Exposure to light.1. Ensure consistent and accurate preparation of all solutions. 2. Use high-purity water and reagents. Consider adding a chelating agent like EDTA to sequester metal ions.[7] 3. Protect peptide solutions from light by using amber vials or covering containers with foil.[9]
Loss of biological activity. 1. Chemical modification of key amino acid residues (e.g., oxidation of Met or Trp). 2. Racemization of amino acids. 3. Conformational changes or aggregation.1. Characterize the degradation products to determine if modifications have occurred at functionally important residues. 2. Use analytical techniques that can separate stereoisomers if racemization is suspected. 3. Correlate the loss of activity with the appearance of new peaks in HPLC or SEC.

Quantitative Data on Peptide Degradation

The following tables summarize stability data for the peptide Spantide II as an example. This data is intended to be illustrative of the types of information generated in peptide stability studies.

Table 1: pH-Dependent Stability of Spantide II at 60°C [1]

pHHalf-life (t1/2) in days
3.095
<2.0Susceptible to degradation
>5.0Susceptible to degradation

Table 2: Shelf-Life of Spantide II [1]

SolventTemperature (°C)Shelf-Life (t90%) in days
Aqueous Ethanol (50%)25230

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are used to intentionally degrade the peptide under various stress conditions to identify potential degradation products and pathways.[1][9]

1. Acid Hydrolysis:

  • Dissolve the peptide in a solution of 0.1 M to 1 M hydrochloric acid (HCl).[9]
  • Incubate at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2 to 24 hours).[9]
  • Neutralize the sample before analysis.
  • Analyze by RP-HPLC and LC-MS.

2. Base Hydrolysis:

  • Dissolve the peptide in a solution of 0.01 M to 0.1 M sodium hydroxide (NaOH).[9]
  • Incubate at a controlled temperature (e.g., 60-80°C) for a defined period.[9]
  • Neutralize the sample before analysis.
  • Analyze by RP-HPLC and LC-MS.

3. Oxidative Degradation:

  • Dissolve the peptide in a solution containing 0.3% to 3% hydrogen peroxide (H₂O₂).[1][9]
  • Incubate at room temperature for a defined period.
  • Analyze by RP-HPLC and LC-MS.

4. Photodegradation:

  • Expose a solution of the peptide to a controlled source of UV radiation (e.g., 1.2 million lux-hours).[9]
  • Keep a control sample in the dark.
  • Analyze both samples by RP-HPLC.

Protocol 2: HPLC Method for Stability Testing

This is a general method for monitoring peptide stability.

  • System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a set time (e.g., 5% to 95% B over 30 minutes).

  • Flow Rate: Typically 1 mL/min.

  • Detection: UV absorbance at 214 nm or 280 nm.

  • Analysis: Inject samples at various time points and monitor the decrease in the peak area of the parent peptide and the increase in the peak areas of any degradation products.

Visualizations

G cluster_main General Peptide Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_other Other Pathways IntactPeptide Intact Peptide in Aqueous Solution PeptideFragments Peptide Fragments (Backbone Cleavage) IntactPeptide->PeptideFragments H⁺ / OH⁻ DeamidatedPeptide Deamidated Peptide (Asn, Gln) IntactPeptide->DeamidatedPeptide OxidizedPeptide Oxidized Peptide (Met, Cys, Trp) IntactPeptide->OxidizedPeptide O₂ / Metal Ions Dimer Dimer/Aggregate IntactPeptide->Dimer RacemizedPeptide Racemized Peptide IntactPeptide->RacemizedPeptide

Caption: Common degradation pathways for peptides in aqueous solution.

G cluster_workflow Peptide Stability Study Workflow Prep Prepare Peptide Solution in Desired Buffer Incubate Incubate at Controlled Temperature & Conditions Prep->Incubate Sample Collect Samples at Time Points (t=0, t=1, ...) Incubate->Sample Analyze Analyze by RP-HPLC Sample->Analyze Identify Identify Degradants (e.g., using LC-MS) Analyze->Identify Quantify Quantify Degradation (Peak Area vs. Time) Analyze->Quantify Kinetics Determine Degradation Kinetics & Half-life Quantify->Kinetics

Caption: A typical experimental workflow for a peptide stability study.

G cluster_troubleshooting Troubleshooting Unexpected Peptide Degradation Start Unexpected Degradation Observed CheckpH Is pH of the solution correct and stable? Start->CheckpH CheckTemp Was the storage temperature correct? CheckpH->CheckTemp Yes FixpH Adjust and re-buffer solution. Consider pH stability profile. CheckpH->FixpH No CheckLight Was the sample protected from light? CheckTemp->CheckLight Yes FixTemp Ensure proper storage (e.g., 4°C, -20°C). CheckTemp->FixTemp No CheckOxidation Could oxidation be the cause? CheckLight->CheckOxidation Yes FixLight Use amber vials or foil. CheckLight->FixLight No FixOxidation De-gas buffers, add chelators (EDTA), or work under inert gas. CheckOxidation->FixOxidation Yes End Re-run experiment CheckOxidation->End No FixpH->End FixTemp->End FixLight->End FixOxidation->End

Caption: A logical guide for troubleshooting peptide degradation issues.

References

Overcoming solubility issues with the Spadin peptide.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Spadin peptide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimentation, with a primary focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

A1: For initial solubilization, sterile distilled water is the recommended solvent. This compound is soluble in water up to 2 mg/ml.[1][2][3] If you encounter solubility issues, further dilution can be done with an appropriate assay buffer. It is always advisable to test the solubility of a small amount of the peptide before dissolving the entire sample.[4]

Q2: My lyophilized this compound powder won't dissolve completely in water. What should I do?

A2: If this compound does not readily dissolve in water, we recommend the following troubleshooting steps:

  • Sonication: Briefly sonicate the peptide solution. This can help break up aggregates and enhance dissolution.[4][5]

  • pH Adjustment: this compound's net charge can influence its solubility. As a basic peptide, dissolving it in a slightly acidic solution, such as 0.1% acetic acid, can improve solubility.[5]

  • Co-solvents: For highly concentrated solutions or if aqueous methods fail, a small amount of an organic solvent like dimethyl sulfoxide (DMSO) can be used to initially dissolve the peptide, followed by slow, dropwise dilution with your aqueous buffer.[5][6]

Q3: Can I use DMSO to dissolve this compound for my cell-based assays?

A3: Yes, DMSO can be used, but with caution. While DMSO is an effective solvent for many peptides, it can be toxic to cells at higher concentrations.[6] It is recommended to keep the final concentration of DMSO in your cell culture medium below 0.5% to minimize cytotoxicity.[6] Always prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration with your assay buffer.

Q4: How does the Trifluoroacetic acid (TFA) salt in my this compound sample affect its solubility?

A4: TFA is often used as a counterion during peptide purification and is present in many commercially available peptide preparations. The presence of TFA salts can enhance the solubility of peptides in aqueous solutions.[7] For most standard in vitro assays, the residual TFA levels do not interfere with the experiment.[7] If TFA is a concern for your specific application, some suppliers offer TFA-removed versions of this compound.[7]

Q5: What is the best way to prepare this compound for in vivo animal studies?

A5: For in vivo administration, this compound has been successfully delivered via intravenous (i.v.) and intraperitoneal (i.p.) injections.[8][9][10] In published studies, this compound has been dissolved in saline solution for these routes of administration.[10] For sustained release, a formulation with MedinGel has also been reported. The choice of vehicle will depend on the specific experimental design, including the desired route of administration and dosing schedule.

Troubleshooting Guides

Issue 1: Precipitate forms after adding this compound stock solution to my aqueous buffer.
  • Possible Cause: The peptide is crashing out of solution due to a change in pH or solvent concentration. This can happen when a stock solution in an organic solvent is diluted too quickly into an aqueous buffer.

  • Solution:

    • Slow Dilution: Add the this compound stock solution to the aqueous buffer slowly and with gentle mixing.

    • Vortexing: Vortex the solution immediately after adding the peptide stock to ensure rapid and even dispersion.

    • Optimize Buffer: Consider if the pH of your buffer is optimal for this compound's solubility. Since this compound is a basic peptide, a slightly acidic buffer might be more suitable than a neutral or basic one.

Issue 2: I observe aggregation of this compound over time in my stock solution.
  • Possible Cause: Peptide aggregation can be influenced by factors such as concentration, temperature, pH, and the presence of certain ions.

  • Solution:

    • Storage: Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[11][12][13]

    • pH: Ensure the pH of your stock solution is not near the isoelectric point (pI) of this compound, as peptides are least soluble at their pI.

    • Anti-aggregation Additives: In some cases, the addition of excipients like arginine can help prevent peptide aggregation.

Quantitative Data Summary

ParameterValueSolvent/ConditionsReference
Aqueous Solubility Up to 2 mg/mlWater[1][2][3]
IC50 for TREK-1 Blockade ~71 nMElectrophysiology assays[1][7]
Binding Affinity to TREK-1 10 nM---[14]

Experimental Protocols

Protocol 1: General Solubilization of Lyophilized this compound
  • Preparation: Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.

  • Initial Dissolution: Add the required volume of sterile, distilled water to achieve a concentration at or below 2 mg/ml.

  • Mixing: Gently vortex or pipette the solution up and down to mix.

  • Visual Inspection: Ensure the solution is clear and free of particulates.

  • Troubleshooting: If solubility is poor, proceed to Protocol 2.

Protocol 2: Solubilization of this compound using an Organic Co-solvent
  • Preparation: Centrifuge the vial of lyophilized this compound.

  • Co-solvent Addition: Add a minimal amount of 100% DMSO to the vial to dissolve the peptide.

  • Mixing: Gently vortex until the peptide is fully dissolved.

  • Aqueous Dilution: Slowly add the DMSO-peptide solution dropwise to your desired aqueous buffer while gently stirring.

  • Final Concentration: Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (typically <0.5% for cell-based assays).[6]

Visualizations

Spadin_Signaling_Pathway This compound This compound TREK1 TREK-1 Channel This compound->TREK1 Blocks MAPK_PI3K MAPK/PI3K Pathways TREK1->MAPK_PI3K Activates Neurogenesis Neurogenesis Antidepressant_Effects Antidepressant Effects Neurogenesis->Antidepressant_Effects Synaptogenesis Synaptogenesis Synaptogenesis->Antidepressant_Effects MAPK_PI3K->Synaptogenesis CREB_Activation CREB Activation MAPK_PI3K->CREB_Activation CREB_Activation->Neurogenesis

Caption: this compound blocks the TREK-1 channel, activating downstream pathways.

Experimental_Workflow_Solubility start Start: Lyophilized this compound dissolve_water Attempt to dissolve in sterile water start->dissolve_water check_solubility Is it fully dissolved? dissolve_water->check_solubility sonicate Sonicate solution check_solubility->sonicate No end Ready for experiment check_solubility->end Yes check_solubility2 Is it fully dissolved? sonicate->check_solubility2 use_dmso Use minimal DMSO to dissolve check_solubility2->use_dmso No check_solubility2->end Yes dilute Slowly dilute with aqueous buffer use_dmso->dilute dilute->end fail Consult further support dilute->fail If precipitate forms

Caption: A stepwise workflow for dissolving the this compound peptide.

References

Technical Support Center: Spadin and its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Spadin and its analogs, such as mini-spadin, in experimental settings. This resource addresses common questions and troubleshooting scenarios to facilitate smooth and effective research.

Frequently Asked Questions (FAQs)

Q1: Why were analogs of this compound, like mini-spadin, developed?

This compound, a naturally derived 17-amino acid peptide, was identified as a promising antidepressant candidate due to its rapid action and novel mechanism of targeting the TREK-1 potassium channel.[1][2][3] However, the therapeutic potential of the parent compound, this compound, was limited by its poor in vivo stability and short half-life, which is approximately 6-7 hours.[2][4][5][6][7] This necessitated the development of analogs to improve its pharmacokinetic profile. Mini-spadin, a shortened 7-amino acid analog, was engineered to exhibit greater affinity for the TREK-1 channel and enhanced in vivo stability, leading to a significantly longer duration of action.[1][4][5][7][8]

Q2: What are the key advantages of mini-spadin over this compound?

Mini-spadin offers several significant advantages over this compound, making it a more promising candidate for clinical development:

  • Increased Affinity and Potency: Mini-spadin demonstrates a dramatically higher affinity for the TREK-1 channel, with a 400-fold increase compared to this compound.[1][9] This translates to greater potency.

  • Enhanced In Vivo Stability: The in vivo half-life of mini-spadin is significantly extended to approximately 23 hours, a substantial improvement over this compound's 6-7 hour half-life.[4][5][6][7]

  • Improved Efficacy: Due to its enhanced stability and affinity, mini-spadin has been shown to be more efficient than this compound in preclinical models of depression.[1][9] It also promotes neurogenesis and synaptogenesis more rapidly.[1][9]

Troubleshooting Experimental Issues

Q1: I am not observing the expected antidepressant-like effects of this compound or mini-spadin in my behavioral experiments (e.g., Forced Swim Test). What could be the issue?

Several factors could contribute to a lack of efficacy in behavioral tests:

  • Peptide Integrity: Ensure the peptide has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles, which can lead to degradation.

  • Dosage and Administration: Verify the correct dosage and route of administration (e.g., intraperitoneal injection). The effective doses for mini-spadin are significantly lower than for this compound due to its higher potency.

  • Timing of Behavioral Testing: The timing of the behavioral test relative to peptide administration is critical. For acute studies, testing should be performed within the known window of the compound's peak activity. For chronic studies, ensure the treatment duration is sufficient (e.g., 4 days for this compound to induce neurogenesis).[1][3][9]

  • Animal Strain and Stress Levels: The response to antidepressants can vary between different rodent strains. Ensure that the animals are properly habituated to the testing environment to minimize confounding stress responses.

Q2: My electrophysiology recordings show inconsistent TREK-1 channel blockade with this compound. What are some potential causes?

Inconsistent results in patch-clamp experiments can arise from several sources:

  • Cell Line Stability: Ensure the HEK293 cell line stably expressing TREK-1 channels is healthy and not passaged excessively, which can lead to genetic drift and altered channel expression.

  • Peptide Application: For accurate IC50 determination, it is crucial to have a stable baseline TREK-1 current before applying the peptide. Ensure complete and rapid solution exchange in your perfusion system.

  • Arachidonic Acid (AA) Pre-activation: The inhibitory effect of this compound on TREK-1 channels is state-dependent and is typically observed after pre-activation of the channel with arachidonic acid.[10][11] Ensure consistent pre-activation with AA in your protocol.

Data Presentation

Table 1: Comparison of this compound and Mini-spadin (PE 22-28) Characteristics

FeatureThis compoundMini-spadin (PE 22-28)Reference(s)
Structure 17-amino acid peptide7-amino acid peptide[1][4][5][7][8]
TREK-1 Affinity (IC50) ~40-71 nM~0.12 nM[4][5][7][8]
In Vivo Half-life ~6-7 hours~23 hours[4][5][6][7]
Antidepressant Action Onset 4 days4 days (with more rapid synaptogenesis)[1][3][9]

Experimental Protocols

Protocol 1: In Vitro TREK-1 Channel Inhibition Assay

Objective: To measure the inhibitory effect of this compound or its analogs on TREK-1 channel activity using whole-cell patch-clamp electrophysiology.

Materials:

  • HEK293 cells stably expressing human TREK-1 channels

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

  • Internal solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, 2 Na2ATP (pH 7.2)

  • Arachidonic acid (AA) stock solution

  • This compound or mini-spadin stock solution

Procedure:

  • Culture HEK293-TREK-1 cells on glass coverslips.

  • Place a coverslip in the recording chamber and perfuse with external solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Clamp the cell at a holding potential of -80 mV and apply a voltage ramp or step protocol to elicit TREK-1 currents.

  • Establish a stable baseline current.

  • Pre-activate the TREK-1 channels by perfusing with a solution containing 10 µM arachidonic acid.

  • Once a stable, potentiated current is achieved, apply varying concentrations of this compound or mini-spadin in the presence of arachidonic acid.

  • Record the current inhibition at each concentration.

  • Calculate the IC50 value by fitting the concentration-response data to a Hill equation.

Protocol 2: Forced Swim Test (FST) in Mice

Objective: To assess the antidepressant-like activity of this compound or its analogs.

Materials:

  • Male C57Bl/6J mice

  • Cylindrical glass beaker (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm

  • Video recording system

  • This compound or mini-spadin solution for injection

  • Saline solution (vehicle control)

Procedure:

  • Pre-test session (Day 1): Place each mouse individually in the beaker for a 15-minute swim session. This is to induce a state of helplessness.

  • Drug Administration (Day 2): Administer this compound, mini-spadin, or saline via intraperitoneal injection at the desired dose and time before the test session.

  • Test session (Day 2): 30 minutes after injection (for acute studies), place the mice back into the swim beaker for a 6-minute test session.

  • Data Analysis: Record the entire 6-minute session. Score the last 4 minutes for immobility time (defined as the time the mouse remains floating with only minor movements to keep its head above water). A significant reduction in immobility time compared to the saline group is indicative of an antidepressant-like effect.

Visualizations

spadin_development_logic cluster_0 Problem Identification cluster_1 Development Goal cluster_2 Solution This compound This compound (Natural TREK-1 Blocker) Limitations Limitations: - Poor in vivo stability - Short half-life (~6-7h) This compound->Limitations Exhibits Goal Develop Analogs with Improved Properties Limitations->Goal Drives Minithis compound Mini-spadin (Shortened Analog) Goal->Minithis compound Leads to Improvements Improvements: - Increased TREK-1 affinity (400x) - Enhanced in vivo stability (~23h) Minithis compound->Improvements Results in

Caption: Rationale for the development of mini-spadin from the parent compound, this compound.

signaling_pathway This compound This compound / Mini-spadin TREK1 TREK-1 Channel This compound->TREK1 Inhibits NeuronalExcitability Increased Neuronal Excitability TREK1->NeuronalExcitability Leads to Neurogenesis Increased Neurogenesis & Synaptogenesis NeuronalExcitability->Neurogenesis AntidepressantEffect Antidepressant Effect Neurogenesis->AntidepressantEffect

Caption: Simplified signaling pathway of this compound and its analogs.

experimental_workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Behavioral Testing HEK293 HEK293 Cells with TREK-1 Expression PatchClamp Whole-Cell Patch Clamp HEK293->PatchClamp IC50 Determine IC50 for TREK-1 Inhibition PatchClamp->IC50 DrugAdmin Peptide Administration (i.p.) IC50->DrugAdmin Inform Dosing Mice C57Bl/6J Mice Mice->DrugAdmin FST Forced Swim Test (FST) DrugAdmin->FST NSF Novelty Suppressed Feeding (NSF) DrugAdmin->NSF Behavior Assess Antidepressant-like Behavior FST->Behavior NSF->Behavior

References

Spadin in Patch-Clamp Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Spadin in patch-clamp experiments. The information is presented in a user-friendly question-and-answer format to address specific issues you may encounter.

Troubleshooting Guide

Q1: I am not observing any effect of this compound on the TREK-1 channel current. What could be the reason?

A1: This is a common issue and can arise from several factors related to the unique mechanism of this compound's action and experimental conditions. Here’s a step-by-step troubleshooting guide:

  • Channel Activation State: this compound's inhibitory effect on TREK-1 is state-dependent. It does not typically block the channel in its basal or already open state. Instead, it is known to antagonize the activation of TREK-1 by arachidonic acid (AA) through an allosteric mechanism.[1] If you are applying this compound to a channel that is already activated by other means (e.g., mechanical stretch or other chemical activators like BL-1249), you may not observe an inhibitory effect.

    • Recommendation: Pre-incubate your cells with this compound (e.g., for 3-5 minutes) before applying the TREK-1 activator, particularly arachidonic acid (AA).[1] This allows this compound to bind to the channel and prevent its subsequent activation by AA.

  • This compound Concentration: Ensure you are using an appropriate concentration of this compound. While the IC50 for the inhibition of AA-activated TREK-1 current is reported to be around 70 nM, effective concentrations in experiments often range from 100 nM to 1 µM.[2]

  • Solution Preparation and Stability: this compound is a peptide and may be prone to degradation or adsorption to surfaces.

    • Recommendation: Prepare fresh this compound solutions for your experiments. If using a stock solution, ensure it has been stored correctly (see FAQ section for details). After diluting this compound into your external solution (ACSF), use it promptly.

  • Off-Target Effects: While this compound is considered highly selective for TREK-1, it's good practice to confirm the observed effect is TREK-1 specific, for instance by using TREK-1 knockout models if available.[3]

Q2: The effect of this compound is variable between my experiments. How can I improve consistency?

A2: Variability in the effects of any pharmacological agent in patch-clamp experiments is not uncommon. For this compound, this can be influenced by:

  • Arachidonic Acid (AA) Quality and Application: Since this compound's effect is closely tied to AA-mediated activation, the quality and application of AA are critical. AA is prone to oxidation, which can affect its potency.

    • Recommendation: Use high-quality, fresh AA. Prepare AA stock solutions under an inert gas (like argon or nitrogen) and store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When applying AA to your perfusion system, ensure a stable and consistent concentration reaches the cell.

  • Perfusion System: An inconsistent or slow perfusion system can lead to variable drug application times and concentrations.

    • Recommendation: Ensure your perfusion system allows for rapid and complete solution exchange. Calibrate the flow rate and ensure there are no leaks or dead volumes in the tubing.

  • Cell Health: The health and viability of the cells being patched can significantly impact channel expression and function, leading to variability.

    • Recommendation: Use healthy cells for your experiments. For brain slices, ensure proper slicing and recovery procedures. For cell lines, use cells from a consistent passage number and ensure they are not overgrown.

Q3: I am having trouble with my patch-clamp recordings in general, which might be affecting my this compound experiment.

A3: General patch-clamp issues can certainly mask or interfere with the specific effects of this compound. Here are some common problems and solutions:

  • Unstable Seal: A high-resistance seal (GΩ seal) is crucial for low-noise recordings.

    • Recommendation: Ensure your pipette solution is filtered and free of debris. The osmolarity of your internal solution should be slightly lower (10-20 mOsm) than your external solution.[4][5] Fire-polishing your pipettes can also help in achieving a stable seal.

  • High Access Resistance: High and unstable access resistance can distort your current recordings.

    • Recommendation: Monitor your access resistance throughout the experiment. If it increases significantly, the recording may not be reliable. You can try applying gentle suction to rupture the membrane more completely.

  • Electrical Noise: Electrical noise can obscure small channel currents.

    • Recommendation: Ensure your setup is properly grounded. Use a Faraday cage to shield your rig from external electrical noise.

Frequently Asked Questions (FAQs)

Q: How should I prepare and store this compound stock solutions?

A: this compound is a peptide, and proper handling is crucial for maintaining its activity.

  • Solubility: this compound is soluble in water and DMSO. For patch-clamp experiments, it is often dissolved in water to make a stock solution.[2]

  • Stock Solution Preparation: To prepare a stock solution, dissolve the lyophilized this compound powder in sterile, nuclease-free water to a concentration of 1-2 mg/mL.

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or preferably -80°C. Avoid repeated freeze-thaw cycles.[1] For short-term storage (up to a month), -20°C is acceptable, while for long-term storage (up to 6 months), -80°C is recommended.[1]

  • Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration in your external recording solution (e.g., ACSF). It is good practice to filter the final working solution through a 0.22 µm syringe filter before use.

Q: What is the mechanism of action of this compound on TREK-1 channels?

A: this compound is a selective antagonist of the TREK-1 potassium channel. However, its mechanism is not that of a simple pore blocker. Current evidence suggests that this compound acts as an allosteric modulator that specifically antagonizes the activation of TREK-1 channels by arachidonic acid (AA).[1] It does not appear to significantly inhibit TREK-1 channels that are activated by other chemical activators like BL-1249 or through structural mutations.[1] this compound also does not seem to affect the basal activity of the channel.[1]

Q: Are there any known off-target effects of this compound I should be aware of?

A: this compound is reported to be highly selective for TREK-1 over other related two-pore domain potassium channels (K2P) such as TREK-2 and TRAAK.[3] Studies have shown that this compound does not significantly inhibit currents from TREK-2, TRAAK, TASK, and TRESK channels.[3] This high selectivity is a key advantage for its use as a specific pharmacological tool to study the function of TREK-1 channels.

Quantitative Data Summary

The following table summarizes key quantitative data for the use of this compound in patch-clamp experiments.

ParameterValueCell Type / ConditionsReference
IC50 ~70.7 nMCOS-7 cells expressing TREK-1, activated by 10 µM arachidonic acid, measured at 0 mV.[2][6]
Effective Concentration 100 nM - 1 µMWhole-cell patch-clamp on various cell types (e.g., COS-7, hippocampal neurons).[2]
Arachidonic Acid (AA) Concentration 10 µMCommonly used to activate TREK-1 channels for studying this compound's inhibitory effect.[2][7]
Binding Affinity (Kd) ~10 nMSpecific binding to TREK-1 channels.[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Reconstitution of Lyophilized this compound:

    • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

    • Add the required volume of sterile, nuclease-free water to achieve a stock concentration of 1 mg/mL.

    • Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking.

  • Aliquoting and Storage:

    • Aliquot the stock solution into small, single-use volumes (e.g., 10 µL) in low-protein-binding tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

  • Preparation of Working Solution:

    • On the day of the experiment, thaw one aliquot of the this compound stock solution on ice.

    • Dilute the stock solution in your standard artificial cerebrospinal fluid (ACSF) or other external recording solution to the desired final concentration (e.g., 100 nM).

    • Filter the final working solution using a 0.22 µm syringe filter to remove any potential precipitates or microbial contamination.

    • Keep the working solution on ice and use it within the same day.

Protocol 2: Whole-Cell Patch-Clamp Recording to Test this compound's Effect on AA-Activated TREK-1 Currents

  • Cell Preparation:

    • Prepare your cells (e.g., cultured cells expressing TREK-1 or neurons in acute brain slices) as per your standard protocol.

    • Transfer the coverslip with cells or the brain slice to the recording chamber on the microscope stage.

  • Recording Solutions:

    • External Solution (ACSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2 / 5% CO2.

    • Internal Solution: (in mM) 140 K-gluconate, 10 HEPES, 10 NaCl, 0.5 EGTA, 4 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.3 with KOH and osmolarity to ~290 mOsm.

  • Patch-Clamp Recording:

    • Obtain a whole-cell patch-clamp recording from a healthy cell.

    • Switch to voltage-clamp mode and hold the cell at a desired holding potential (e.g., -80 mV).

    • Apply a voltage ramp or step protocol to elicit TREK-1 currents.

  • Drug Application Protocol:

    • Establish a stable baseline recording in the standard external solution.

    • Perfuse the cell with the external solution containing this compound (e.g., 100 nM) for 3-5 minutes. This is the pre-incubation step.

    • While continuing to perfuse with this compound, co-apply arachidonic acid (AA, e.g., 10 µM) to activate the TREK-1 channels.

    • Record the current during the co-application of this compound and AA. A reduced current compared to AA application alone indicates an inhibitory effect of this compound.

    • (Optional) Wash out the drugs and apply AA alone to observe the full activation of the TREK-1 current as a positive control.

Visualizations

Spadin_Mechanism_of_Action cluster_membrane Cell Membrane TREK1_inactive TREK-1 (Inactive) TREK1_active TREK-1 (Active) TREK1_inactive->TREK1_active Spadin_bound_TREK1 This compound-TREK-1 Complex TREK1_inactive->Spadin_bound_TREK1 K_efflux K+ Efflux TREK1_active->K_efflux AA Arachidonic Acid (AA) Spadin_bound_TREK1->AA Prevents Activation No_K_efflux Reduced K+ Efflux Spadin_bound_TREK1->No_K_efflux AA->TREK1_inactive Activates This compound This compound This compound->TREK1_inactive Binds (Allosteric)

Caption: this compound's allosteric antagonism of TREK-1 activation.

Troubleshooting_Workflow start Start: No effect of this compound observed check_activation Is TREK-1 pre-activated by AA? start->check_activation pre_incubate Action: Pre-incubate with this compound before AA application check_activation->pre_incubate No check_concentration Is this compound concentration optimal (100 nM - 1 µM)? check_activation->check_concentration Yes pre_incubate->check_concentration adjust_concentration Action: Adjust this compound concentration check_concentration->adjust_concentration No check_solutions Are this compound and AA solutions fresh and properly prepared? check_concentration->check_solutions Yes adjust_concentration->check_solutions prepare_fresh Action: Prepare fresh solutions check_solutions->prepare_fresh No check_patch_quality Is the patch-clamp recording stable (Seal, Access)? check_solutions->check_patch_quality Yes prepare_fresh->check_patch_quality troubleshoot_patch Action: Troubleshoot general patch-clamp issues check_patch_quality->troubleshoot_patch No end_success Success: this compound effect observed check_patch_quality->end_success Yes end_fail Further investigation needed troubleshoot_patch->end_fail

Caption: Troubleshooting workflow for "no this compound effect".

References

Technical Support Center: Synthesis and Analysis of Retro-Inverso Spadin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the synthesis of retro-inverso Spadin analogs. The focus is on enhancing peptide stability while maintaining or improving biological activity.

Frequently Asked Questions (FAQs)

Q1: What are retro-inverso this compound analogs, and why are they synthesized?

A1: Retro-inverso peptides are analogs where the amino acid sequence is reversed, and the chirality of each amino acid is inverted from the natural L-form to the D-form.[1][2][3] This modification creates a peptide with a similar side-chain topology to the parent L-peptide but with a reversed backbone direction.[2][3] The primary advantage of this strategy is to enhance the peptide's stability and resistance to degradation by proteases, which typically recognize and cleave L-amino acid sequences.[2][4] For this compound, a peptide with antidepressant properties, creating retro-inverso analogs aims to increase its in vivo half-life and duration of action, potentially leading to more potent therapeutic effects.[1][2]

Q2: What is the primary mechanism of action for this compound and its analogs?

A2: this compound and its analogs exert their antidepressant effects primarily by blocking the TWIK-related potassium channel-1 (TREK-1).[1][5][6] this compound has been shown to selectively antagonize the activation of TREK-1 channels by arachidonic acid (AA).[7][8][9] By inhibiting TREK-1, this compound leads to the activation of downstream signaling pathways, including the MAPK and PI3K pathways.[5] This signaling cascade promotes synaptogenesis and increases the expression of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus, contributing to its rapid antidepressant effects.[5]

Q3: Do retro-inverso modifications affect the biological activity of this compound?

A3: While retro-inverso isomerization can sometimes diminish the biological activity of peptides, particularly those with a defined helical structure, studies have shown that retro-inverso analogs of this compound retain their antidepressant properties.[1][10] Two specific retro-inverso analogs were identified that effectively block TREK-1 channel activity and increase hippocampal neurogenesis, similar to the parent this compound peptide.[1] This indicates that for this compound, the side-chain orientation, which is preserved in retro-inverso analogs, is crucial for its interaction with the TREK-1 channel.

Q4: Are there any known side effects associated with this compound or its retro-inverso analogs?

A4: Studies on this compound and its identified retro-inverso analogs have shown that they do not induce significant side effects, particularly concerning pain, epilepsy, or cardiac function.[1] The lack of intrinsic activity and its specific antagonism of AA-activated TREK-1 channels may contribute to the absence of clinical side effects.[8]

Troubleshooting Guide: Synthesis

Q5: I am observing significant peptide aggregation during the solid-phase peptide synthesis (SPPS) of a hydrophobic retro-inverso this compound analog. What can I do?

A5: Peptide aggregation, especially with hydrophobic sequences, is a common challenge in SPPS.[11] Here are several strategies to mitigate this issue:

  • Microwave-Assisted Synthesis: Using microwave irradiation can accelerate coupling reactions and provide energy to disrupt intermolecular interactions that lead to aggregation.[11]

  • Incorporate Solubilizing Agents: The use of agents like isopropanol or N-methyl-2-pyrrolidone (NMP) in the solvent mixture can help improve the solubility of the growing peptide chain.

  • Backbone Protection: For particularly difficult sequences, using a temporary backbone protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) can prevent aggregation. However, be aware that the final deprotected peptide may still be insoluble.[12]

  • Lower Peptide Concentration: Reducing the peptide density on the resin can minimize intermolecular interactions and subsequent aggregation.[11]

Q6: My final cleavage from the resin yields a very low amount of the purified retro-inverso peptide. What are the potential causes and solutions?

A6: Low yield after cleavage can stem from several issues during synthesis and cleavage.

  • Incomplete Reactions: Ensure complete deprotection and coupling at each step. You can perform a Kaiser test (for primary amines) or a chloranil test (for secondary amines like proline) to check for free amines before proceeding to the next coupling step.

  • Cleavage Cocktail: For hydrophobic peptides, standard cleavage cocktails (e.g., 95% TFA) might not be sufficient to fully solvate the peptide, leading to re-attachment to the resin or precipitation. Consider adding a small percentage (10-20%) of trifluoroethanol (TFE) to the cleavage mixture to improve solubility.[12]

  • Precipitation in Ether: Extremely hydrophobic peptides may not precipitate well in cold ether. If you observe no precipitate, your peptide may be soluble in the ether-TFA mixture. Try alternative precipitation solvents or concentration of the TFA solution followed by purification.

Q7: Are there specific challenges associated with coupling D-amino acids for retro-inverso synthesis?

A7: The chemistry of coupling D-amino acids is identical to that of L-amino acids. However, challenges can arise from:

  • Reagent Purity: Ensure the high purity of your D-amino acid derivatives. Impurities can lead to failed couplings or side reactions.

  • Difficult Couplings: Beta-branched amino acids (Val, Ile, Thr) and Arginine can be difficult to couple regardless of chirality.[13] For these residues, consider using a stronger coupling agent (e.g., HATU, HCTU) and extending the reaction time or performing a double coupling.

  • Racemization: While less of a concern when coupling standard protected amino acids, ensure your coupling reagents (like HOBt) are fresh to suppress any potential racemization.[13]

Troubleshooting Guide: Stability & Activity Assays

Q8: My retro-inverso this compound analog shows rapid degradation in a plasma stability assay, which is unexpected. What could be wrong with my experimental setup?

A8: While retro-inverso peptides are designed for high stability, experimental artifacts can lead to misleading results.[14][15]

  • Peptide Loss During Sample Preparation: The most common issue is peptide loss during the protein precipitation step.[14][16] Using strong acids for precipitation can cause significant loss of the analyte.[14]

    • Solution: Use mixtures of organic solvents (e.g., acetonitrile with methanol) for protein precipitation, as they preserve peptides more effectively.[14] Also, use low-bind tubes and pipette tips to minimize surface adhesion.

  • Incorrect Detection Method: Ensure your detection method (e.g., HPLC-MS) is optimized for your specific peptide analog. Poor ionization or chromatographic resolution can be misinterpreted as degradation.[17]

  • Enzyme Concentration: The concentration of proteases can vary between plasma batches.[14] Always run a stable control peptide to ensure the assay conditions are consistent.

Q9: The biological activity of my purified retro-inverso analog is much lower than expected in our TREK-1 inhibition assay. What are the possible reasons?

A9: Low biological activity can be due to several factors:

  • Peptide Purity and Integrity: Confirm the purity and correct mass of your peptide using HPLC and Mass Spectrometry.[17] The presence of deletion sequences or remaining protecting groups from synthesis can significantly impact activity.

  • Conformational Issues: While retro-inverso peptides maintain side-chain topology, they may not perfectly mimic the three-dimensional structure of the parent peptide, especially if a specific backbone conformation (like an α-helix) is required for binding.[2][10] This is a fundamental limitation that should be considered during analog design.

  • Assay Conditions: this compound's inhibition of TREK-1 is state-dependent and is most effective against channels activated by arachidonic acid (AA).[6][9][18] Ensure your assay includes a pre-activation step with AA to accurately measure the inhibitory potential of your analog.[9][19]

Quantitative Data Summary

The following table summarizes the comparative efficacy of this compound and its retro-inverso analogs from published studies.

CompoundTypeSequenceAntidepressant Activity (Forced Swim Test)TREK-1 InhibitionNotes
This compound L-Peptide (Parent)Ac-APLRP-GYR-FL-F-P-P-R-L-P-S-NH₂Significant reduction in immobility time.[18]IC₅₀ ≈ 70.7 nM (with AA activation).[18]Natural peptide, serves as the benchmark.
Analog 3 Retro-InversoAc-s-p-l-r-p-p-f-l-f-r-y-g-PRLPA-NH₂ (D-amino acids in lowercase)Significant reduction in immobility time, similar or better efficacy than this compound.[1]Effective blocker of TREK-1 channels.[1]More stable in vivo efficacy compared to Analog 8.[1]
Analog 8 Retro-InversoAc-s-p-l-r-p-p-f-l-f-r-y-g-PRLPA-p-p-l-r-p-NH₂ (D-amino acids in lowercase)Significant reduction in immobility time, similar efficacy to Analog 3.[1]Effective blocker of TREK-1 channels.[1]Longer sequence than Analog 3.

(Note: The exact sequences for the retro-inverso analogs are represented based on the description in the source literature. The nomenclature indicates D-amino acids in lowercase and reversed sequence.)[1]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Retro-Inverso this compound Analog

This protocol outlines the general steps for synthesizing a retro-inverso this compound analog using Fmoc/tBu chemistry.

  • Resin Preparation: Start with a Rink Amide resin. Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.[20]

  • First Amino Acid Coupling:

    • Remove the Fmoc protecting group from the resin using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF.

    • Couple the first C-terminal D-amino acid (e.g., Fmoc-D-Ala-OH). Dissolve the amino acid and a coupling agent (e.g., HBTU/HOBt) in DMF, add a base (e.g., DIPEA), and add the mixture to the resin. Agitate for 1-2 hours.

  • Chain Elongation: Repeat the following cycle for each subsequent D-amino acid in the reversed sequence:

    • Fmoc Deprotection: 20% piperidine in DMF (2 x 10 minutes).

    • Washing: Wash thoroughly with DMF, then Dichloromethane (DCM), then DMF.

    • Coupling: Activate the next Fmoc-D-amino acid and add it to the resin. Agitate for 1-2 hours.

    • Capping (Optional): After coupling, you can cap any unreacted amines using acetic anhydride to prevent the formation of deletion sequences.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection step.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% H₂O) to the resin.[12]

    • Stir at room temperature for 2-3 hours.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution to ice-cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry the pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[17]

    • Confirm the identity and purity using Mass Spectrometry.[17]

Protocol 2: In Vitro Serum Stability Assay

This protocol is for assessing the stability of peptide analogs in blood plasma.[14][15][16]

  • Preparation:

    • Prepare a stock solution of the peptide analog (e.g., 10 mM in DMSO).

    • Thaw human or mouse plasma on ice and centrifuge to remove any precipitates. Use low-bind tubes for all steps.

  • Incubation:

    • Dilute the peptide stock solution into the plasma to a final concentration (e.g., 10-100 µM).

    • Incubate the mixture in a temperature-controlled shaker at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to a precipitation solution.

  • Protein Precipitation:

    • To the collected aliquot, add 3 volumes of a cold organic solvent mixture (e.g., 1:1 acetonitrile:methanol).[14]

    • Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate plasma proteins.

  • Sample Analysis:

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Carefully collect the supernatant containing the peptide and its degradation products.

    • Analyze the supernatant by RP-HPLC connected to a mass spectrometer (LC-MS) to quantify the amount of intact peptide remaining.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining peptide versus time and calculate the half-life (t₁/₂) of the peptide.

Visualizations: Pathways and Workflows

Spadin_Signaling_Pathway This compound Signaling Pathway for Antidepressant Effects cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound or Retro-Inverso Analog TREK1 TREK-1 Channel (Activated by AA) This compound->TREK1 Inhibits PI3K PI3K Pathway TREK1->PI3K Inhibition leads to pathway activation MAPK MAPK Pathway TREK1->MAPK Inhibition leads to pathway activation Akt Akt PI3K->Akt ERK ERK MAPK->ERK CREB CREB Akt->CREB Activates ERK->CREB Activates BDNF BDNF Expression CREB->BDNF Increases Neurogenesis Synaptogenesis & Neurogenesis (Antidepressant Effect) BDNF->Neurogenesis

Caption: this compound's mechanism of action involves inhibiting the TREK-1 channel.

Retro_Inverso_SPPS_Workflow Workflow for Retro-Inverso Peptide Synthesis start Start: Swell Rink Amide Resin deprotection1 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 wash1 Wash (DMF) deprotection1->wash1 coupling 2. Couple Fmoc-D-AA-OH (HBTU/DIPEA in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 loop_start Repeat for each D-amino acid in reverse sequence wash2->loop_start loop_start->deprotection1 Next cycle final_deprotection Final Fmoc Deprotection loop_start->final_deprotection Final cycle complete cleavage 3. Cleave from Resin (TFA/TIPS/H2O) final_deprotection->cleavage purification 4. Precipitate in Ether & Purify via RP-HPLC cleavage->purification analysis 5. Characterize (LC-MS) purification->analysis end End: Pure Retro-Inverso Peptide analysis->end

Caption: Key steps in the solid-phase synthesis of a retro-inverso peptide.

Serum_Stability_Workflow Workflow for Peptide Serum Stability Assay start Start: Prepare Peptide Stock & Thaw Plasma incubation 1. Incubate Peptide in Plasma at 37°C start->incubation sampling 2. Collect Aliquots at Time Points (0, 15, 30, 60+ min) incubation->sampling quench 3. Quench Reaction & Precipitate Proteins (Cold Acetonitrile) sampling->quench centrifuge 4. Centrifuge to Pellet Precipitated Proteins quench->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant analysis 6. Analyze by LC-MS supernatant->analysis data 7. Quantify Intact Peptide & Calculate Half-Life analysis->data end End: Determine Peptide Stability data->end

Caption: A standard workflow for determining the half-life of peptides in serum.

References

Spadin Bioavailability Enhancement: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to the bioavailability of Spadin.

Frequently Asked Questions (FAQs)

Q1: What is the primary obstacle to the in vivo application of native this compound?

The principal limitation of unmodified this compound for in vivo studies is its short biological half-life. As a natural peptide, it is susceptible to rapid degradation by proteases in the bloodstream. Experimental evidence from Forced Swim Tests (FST) in mice indicates that the antidepressant-like effects of a single this compound injection disappear approximately 7 hours post-administration, with a calculated biological half-life of around 6 hours.[1] This necessitates the development of strategies to improve its stability and duration of action.

Q2: What are the main strategies for increasing the bioavailability and stability of this compound?

To overcome the inherent instability of this compound, two primary approaches can be employed:

  • Peptide Modification: This involves altering the peptide's structure to make it more resistant to enzymatic degradation while retaining or enhancing its affinity for the TREK-1 channel. Key modifications include:

    • Retro-Inverso (RI) Analogs: Synthesizing the peptide with D-amino acids in the reverse sequence. This creates a topology similar to the native peptide but makes it unrecognizable to standard proteases.[2]

    • Shortened Analogs: Identifying the minimal active sequence of this compound and using this smaller, potentially more stable, peptide. The 7-amino-acid peptide, PE 22-28, is a successful example of this approach.[1][3]

  • Advanced Formulation and Delivery Systems: While less explored specifically for this compound in the available literature, these are standard techniques for improving peptide bioavailability.[4][5][6] They include:

    • Nanoparticle Encapsulation: Using carriers like polymeric nanoparticles or solid lipid nanoparticles to protect the peptide from degradation and control its release.[4][7]

    • Lipid-Based Formulations: Incorporating this compound into lipid vehicles such as self-emulsifying drug delivery systems (SEDDS) to improve absorption.[7]

    • Solid Dispersions: Dispersing this compound in an inert carrier matrix, often in an amorphous state, to enhance solubility and dissolution.[4][8][9]

Q3: Have modified this compound analogs demonstrated superior bioavailability and efficacy compared to the native peptide?

Yes, several analogs have been developed that show significant improvements in stability, affinity for the TREK-1 target, and overall antidepressant effect. Retro-inverso (RI) analogs and a shortened 7-amino-acid derivative (PE 22-28, also referred to as "mini-spadin") have proven particularly effective.[1][10] These modifications lead to a substantial increase in the duration and potency of the therapeutic effect.

Data Summary: this compound vs. Modified Analogs

The following table summarizes the quantitative improvements observed in modified this compound analogs compared to the native peptide.

PeptideModificationAffinity for TREK-1 (IC₅₀)In Vivo Half-LifeEfficacy Improvement (vs. This compound)Reference
This compound Native Peptide~40-70 nM~6 hours-[2][1][10][11]
RI-Analog 3 Retro-Inverso~5-fold increase~3-fold increase~15-fold[2]
RI-Analog 8 Retro-Inverso~6-fold increase~3-fold increase~18-fold[2]
PE 22-28 Shortened (7 aa)0.12 nM~23 hoursSignificantly Increased[1]

Troubleshooting Guide

Issue: Inconsistent or diminishing antidepressant effects in behavioral studies (e.g., FST, TST) after this compound administration.

  • Potential Cause 1: Peptide Degradation. The most likely cause is the rapid in vivo degradation of this compound. The therapeutic window for a single injection is narrow, with efficacy declining significantly after a few hours and becoming negligible by 7 hours.[1][3]

    • Solution: For acute studies, ensure that behavioral testing is conducted within 1-3 hours of administration. For longer-term (subchronic or chronic) studies, a daily dosing regimen is required to maintain effective concentrations.[12][13] Consider switching to a more stable analog, such as PE 22-28 or an RI-analog, which have significantly longer half-lives.[2][1]

  • Potential Cause 2: Administration Route. The route of administration significantly impacts bioavailability. Intraperitoneal (i.p.) injection may subject the peptide to some first-pass metabolism.

    • Solution: Intravenous (i.v.) or intracerebroventricular (i.c.v.) injections provide more direct and reliable delivery to the systemic circulation and central nervous system, respectively. These routes were used successfully in initial efficacy studies.

  • Potential Cause 3: Incorrect Dosage. The dose-response relationship is critical for observing an effect.

    • Solution: Verify the dosage against established protocols. Acute antidepressant effects in mice have been demonstrated with i.v. injections of this compound at concentrations between 10⁻⁶ M and 10⁻⁸ M.[12] Subchronic studies have successfully used a 10⁻⁶ M i.v. dose daily for 4 days.[12][13]

Signaling Pathways & Experimental Workflows

G cluster_membrane Cellular Level This compound This compound / Analog TREK1 TREK-1 Channel This compound->TREK1 Inhibits PI3K PI3K/Akt Pathway Activation This compound->PI3K MAPK MAPK/ERK Pathway Activation This compound->MAPK Depolarization Membrane Depolarization TREK1->Depolarization Prevents K+ Efflux Neuron Neuronal Membrane Serotonin Increased 5-HT Neuron Firing Depolarization->Serotonin CREB CREB Phosphorylation Serotonin->CREB PI3K->CREB MAPK->CREB Neurogenesis Neurogenesis & Synaptogenesis CREB->Neurogenesis Effect Antidepressant Effect Neurogenesis->Effect

Caption: this compound's mechanism of action and downstream signaling cascade.

G start Identify Stability Issue (this compound Half-life ~6h) design Design Analogs (e.g., Retro-Inverso, Shortened) start->design synthesis Peptide Synthesis & Purification design->synthesis invitro In Vitro Screening: Patch-Clamp Assay synthesis->invitro Test TREK-1 Affinity (IC₅₀) invivo_stability In Vivo Stability Test: FST at Multiple Time Points invitro->invivo_stability Select Potent Analogs efficacy Subchronic Efficacy Studies (4-day treatment) invivo_stability->efficacy Confirm Extended Half-life neurogenesis Neurogenesis Assay (BrdU labeling) efficacy->neurogenesis Assess Cellular Mechanism end Lead Candidate Identified neurogenesis->end

Caption: Workflow for developing and validating high-bioavailability this compound analogs.

Key Experimental Protocols

Protocol 1: Assessment of In Vivo Stability Using the Forced Swim Test (FST)

This protocol is adapted from methodologies used to determine the biological half-life of this compound and its analogs.[2]

  • Animals: Use male C57BL/6J mice (8-10 weeks old). House animals in groups with ad libitum access to food and water on a 12-hour light/dark cycle.

  • Drug Administration:

    • Dissolve this compound or its analogs in a sterile 0.9% saline solution.

    • Administer a single bolus injection (e.g., 10 µg/kg in 100 µL) via the intravenous (i.v.) route.

    • Divide animals into groups, with each group corresponding to a different time point for the FST (e.g., 1, 3, 7, and 16 hours post-injection). Include a saline-injected control group for each time point.

  • Forced Swim Test (FST) Procedure:

    • At the designated time point post-injection, place each mouse individually into a glass cylinder (25 cm height, 10 cm diameter) filled with 15 cm of water (23-25°C).

    • The test duration is 6 minutes. Record the session for later analysis.

    • Measure the total duration of immobility during the final 4 minutes of the test. Immobility is defined as the absence of movement except for small motions required to keep the head above water.

  • Data Analysis:

    • Calculate the mean immobility time for each group.

    • Compare the immobility time of the peptide-treated groups to the saline control group at each time point using a non-parametric test (e.g., Mann-Whitney U test).

    • Plot the percentage reduction in immobility (efficacy) against time. The time at which the effect is reduced by 50% is the estimated biological half-life.

Protocol 2: Measuring TREK-1 Channel Inhibition via Whole-Cell Patch-Clamp

This protocol outlines the electrophysiological assessment of this compound's effect on TREK-1 channels expressed in a heterologous system.[11][12][14]

  • Cell Culture and Transfection:

    • Culture COS-7 or HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Transfect cells with a plasmid encoding the human or mouse TREK-1 channel using a standard lipid-based transfection reagent. Co-transfect with a marker like GFP to identify successfully transfected cells.

    • Record currents 24-48 hours post-transfection.

  • Electrophysiology Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 145 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES (pH 7.2 with KOH).

  • Patch-Clamp Recording:

    • Perform whole-cell patch-clamp recordings at room temperature (20-22°C). Pipette resistance should be 3-5 MΩ.

    • Hold cells at a potential of -80 mV. Apply voltage ramps (e.g., from -100 mV to +50 mV over 200 ms) to elicit currents.

    • Establish a stable baseline current.

    • Activate TREK-1 channels by perfusing the external solution containing 10 µM arachidonic acid (AA). This should produce a robust outward-rectifying current.

  • This compound Application and Data Analysis:

    • Once the AA-activated current is stable, co-apply this compound or its analogs at various concentrations (e.g., 1 nM to 1 µM) along with 10 µM AA.

    • Measure the percentage inhibition of the AA-activated current at a specific voltage (e.g., 0 mV).

    • Generate a dose-response curve by plotting the percentage inhibition against the logarithm of the this compound concentration.

    • Fit the curve using a Hill equation to determine the IC₅₀ value, which represents the concentration at which this compound inhibits 50% of the TREK-1 current.[11][12]

References

Potential for Spadin peptide aggregation and prevention.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential for Spadin peptide aggregation and its prevention.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a 17-amino-acid peptide derived from the maturation of the neurotensin receptor 3 (NTSR3/Sortilin).[1] Its primary mechanism of action is the blockade of the TREK-1 (TWIK-related K+ channel-1) potassium channel.[1][2] By inhibiting TREK-1, this compound has been shown to induce antidepressant-like effects with a rapid onset of action in preclinical models.[1]

Q2: What are the main factors that can contribute to this compound peptide aggregation?

Like many peptides, this compound's stability can be influenced by several factors that may lead to aggregation. These include:

  • Intrinsic Factors: The primary amino acid sequence of this compound, particularly the presence of hydrophobic residues, can predispose it to self-association.[3]

  • Extrinsic Factors:

    • pH: Deviations from the optimal pH can alter the net charge of the peptide, potentially leading to increased aggregation.

    • Temperature: Elevated temperatures can increase the rate of chemical degradation and physical aggregation.[4]

    • Peptide Concentration: Higher concentrations of this compound in solution can increase the likelihood of intermolecular interactions and aggregation.

    • Ionic Strength: The salt concentration of the solution can influence electrostatic interactions between peptide molecules.

    • Mechanical Stress: Agitation or shearing forces during handling can induce aggregation.

    • Storage Conditions: Improper storage, such as repeated freeze-thaw cycles, can compromise peptide stability.[5]

Q3: How can I visually identify if my this compound solution has aggregated?

Visible signs of aggregation can include the appearance of cloudiness, precipitates, or gel-like structures in the solution. However, smaller, soluble aggregates may not be visible to the naked eye.[6]

Q4: What are the potential consequences of using aggregated this compound in my experiments?

Using aggregated this compound can lead to several issues:

  • Reduced Bioactivity: Aggregation can alter the peptide's conformation, preventing it from binding effectively to its target, the TREK-1 channel, leading to a loss of therapeutic effect.

  • Inaccurate Quantification: The presence of aggregates can interfere with accurate concentration determination of the active, monomeric peptide.

  • Altered Pharmacokinetics: Aggregated peptides can have different absorption, distribution, metabolism, and excretion (ADME) profiles compared to the monomeric form.

  • Potential for Immunogenicity: In some cases, aggregated peptides can elicit an immune response.

Q5: What are the recommended storage conditions for this compound peptide?

To ensure maximum stability and prevent aggregation, this compound should be stored under the following conditions:

  • Lyophilized Powder: Store at -20°C or colder in a tightly sealed container with a desiccant.[5] When stored properly, lyophilized peptides can be stable for years.[5]

  • In Solution: It is highly recommended to prepare solutions fresh for each experiment. If storage in solution is unavoidable, it should be for a short period. Aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.[7] The pH of the storage buffer should be carefully considered, generally in the range of 5-7.[8]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, focusing on aggregation-related problems.

Problem Potential Cause Recommended Solution
This compound powder is difficult to dissolve. Hydrophobicity of the peptide sequence. 1. Assess the peptide's charge: this compound's sequence is YAPLPRWSGPIGVSWGLR. Calculate the net charge at neutral pH to guide solvent selection. 2. Use a stepwise dissolution approach: Start with a small amount of sterile distilled water. If solubility is poor, try adding a small amount of an organic solvent like DMSO or DMF, followed by dropwise addition of the aqueous buffer.[2] 3. Consider pH adjustment: For basic peptides, a small amount of dilute acetic acid can aid dissolution. For acidic peptides, dilute ammonium hydroxide can be used.[8] 4. Sonication: Brief sonication can help break up small aggregates and facilitate dissolution.[9]
This compound solution appears cloudy or contains visible particles after dissolution. Peptide aggregation. 1. Centrifugation: Centrifuge the solution to pellet the aggregates and carefully collect the supernatant containing the soluble peptide. 2. Re-evaluate dissolution protocol: The chosen solvent may not be optimal. Refer to the "this compound powder is difficult to dissolve" section for alternative strategies. 3. Incorporate anti-aggregation excipients: Consider adding excipients such as non-ionic detergents (e.g., Polysorbate 80) or specific amino acids (e.g., arginine, glycine) to the buffer to improve solubility and prevent aggregation.[10]
Inconsistent or lower-than-expected bioactivity in assays. Presence of soluble, non-functional aggregates. 1. Characterize the peptide solution: Use techniques like Dynamic Light Scattering (DLS) to check for the presence of aggregates. 2. Purify the monomeric peptide: If aggregates are detected, consider size-exclusion chromatography (SEC) to isolate the active monomeric form of this compound. 3. Optimize formulation: Experiment with different buffer compositions, pH, and excipients to find a formulation that minimizes aggregation and maintains bioactivity.
Loss of this compound activity over time in solution. Chemical degradation and/or aggregation. 1. Prepare fresh solutions: The most reliable approach is to prepare this compound solutions immediately before use. 2. Optimize storage of solutions: If short-term storage is necessary, aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles.[5] 3. Consider more stable analogs: Research has shown that this compound can degrade in serum.[11] For in vivo studies, consider using shorter, more stable analogs of this compound that have been developed.[11]

Experimental Protocols

Protocol 1: Detection and Quantification of this compound Aggregation using Dynamic Light Scattering (DLS)

Objective: To determine the size distribution of particles in a this compound solution and detect the presence of aggregates.

Materials:

  • This compound peptide

  • Appropriate buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Dynamic Light Scattering (DLS) instrument

  • Low-volume cuvettes

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the desired buffer at a known concentration (e.g., 1 mg/mL).

    • Filter the buffer through a 0.22 µm filter to remove any particulate matter.

    • Dilute the this compound stock solution to the final experimental concentration using the filtered buffer.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Carefully transfer the this compound solution to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the measurement parameters (e.g., number of runs, duration of each run).

    • Initiate the measurement.

  • Data Analysis:

    • The DLS software will generate a size distribution profile of the particles in the solution.

    • Monomeric this compound should exhibit a single peak corresponding to its hydrodynamic radius.

    • The presence of larger particles, indicated by additional peaks at larger sizes, is indicative of aggregation.

    • The intensity of these peaks can provide a semi-quantitative measure of the extent of aggregation.

Protocol 2: Prevention of this compound Aggregation through Formulation Optimization

Objective: To identify a buffer formulation that minimizes this compound aggregation.

Materials:

  • This compound peptide

  • A panel of buffers with varying pH (e.g., citrate buffer pH 5.0, phosphate buffer pH 7.0, Tris buffer pH 8.0)

  • Anti-aggregation excipients (e.g., L-arginine, glycine, Polysorbate 20, sucrose)

  • Method for detecting aggregation (e.g., DLS, visual inspection over time)

Methodology:

  • Screening of pH:

    • Prepare this compound solutions at a fixed concentration in each of the different pH buffers.

    • Visually inspect the solutions for any signs of precipitation or cloudiness immediately after preparation and after incubation at a stress condition (e.g., 37°C for 24 hours).

    • Use DLS to quantify the extent of aggregation in each buffer.

  • Screening of Excipients:

    • Based on the optimal pH identified, prepare a new set of this compound solutions containing different excipients at various concentrations.

    • For example, prepare solutions with 100 mM L-arginine, 5% sucrose, or 0.01% Polysorbate 20.

    • Include a control solution with only the buffer and this compound.

  • Stability Assessment:

    • Subject the different formulations to stress conditions such as elevated temperature (e.g., 40°C) or agitation (e.g., shaking at 200 rpm).

    • Monitor aggregation at different time points using DLS or another suitable method.

  • Selection of Optimal Formulation:

    • The formulation that shows the least amount of aggregation under stress conditions is considered the most stable.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Spadin_Signaling_Pathway This compound This compound TREK1 TREK-1 Channel This compound->TREK1 Blocks K_ion K+ Efflux TREK1->K_ion Mediates Neuron Neuron NTSR3 NTSR3/Sortilin NTSR3->TREK1 Interacts with K_ion->Neuron Hyperpolarizes Depolarization Neuronal Depolarization (Increased Excitability) Neuron->Depolarization Leads to Antidepressant Antidepressant Effects Depolarization->Antidepressant Contributes to Spadin_Aggregation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Aggregation Analysis cluster_outcome Outcome Prep Prepare this compound solutions in various formulations (pH, excipients) Temp Temperature Stress (e.g., 40°C) Prep->Temp Agitation Mechanical Stress (e.g., Shaking) Prep->Agitation Visual Visual Inspection (Clarity) Temp->Visual DLS Dynamic Light Scattering (Size Distribution) Temp->DLS SEC Size-Exclusion Chromatography (Monomer vs. Aggregate) Temp->SEC Agitation->Visual Agitation->DLS Agitation->SEC Optimal Identify Optimal Formulation for Stability Visual->Optimal DLS->Optimal SEC->Optimal

References

Controlling for Spadin's state-dependent binding to TREK-1.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the state-dependent binding of Spadin to the TREK-1 potassium channel.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it interact with the TREK-1 channel?

This compound is a synthetic peptide derived from the propeptide of the neurotensin receptor 3 (NTSR3/Sortilin).[1][2][3] It has gained significant attention as a selective inhibitor of the two-pore domain potassium channel TREK-1.[3][4] The interaction is complex and appears to be state-dependent. Evidence suggests that this compound binds directly to the TREK-1 channel with high affinity.[5][6] Some studies propose that this compound acts as a direct blocker of the channel, while others suggest it functions as an antagonist, specifically preventing the activation of TREK-1 by arachidonic acid (AA).[2][7][8]

Q2: What does "state-dependent binding" of this compound to TREK-1 mean?

State-dependent binding refers to the phenomenon where this compound's ability to bind to and inhibit the TREK-1 channel is influenced by the conformational state of the channel (e.g., open, closed, or inactivated). Several studies have indicated that this compound's inhibitory effects are more pronounced when the TREK-1 channel is in an activated or "open" state.[2][9] For this reason, many experimental protocols involve pre-activating the channel with an agonist like arachidonic acid (AA) before applying this compound to observe its blocking or antagonistic effects.[2][5]

Q3: What is the reported binding affinity (Kd) or IC50 of this compound for TREK-1?

The reported binding affinity and inhibitory concentration of this compound for TREK-1 can vary depending on the experimental conditions and the specific analog of this compound used.

CompoundParameterValueExperimental SystemReference
This compoundAffinity (Kd)~10 nMTREK-1 transfected COS-7 cells[3][6]
This compoundIC50~70.7 nMTREK-1 transfected COS-7 cells (activated by AA)[10]
This compoundIC5040 nMhTREK-1/HEK cells (activated by AA)[9]
PE 22-28 (this compound analog)IC500.12 nMhTREK-1/HEK cells (activated by AA)[9][11]
G/A-PE 22-28 (this compound analog)IC500.10 nMhTREK-1/HEK cells (activated by AA)[9]
Biotinylated-G/A-PE 22-28 (this compound analog)IC501.2 nMhTREK-1/HEK cells (activated by AA)[9]

Q4: What are the downstream signaling effects of this compound-mediated TREK-1 inhibition?

Inhibition of TREK-1 by this compound leads to neuronal depolarization. This has been linked to several downstream effects that are relevant to its potential antidepressant properties. These include an increase in the firing rate of serotonin (5-HT) neurons in the Dorsal Raphe Nucleus, enhanced phosphorylation of the CREB protein, and increased neurogenesis in the hippocampus.[3][5][10]

Troubleshooting Guide

Issue 1: No observable inhibition of TREK-1 current by this compound in electrophysiology experiments.

  • Possible Cause 1: TREK-1 channel is not in the appropriate activation state.

    • Troubleshooting Step: As this compound's binding is state-dependent, ensure that the TREK-1 channel is activated prior to or during this compound application. The most common method is to pre-activate the channel with arachidonic acid (AA), typically at a concentration of 10 µM.[2][5][10]

  • Possible Cause 2: Incorrect concentration of this compound.

    • Troubleshooting Step: Verify the concentration of your this compound stock solution. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup. IC50 values have been reported in the nanomolar range.[5][9]

  • Possible Cause 3: Issues with the expression system.

    • Troubleshooting Step: Confirm the expression of functional TREK-1 channels in your chosen system (e.g., Xenopus oocytes, HEK293 cells, or primary neurons). This can be verified by observing the characteristic outward-rectifying potassium current and its activation by known TREK-1 activators like AA.

  • Possible Cause 4: this compound degradation.

    • Troubleshooting Step: Peptides can be susceptible to degradation. Ensure proper storage of this compound stocks (typically frozen at -20°C or -80°C). Prepare fresh working solutions for each experiment. Consider using more stable this compound analogs if degradation is a persistent issue.[9]

Issue 2: Inconsistent results between experiments.

  • Possible Cause 1: Variability in TREK-1 channel activation.

    • Troubleshooting Step: Standardize the protocol for TREK-1 activation. Ensure the concentration and application time of the activator (e.g., AA) are consistent across all experiments.

  • Possible Cause 2: Presence of endogenous TREK-1 channel regulators.

    • Troubleshooting Step: Be aware that the expression of NTSR3/Sortilin can influence TREK-1 cell surface expression and potentially this compound's effects.[2] Characterize the expression of NTSR3/Sortilin in your experimental system.

  • Possible Cause 3: Differences in experimental conditions.

    • Troubleshooting Step: Maintain consistent experimental parameters such as temperature, pH, and recording solutions.

Issue 3: Difficulty distinguishing between direct channel block and antagonism of AA activation.

  • Possible Cause: Complex mechanism of action.

    • Troubleshooting Step: To investigate if this compound is a direct blocker, apply it to a constitutively active mutant of TREK-1 that does not require an agonist for opening. If this compound still inhibits the current, it suggests a direct blocking mechanism. To test for antagonism, pre-incubate the cells with this compound before applying AA and observe if the AA-induced activation is reduced.[2]

Key Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in a Heterologous Expression System (e.g., HEK293 cells)
  • Cell Culture and Transfection: Culture HEK293 cells and transfect them with a plasmid encoding the TREK-1 channel. Co-transfection with a fluorescent marker (e.g., GFP) can help identify transfected cells.

  • Electrophysiological Recording:

    • Obtain whole-cell patch-clamp recordings from transfected cells 24-48 hours post-transfection.

    • Use a standard extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4) and an intracellular solution (e.g., containing in mM: 140 KCl, 2 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2).

    • Clamp the cell at a holding potential of -80 mV.

    • Apply voltage ramps (e.g., from -100 mV to +50 mV over 1 second) to elicit TREK-1 currents.

  • TREK-1 Activation and this compound Application:

    • Establish a baseline current recording.

    • Activate the TREK-1 channel by perfusing the cell with the extracellular solution containing 10 µM arachidonic acid (AA).[5][10]

    • Once a stable, activated current is achieved, co-apply this compound at the desired concentration along with AA.

    • Observe the inhibition of the TREK-1 current.

    • To test for antagonism, pre-incubate the cell with this compound for a few minutes before the application of AA.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., 0 mV or +40 mV) before and after this compound application.

    • Calculate the percentage of inhibition.

    • Construct a dose-response curve to determine the IC50 value.

Protocol 2: Radioligand Binding Assay
  • Membrane Preparation:

    • Homogenize cells or tissues expressing the TREK-1 channel in a suitable buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Resuspend the membrane pellet in the binding buffer.

  • Binding Reaction:

    • Incubate the membrane preparation with a radiolabeled form of this compound (e.g., ¹²⁵I-Spadin) in the presence of increasing concentrations of unlabeled this compound (for competition binding).

    • Allow the reaction to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters to remove non-specific binding.

  • Quantification:

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Perform Scatchard analysis or non-linear regression to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax). For competition binding, calculate the Ki value.

Visualizations

Spadin_TREK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound TREK1_open TREK-1 Channel (Open State) This compound->TREK1_open Inhibits Depolarization Neuronal Depolarization This compound->Depolarization Leads to AA Arachidonic Acid (AA) TREK1 TREK-1 Channel (Closed State) AA->TREK1 Activates TREK1->TREK1_open K_ion K+ Efflux TREK1_open->K_ion Prevents Serotonin Increased Serotonin Neuron Firing Depolarization->Serotonin CREB pCREB Depolarization->CREB Neurogenesis Neurogenesis CREB->Neurogenesis

Caption: Signaling pathway of this compound-mediated TREK-1 inhibition.

Experimental_Workflow_Electrophysiology start Start: TREK-1 Expressing Cell patch Obtain Whole-Cell Patch-Clamp Recording start->patch baseline Record Baseline Current patch->baseline activate Activate TREK-1 (e.g., with 10 µM AA) baseline->activate apply_this compound Apply this compound activate->apply_this compound record_inhibition Record Inhibited Current apply_this compound->record_inhibition washout Washout this compound record_inhibition->washout record_recovery Record Recovered Current washout->record_recovery end End: Data Analysis record_recovery->end

Caption: Experimental workflow for electrophysiological recording.

Troubleshooting_Logic start Issue: No this compound Effect on TREK-1 Current q1 Is TREK-1 activated (e.g., with AA)? start->q1 sol1 Solution: Activate TREK-1 prior to this compound application. q1->sol1 No q2 Is this compound concentration correct? q1->q2 Yes a1_yes Yes a1_no No sol2 Solution: Verify concentration and perform dose-response. q2->sol2 No q3 Is TREK-1 functionally expressed? q2->q3 Yes a2_yes Yes a2_no No sol3 Solution: Confirm expression with a known activator. q3->sol3 No q4 Is this compound peptide stable? q3->q4 Yes a3_yes Yes a3_no No sol4 Solution: Use fresh aliquots or stable analogs. q4->sol4 No a4_no No

Caption: Troubleshooting logic for lack of this compound effect.

References

Long-term storage and handling of the Spadin peptide.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and use of the Spadin peptide.

Frequently Asked Questions (FAQs)

Q1: How should lyophilized this compound peptide be stored for long-term stability?

A1: For long-term storage, lyophilized this compound peptide should be kept in a freezer at or below -20°C in a tightly sealed container.[1][2] Storing at -80°C is also an option for even greater stability over several years.[3][4][5] It is crucial to protect the lyophilized powder from moisture, as peptides can be hygroscopic.[2][6] Before opening the vial, it should be allowed to equilibrate to room temperature in a desiccator to prevent condensation.[4][6]

Q2: What is the recommended procedure for reconstituting lyophilized this compound?

A2: The solubility of this compound, like other peptides, is dependent on its amino acid composition. It is a basic peptide. For reconstitution, it is recommended to use a sterile, high-purity solvent.[7][8] Start with sterile distilled water. If solubility is an issue, a small amount of 10-25% acetic acid can be used.[9] For in-vivo experiments, sterile saline or phosphate-buffered saline (PBS) at a pH of 5-6 is often suitable.[2][10] Avoid vigorous shaking to prevent aggregation.[7][11] Instead, gently swirl or roll the vial to dissolve the peptide.[12] A brief sonication can also aid in dissolution.[9]

Q3: How should reconstituted this compound solutions be stored?

A3: Peptide solutions are significantly less stable than their lyophilized form.[2][4] For storage, it is best to aliquot the reconstituted this compound into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[2][4] These aliquots should be stored in a freezer at -20°C or lower.[2][5] For short-term storage of a few days, refrigeration at 4°C is acceptable.[4]

Q4: What is the in vivo stability of this compound?

A4: this compound has a relatively short in vivo half-life, with its activity reported to disappear beyond 7 hours after administration.[13] This has led to the development of more stable analogs for research requiring longer-lasting effects.[13]

Data Presentation: Storage Condition Summary

FormStorage TemperatureDurationKey Considerations
Lyophilized Room TemperatureWeeks to a month[3][10]For short-term transport and handling only. Protect from light and moisture.[4]
2-8°CUp to 1-2 years[3]Suitable for medium-term storage.
-20°CSeveral years[2][3]Recommended for long-term storage.
-80°CSeveral years (enhanced stability)[3][5]Optimal for very long-term storage.
Reconstituted 4°CUp to 30 days (sequence dependent)[4]For immediate or very short-term use.
-20°CWeeks to months[6][14]Recommended for storing aliquots. Avoid repeated freeze-thaw cycles.[4]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Difficulty Dissolving this compound - Incorrect solvent - Peptide concentration is too high - Aggregation- this compound is a basic peptide; if water fails, try a dilute acidic solution (e.g., 10% acetic acid).[9] - Try dissolving in a small amount of an organic solvent like DMSO first, then slowly adding to your aqueous buffer.[9] - Use sonication to aid dissolution.[9] - Warm the solution slightly.[7]
Loss of Biological Activity - Improper storage (e.g., room temperature, repeated freeze-thaw cycles) - Peptide degradation in solution - Oxidation of sensitive residues- Ensure lyophilized peptide is stored at -20°C or lower.[2] - Aliquot reconstituted solutions to minimize freeze-thaw cycles.[4] - Prepare fresh solutions for critical experiments. - For peptides with sensitive residues, consider using degassed buffers.[9]
Precipitation of Reconstituted Peptide - Peptide has reached its solubility limit - pH of the solution is at the peptide's isoelectric point - Aggregation over time- Centrifuge the solution to pellet any undissolved material before use.[9] - Adjust the pH of the buffer away from the peptide's isoelectric point.[2] - Consider using a different buffer system or adding a small amount of a solubilizing agent.

Experimental Protocols

Forced Swimming Test (FST) in Mice

This protocol is adapted from methodologies described in studies evaluating the antidepressant-like effects of this compound.[15]

Objective: To assess the antidepressant-like activity of this compound by measuring the immobility time of mice in an inescapable water tank.

Materials:

  • This compound peptide, reconstituted in sterile saline (0.9% NaCl).

  • Male C57BL/6J mice.

  • Cylindrical water tanks (e.g., 25 cm high, 10 cm diameter).

  • Water bath to maintain water temperature.

  • Video recording equipment.

  • Timers.

  • Dry towels and a warming lamp.

Procedure:

  • Acclimatization: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle (saline) via the desired route (e.g., intraperitoneal - i.p., intravenous - i.v.). A typical acute treatment involves administration 30 minutes before the test.[15]

  • Apparatus Setup: Fill the cylindrical tanks with water to a depth of approximately 15 cm, ensuring the mouse cannot touch the bottom with its tail or feet.[16] The water temperature should be maintained between 23-25°C.[9]

  • Test Session:

    • Gently place each mouse into its respective cylinder.

    • The total test duration is typically 6 minutes.[9][16]

    • Start video recording immediately after placing the mouse in the water.

  • Behavioral Scoring:

    • The primary measure is "immobility time," defined as the period the mouse spends floating passively, making only small movements necessary to keep its head above water.

    • Scoring is typically performed during the last 4 minutes of the 6-minute test.[9][16]

    • An observer, blinded to the treatment groups, should score the videos.

  • Post-Test Care: At the end of the 6-minute session, remove the mouse from the water, gently dry it with a towel, and place it in a clean, dry cage under a warming lamp until fully dry before returning it to its home cage.

  • Data Analysis: Compare the immobility times between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in immobility time in the this compound group is indicative of an antidepressant-like effect.

Mandatory Visualizations

Signaling Pathway of this compound

Spadin_Signaling_Pathway This compound This compound TREK1 TREK-1 Channel This compound->TREK1 blocks Neuronal_Excitability Increased Neuronal Excitability TREK1->Neuronal_Excitability inhibition leads to Serotonin_Release Increased Serotonin (5-HT) Release Neuronal_Excitability->Serotonin_Release CREB CREB Phosphorylation Serotonin_Release->CREB Neurogenesis Neurogenesis CREB->Neurogenesis Synaptogenesis Synaptogenesis CREB->Synaptogenesis Antidepressant_Effects Antidepressant-like Effects Neurogenesis->Antidepressant_Effects Synaptogenesis->Antidepressant_Effects mGluR2 mGluR2 mGluR2->TREK1 modulates HT4R 5-HT4R HT4R->TREK1 modulates

Caption: this compound blocks the TREK-1 channel, leading to antidepressant-like effects.

Experimental Workflow for In Vivo Assessment of this compound

Spadin_Experimental_Workflow start Start: Hypothesis Formulation reconstitution This compound Reconstitution (Sterile Saline) start->reconstitution animal_groups Animal Grouping (e.g., Vehicle vs. This compound) reconstitution->animal_groups administration This compound Administration (i.p., i.v., or i.c.v.) animal_groups->administration behavioral_test Behavioral Testing (e.g., Forced Swimming Test) administration->behavioral_test data_collection Data Collection (e.g., Immobility Time) behavioral_test->data_collection analysis Statistical Analysis data_collection->analysis conclusion Conclusion analysis->conclusion

Caption: Workflow for assessing this compound's antidepressant effects in vivo.

References

Validation & Comparative

Spadin vs. Retro-Inverso Analogs: A Comparative Analysis of Efficacy in TREK-1 Channel Modulation

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the antidepressant peptide Spadin and its more potent, stable retro-inverso analogs, supported by experimental data and methodological insights for researchers in neuropharmacology and drug development.

This compound, a naturally derived peptide, has emerged as a promising novel antidepressant by selectively blocking the TWIK-related potassium channel-1 (TREK-1).[1][2][3] Its rapid onset of action, typically observed within four days, and lack of significant side effects distinguish it from classical antidepressant medications that often require several weeks to become effective.[1][2][3][4] However, the therapeutic potential of this compound is limited by its relatively short in vivo half-life.[1] To address this limitation, researchers have developed retro-inverso analogs of this compound, which have demonstrated enhanced stability and efficacy.[1][2][3] This guide provides a comprehensive comparison of the efficacy of this compound and its retro-inverso analogs, supported by quantitative data and detailed experimental protocols.

Enhanced Efficacy of Retro-Inverso Analogs

The retro-inverso modification involves reversing the peptide sequence and inverting the chirality of the amino acids from the L- to the D-configuration.[1] This structural alteration makes the peptides more resistant to proteolytic degradation, thereby increasing their bioavailability and duration of action.[5][6][7] Studies have identified two particularly effective retro-inverso analogs, designated as analog 3 and analog 8.[1]

Quantitative Comparison of Efficacy

The following table summarizes the key quantitative data comparing the efficacy of this compound with its retro-inverso analogs.

ParameterThis compoundAnalog 3 (Retro-Inverso)Analog 8 (Retro-Inverso)
IC50 for TREK-1 Blockade 56.39 ± 0.01 nM[1]11.5 ± 0.59 nM[1]9.95 ± 0.85 nM[1]
Immobility Time in Forced Swim Test (s) 107.40 ± 5.05[1]135.10 ± 8.11[1]83.60 ± 9.01[1]
In Vivo Half-Life of Effect ~6 hours[1]More stable in vivo efficacy than analog 8[1]Not explicitly quantified, but showed antidepressant effects[1]

Signaling Pathway and Experimental Workflow

The antidepressant effects of this compound and its analogs are mediated through their interaction with the TREK-1 potassium channel.

TREK1_Signaling_Pathway TREK-1 Signaling Pathway Modulation by this compound cluster_0 Cell Membrane TREK-1 TREK-1 Channel K_efflux K+ Efflux TREK-1->K_efflux Sortilin Sortilin/NTSR3 Sortilin->TREK-1 Associates with This compound This compound / Retro-Inverso Analogs This compound->TREK-1 Blocks Prosortilin Prosortilin Furin Furin Prosortilin->Furin Cleavage Furin->this compound Releases Depolarization Neuronal Depolarization & Increased Firing K_efflux->Depolarization Inhibition leads to Antidepressant_Effects Antidepressant Effects Depolarization->Antidepressant_Effects

Caption: Modulation of the TREK-1 channel by this compound and its analogs.

The evaluation of these compounds typically follows a multi-step experimental workflow.

Experimental_Workflow Experimental Workflow for Efficacy Testing Synthesis Peptide Synthesis (L- and Retro-Inverso) Electrophysiology Electrophysiology (Patch Clamp for IC50) Synthesis->Electrophysiology Behavioral Behavioral Testing (Forced Swim Test) Electrophysiology->Behavioral Neurogenesis Neurogenesis Assay Behavioral->Neurogenesis Toxicity Side Effect Profile (Pain, Epilepsy, Cardiac) Behavioral->Toxicity

Caption: A typical experimental workflow for evaluating this compound and its analogs.

Detailed Experimental Protocols

Electrophysiological Characterization

Objective: To determine the inhibitory concentration (IC50) of the peptides on TREK-1 channels.

  • Cell Line: Human Embryonic Kidney (HEK) cells stably expressing the human TREK-1 channel (h-TREK-1/HEK).[1]

  • Technique: Whole-cell patch-clamp technique.[1]

  • Procedure:

    • Culture h-TREK-1/HEK cells under standard conditions.

    • Obtain whole-cell recordings from single cells.

    • Apply various concentrations of this compound or its retro-inverso analogs (e.g., 100 nM) to the cells.[1]

    • Measure the TREK-1 channel activity in response to the peptides.

    • Construct dose-response curves to calculate the IC50 values.[1]

Behavioral Analysis: Forced Swim Test (FST)

Objective: To assess the antidepressant-like effects of the peptides in an animal model of depression.

  • Animal Model: Mice.

  • Procedure:

    • Administer this compound or its retro-inverso analogs via intravenous (i.v.) or intraperitoneal (i.p.) injection at a specific dose (e.g., 10 μg/kg).[1]

    • After a set time, place the mice individually in a cylinder filled with water.

    • Record the duration of immobility over a specific period (e.g., the last 4 minutes of a 6-minute test).

    • A significant reduction in immobility time compared to a saline-injected control group is indicative of an antidepressant effect.[1]

Neurogenesis Assay

Objective: To determine the effect of the peptides on the proliferation of new neurons in the hippocampus, a process often impaired in depression.

  • Animal Model: Mice.

  • Procedure:

    • Treat mice with this compound or its analogs for a specific duration (e.g., 4 consecutive days).[1][2]

    • On the fifth day, sacrifice the animals and prepare brain sections.

    • Use immunohistochemistry to label and quantify newborn neurons in the dentate gyrus of the hippocampus.

    • An increase in neurogenesis is considered a positive indicator of antidepressant activity.[1][2]

References

A Comparative Analysis of Spadin and SSRIs: Onset of Action

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the onset of action between Spadin, a novel peptidic antagonist of the TREK-1 potassium channel, and conventional Selective Serotonin Reuptake Inhibitors (SSRIs). The information is intended for researchers, scientists, and professionals in the field of drug development, offering an objective look at the performance of these two classes of antidepressants based on available preclinical data.

Executive Summary

The development of antidepressants with a rapid onset of action is a primary goal in psychiatric medicine. Traditional SSRIs are effective for many patients, but their therapeutic effects are typically delayed by several weeks[1][2]. Preclinical evidence strongly suggests that this compound, by targeting the TREK-1 potassium channel, produces significant antidepressant-like effects within a much shorter timeframe, positioning it as a promising candidate for a new generation of fast-acting antidepressants[3][4][5].

Data Presentation: Onset of Antidepressant-Like Effects

The following table summarizes quantitative data from preclinical rodent studies, comparing the time required to observe significant antidepressant-like effects for this compound versus the SSRI fluoxetine.

Experimental TestThis compoundFluoxetine (SSRI)Key Findings
Forced Swim Test (FST) Acute Effect: Significant reduction in immobility 30 mins after a single injection.[4][6] Sub-chronic Effect: Significant (43.2%) reduction in immobility after a 4-day treatment.[7][8]Acute Effect: No significant effect. Sub-chronic Effect: No significant effect after a 4-day treatment.[7][8] Chronic Effect: Significant reduction in immobility after 15-21 days.[4][7]This compound demonstrates both acute and rapid sub-chronic efficacy, while fluoxetine requires chronic administration to produce a similar effect.[7][8]
Tail Suspension Test (TST) Sub-chronic Effect: Significant (28.1%) reduction in immobility after a 4-day treatment.[7][8]Sub-chronic Effect: No significant effect after a 4-day treatment.[7][8]Similar to the FST, this compound shows rapid efficacy in this behavioral despair model where fluoxetine does not.[7][8]
Novelty Suppressed Feeding (NSF) Test Sub-chronic Effect: Significant decrease in latency to feed after a 4-day treatment.[6][9]Sub-chronic Effect: No significant effect after a 4-day treatment.[6][9]This test, typically sensitive only to chronic antidepressant treatment, shows this compound's effectiveness after just 4 days, highlighting its rapid action.[6][9]
Neurogenesis & Cellular Markers Sub-chronic Effect: Increased hippocampal neurogenesis and phosphorylation of CREB after a 4-day treatment.[3][9]Chronic Effect: Effects on neurogenesis are typically observed after chronic (several weeks) administration.This compound rapidly induces cellular and molecular changes associated with antidepressant efficacy.[3][9]

Signaling Pathways and Mechanism of Action

The distinct onsets of action for this compound and SSRIs are rooted in their fundamentally different molecular mechanisms.

This compound's Mechanism of Action

This compound acts as a direct antagonist of the TREK-1 potassium channel[3][6]. By blocking this channel, it induces neuronal depolarization, leading to a rapid increase in the firing rate of serotonergic neurons in the Dorsal Raphe Nucleus (DRN)[6][10]. This immediate facilitation of serotonergic transmission is a primary reason for its fast-acting antidepressant properties. The effect is mediated via the medial prefrontal cortex (mPFC) and appears to involve mGluR2/3 receptors coupled to TREK-1 channels[10][11].

Spadin_Pathway This compound This compound TREK1 TREK-1 Channel (in mPFC) This compound->TREK1 Blocks Depolarization Neuronal Membrane Depolarization TREK1->Depolarization Induces DRN Increased 5-HT Neuron Firing (Dorsal Raphe Nucleus) Depolarization->DRN Leads to CREB Increased pCREB DRN->CREB Neurogenesis Increased Neurogenesis & Synaptogenesis DRN->Neurogenesis Effect Rapid Antidepressant Effect (≤ 4 days) CREB->Effect Neurogenesis->Effect mGluR mGluR2/3 Receptor mGluR->TREK1 Coupled to

Caption: this compound's direct signaling pathway for rapid antidepressant effects.

SSRIs' Mechanism of Action

SSRIs function by blocking the serotonin transporter (SERT), which increases the amount of serotonin in the synapse. However, this initial increase activates 5-HT1A autoreceptors on the serotonin neurons themselves, creating a negative feedback loop that temporarily reduces serotonin release. The therapeutic delay associated with SSRIs is believed to stem from the time it takes for these autoreceptors to become desensitized or down-regulated. Only after this adaptive change, which can take several weeks, can the serotonin system establish a new, higher tone of neurotransmission, leading to the desired therapeutic outcome.

SSRI_Pathway SSRI SSRI SERT Serotonin Transporter (SERT) SSRI->SERT Blocks Desensitization Autoreceptor Desensitization & Down-regulation (Chronic) SSRI->Desensitization Chronic Admin. Synaptic5HT ↑ Synaptic 5-HT (Acute) SERT->Synaptic5HT Causes Autoreceptor 5-HT1A Autoreceptor Activation Synaptic5HT->Autoreceptor Activates Feedback ↓ 5-HT Firing & Release (Negative Feedback) Autoreceptor->Feedback Induces Feedback->SSRI Initial Counteraction Sustained5HT Sustained ↑ 5-HT Neurotransmission Desensitization->Sustained5HT Allows for Effect Delayed Antidepressant Effect (2-4 weeks) Sustained5HT->Effect

Caption: SSRIs' indirect signaling pathway requiring chronic adaptation.

Experimental Protocols

The data cited in this guide are derived from standardized preclinical behavioral tests designed to assess antidepressant efficacy in rodents.

Forced Swim Test (FST) This is the most widely used screening test for antidepressant action[12][13].

  • Apparatus: A transparent cylinder (e.g., 25 cm height x 10 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure: Rodents are placed in the water for a 6-minute session. The initial period of vigorous activity is followed by periods of immobility, where the animal makes only the minimal movements necessary to keep its head above water[13]. This immobility is interpreted as a state of "behavioral despair."

  • Measurement: The total duration of immobility during the final 4 minutes of the test is recorded.

  • Interpretation: A significant reduction in immobility time in the drug-treated group compared to a saline-treated control group indicates an antidepressant-like effect[14]. Some protocols use a 15-minute pre-swim session 24 hours prior to a 5-minute test session[15].

Tail Suspension Test (TST) Conceptually similar to the FST, the TST also induces a state of immobility.

  • Apparatus: A device from which a mouse can be suspended by its tail using adhesive tape.

  • Procedure: Mice are suspended approximately 50 cm above a surface for a 6-minute period. After initial escape-oriented movements, the animals adopt an immobile posture[15].

  • Measurement: The total time spent immobile is recorded.

  • Interpretation: Antidepressant compounds reduce the duration of immobility. This test avoids the issue of hypothermia that can be a confounding factor in the FST[15].

Novelty-Suppressed Feeding (NSF) Test This test is based on the conflict between the drive to eat and the fear of a novel environment, making it particularly sensitive to chronic antidepressant treatment.

  • Apparatus: A novel, open-field arena (e.g., a 60x60 cm box).

  • Procedure: Animals are food-deprived for 24 hours. A single food pellet is placed in the center of the brightly lit, novel arena. The animal is placed in a corner of the arena, and the time it takes to approach and take the first bite of the food is recorded[13].

  • Measurement: The primary measure is the latency to begin feeding (maximum test duration is typically 5-10 minutes).

  • Interpretation: Chronic antidepressant treatment, and in the case of this compound, sub-chronic treatment, significantly reduces the latency to feed, indicating a reduction in anxiety- and depression-like behavior[6][9].

Comparative Experimental Workflow

The following diagram illustrates a typical workflow for comparing the onset of action between a novel compound like this compound and a standard SSRI.

Workflow cluster_groups Animal Cohorts cluster_treatment Treatment Regimens cluster_testing Behavioral Testing Group1 Group 1 (Vehicle Control) Acute Acute Dosing (Single Injection) Group1->Acute SubChronic Sub-Chronic Dosing (e.g., 4 Days) Group1->SubChronic Chronic Chronic Dosing (e.g., 15-21 Days) Group1->Chronic Group2 Group 2 (this compound) Group2->Acute Group2->SubChronic Group2->Chronic Group3 Group 3 (SSRI) Group3->Acute Group3->SubChronic Group3->Chronic FST_Acute FST @ 30 mins Acute->FST_Acute FST_SubChronic FST / TST @ Day 4 SubChronic->FST_SubChronic NSF_SubChronic NSF @ Day 4 SubChronic->NSF_SubChronic FST_Chronic FST / TST @ Day 15 Chronic->FST_Chronic Analysis Data Analysis (Compare Groups at each timepoint) FST_Acute->Analysis FST_SubChronic->Analysis NSF_SubChronic->Analysis FST_Chronic->Analysis

Caption: Workflow for comparing the onset of antidepressant action.

Conclusion

The preclinical data provide a compelling case for this compound's rapid onset of action compared to the delayed therapeutic effects of SSRIs. While SSRIs rely on long-term neuroadaptive changes to achieve their full effect, this compound's direct modulation of the TREK-1 ion channel appears to bypass this rate-limiting step, leading to significant antidepressant-like behaviors in rodent models in a matter of days rather than weeks. This fundamental mechanistic difference underscores the potential of TREK-1 antagonists as a new frontier in the development of fast-acting antidepressant therapies. Further clinical investigation is warranted to determine if these preclinical findings translate to human populations.

References

Spadin's Specificity for TREK-1: A Comparative Analysis Against Other K2P Channels

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of experimental evidence underscores the selective inhibition of the TREK-1 potassium channel by the peptide Spadin, highlighting its minimal interaction with other members of the two-pore domain potassium (K2P) channel family. This guide provides a comprehensive overview of the data supporting this specificity, intended for researchers, scientists, and professionals in drug development.

This compound, a naturally derived peptide, has emerged as a potent and selective blocker of the TREK-1 channel, a key regulator of neuronal excitability and a promising target for antidepressant therapies.[1] Its unique mechanism, which involves antagonizing the arachidonic acid (AA)-induced activation of TREK-1, sets it apart from traditional channel blockers.[2] This guide synthesizes the available quantitative data, outlines the experimental methodologies used to validate its specificity, and visually represents the key pathways and workflows.

Comparative Inhibitory Effects of this compound on K2P Channels

The specificity of this compound for TREK-1 has been evaluated against several other K2P channels, including TREK-2, TRAAK, TASK, and TRESK. The data consistently demonstrates a significant inhibitory effect on TREK-1, with negligible impact on the other tested channels.

ChannelThis compound Concentration% Inhibition / EffectSpeciesCell TypeMethodReference
TREK-1 100 nM63 ± 12% inhibition of arachidonic acid-stimulated currentMouseCOS-7 cellsElectrophysiology[1]
TREK-1 IC50: 70.7 nMDose-dependent inhibition of arachidonic acid-stimulated currentMouseCOS-7 cellsElectrophysiology[1]
TREK-1 Affinity (Kd): ~10 nMSpecific bindingMouseCOS-7 cells (transfected)Radioligand Binding Assay[3][4]
TREK-2 1 µMNo significant inhibition of arachidonic acid-activated currentMouseXenopus laevis oocytesTwo-Electrode Voltage Clamp (TEVC)[2]
TREK-2 Not specifiedUnable to inhibit currentsNot specifiedHeterologous systemsNot specified[5][6]
TRAAK Not specifiedUnable to inhibit currentsNot specifiedHeterologous systemsNot specified[5][6]
TASK Not specifiedUnable to inhibit currentsNot specifiedHeterologous systemsNot specified[5][6]
TRESK Not specifiedUnable to inhibit currentsNot specifiedHeterologous systemsNot specified[5][6]

Experimental Protocols

The validation of this compound's specificity relies on established electrophysiological and binding assay techniques.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This technique is commonly used to study the function of ion channels in a heterologous expression system.

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the specific K2P channel of interest (e.g., TREK-1, TREK-2).

  • Incubation: Injected oocytes are incubated for 1-3 days to allow for channel expression.

  • Electrophysiological Recording:

    • Oocytes are placed in a recording chamber and perfused with a standard bath solution (e.g., 100 mM KCl, 1 mM MgCl₂, 0.3 mM CaCl₂, and 5 mM HEPES, pH 7.5).[7]

    • Two microelectrodes are inserted into the oocyte, one to measure the membrane potential and the other to inject current.

    • The membrane potential is clamped at a holding potential (e.g., -80 mV), and voltage steps or ramps are applied to elicit channel currents.

    • Channels are typically activated with an agonist like arachidonic acid (AA).

    • This compound is then applied to the bath solution to determine its effect on the channel current.

Whole-Cell Patch Clamp in Mammalian Cells

This method allows for the recording of ion channel activity in mammalian cells, such as COS-7 or HEK-293 cells, transiently transfected with the channel of interest.

  • Cell Culture and Transfection: Cells are cultured and transfected with a plasmid containing the cDNA for the desired K2P channel.

  • Electrophysiological Recording:

    • A glass micropipette with a small tip opening is brought into contact with the cell membrane to form a high-resistance seal.

    • The cell membrane under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The intracellular solution contains a high concentration of potassium to isolate potassium currents.

    • Currents are recorded in response to voltage ramps (e.g., from -100 mV to +50 mV).[8]

    • The effect of this compound is assessed by perfusing the cells with a solution containing the peptide after activating the channels with AA.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand (this compound) to its receptor (TREK-1).

  • Membrane Preparation: Membranes are prepared from cells (e.g., COS-7) transfected with the TREK-1 channel.

  • Incubation: The membranes are incubated with a radiolabeled form of this compound (e.g., ¹²⁵I-spadin) in the presence of increasing concentrations of unlabeled this compound.

  • Separation and Counting: The membrane-bound radioactivity is separated from the unbound radioactivity.

  • Data Analysis: The data is used to generate a competition curve, from which the binding affinity (Kd) can be calculated.[4]

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams illustrate the logical flow of specificity testing and the proposed mechanism of this compound's action.

experimental_workflow cluster_cell_prep Cell/Oocyte Preparation cluster_electro Electrophysiological Recording cluster_analysis Data Analysis cluster_channels Test Channels prep Select Expression System (Xenopus Oocytes or Mammalian Cells) transfect Inject/Transfect with K2P Channel cRNA/cDNA prep->transfect express Allow for Channel Expression transfect->express trek1 TREK-1 trek2 TREK-2 traak TRAAK task TASK record_base Record Basal Current express->record_base activate Activate Channel (e.g., with Arachidonic Acid) record_base->activate apply_this compound Apply this compound activate->apply_this compound record_effect Record Current in Presence of this compound apply_this compound->record_effect compare Compare Currents (Before vs. After this compound) record_effect->compare calculate Calculate % Inhibition / IC50 compare->calculate

Caption: Experimental workflow for validating this compound's specificity.

signaling_pathway This compound This compound NTSR3 NTSR3/Sortilin This compound->NTSR3 Binds TREK1 TREK-1 Channel (Open State) This compound->TREK1 Antagonizes AA activation & Promotes Internalization NTSR3->TREK1 Interacts with TREK1_blocked TREK-1 Channel (Inhibited/Internalized) Efflux K+ Efflux TREK1->Efflux Mediates AA Arachidonic Acid (AA) AA->TREK1 Activates Depolarization Membrane Depolarization Efflux->Depolarization Reduced K+ Efflux Leads to

Caption: Proposed signaling pathway for this compound's inhibition of TREK-1.

References

Comparative Analysis of Spadin and Other TREK-1 Channel Blockers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Spadin and other TREK-1 channel blockers, supported by experimental data. The TREK-1 (TWIK-related K+ channel 1) potassium channel has emerged as a significant therapeutic target, particularly in the context of depression and other neurological disorders. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways and workflows to facilitate informed decisions in research and development.

Performance Comparison of TREK-1 Channel Blockers

The inhibitory potency of various compounds against the TREK-1 channel is a critical parameter for comparative analysis. The half-maximal inhibitory concentration (IC50) is a standard measure of a blocker's effectiveness. The following table summarizes the IC50 values for this compound, its analogs, and other known TREK-1 inhibitors.

Compound ClassCompoundIC50 (TREK-1)Selectivity NotesReference(s)
Peptide Blockers This compound (PE 12-28)40 - 70.7 nMSpecific for TREK-1; no significant inhibition of TREK-2, TRAAK, TRESK, or TASK-1.[1][2][1][3]
PE 22-28 (this compound Analog)0.12 nMSpecific for TREK-1; no significant inhibition of TREK-2, TRAAK, TRESK, or TASK-1.[1][1]
G/A-PE 22-28 (this compound Analog)0.10 nMSpecific for TREK-1.[1][1]
Biotinylated-G/A-PE 22-28 (this compound Analog)1.2 nMSpecific for TREK-1.[1][1]
Ac-RI-PE 12-28 (Retro-inverso this compound Analog 3)11.5 nMHigher affinity for TREK-1 than this compound.[4][4]
Ac-RI-PE 1-28 (Retro-inverso this compound Analog 8)9.95 nMHigher affinity for TREK-1 than this compound.[4][4]
SSRIs Fluoxetine19 µMAlso inhibits other channels; less potent than this compound.[5]
Norfluoxetine (metabolite of Fluoxetine)9 µMMore potent than fluoxetine.[5]
Dihydropyridine Ca2+ Channel Antagonists Amlodipine0.43 µMPotent inhibitor of native bTREK-1 channels.[6][7]
Niguldipine0.75 µMPotent inhibitor of native bTREK-1 channels.[6][7]
Nifedipine8.18 µMLess potent than amlodipine and niguldipine.[8]
Other Small Molecules SID190029.72 µMBlocks TREK-1 and induces antidepressant-like behavior.
TKIM2.96 µMState-dependent TREK-1 inhibitor.
Cpd8810 nMCNS-penetrant isobenzofuran-1(3H)-one derivative.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of TREK-1 channel blockers.

Whole-Cell Patch-Clamp Electrophysiology for TREK-1 Inhibition

This protocol is used to measure the inhibitory effect of compounds on TREK-1 channel activity.

  • Cell Culture and Transfection:

    • HEK-293 or COS-7 cells are cultured in appropriate media.

    • Cells are transiently transfected with a plasmid encoding human TREK-1 (hTREK-1).

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.

    • The standard extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

    • The standard intracellular (pipette) solution contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH.

    • A holding potential of -80 mV is maintained.

    • TREK-1 currents are elicited by a voltage ramp protocol from -100 mV to +60 mV.

  • Compound Application and Data Analysis:

    • To activate TREK-1 channels, arachidonic acid (AA) is typically applied at a concentration of 10 µM.

    • Once a stable baseline current is established, the test compound is applied at various concentrations.

    • The percentage of current inhibition is calculated by comparing the current amplitude in the presence of the compound to the baseline current.

    • IC50 values are determined by fitting the concentration-response data to the Hill equation.

Forced Swim Test (FST) for Antidepressant-like Activity

The FST is a widely used behavioral assay to screen for antidepressant-like effects in rodents.[2][9][10][11][12]

  • Apparatus:

    • A cylindrical tank (e.g., 30 cm height, 20 cm diameter) is filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Mice are individually placed in the water-filled cylinder for a 6-minute session.

    • The session is typically video-recorded for later analysis.

    • The key behavior measured is immobility time, defined as the period during which the mouse makes only the movements necessary to keep its head above water.

  • Drug Administration:

    • Test compounds are administered at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

  • Data Analysis:

    • The duration of immobility is scored, typically during the last 4 minutes of the 6-minute test.

    • A significant reduction in immobility time in the drug-treated group compared to a vehicle-treated control group is indicative of an antidepressant-like effect.

Novelty Suppressed Feeding (NSF) Test

The NSF test assesses anxiety- and antidepressant-like behaviors.[1][13][14]

  • Apparatus:

    • A novel, open-field arena (e.g., 50 x 50 cm) with a food pellet placed in the center on a small platform.

  • Procedure:

    • Mice are food-deprived for 24 hours prior to the test.

    • Each mouse is placed in a corner of the arena.

    • The latency to begin eating the food pellet is recorded over a set period (e.g., 10 minutes).

  • Drug Administration:

    • This test is particularly sensitive to chronic antidepressant treatment. Compounds are typically administered over a period of days or weeks.

  • Data Analysis:

    • A decrease in the latency to eat in the drug-treated group compared to the control group suggests anxiolytic and/or antidepressant-like effects.

    • Food consumption in the home cage immediately after the test is also measured to control for effects on appetite.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams were generated using the Graphviz DOT language.

TREK-1 Signaling Pathway in Depression

Inhibition of the TREK-1 channel is linked to downstream signaling events that are thought to mediate its antidepressant effects. This includes the modulation of neurotransmitter release and the activation of pathways involved in neurogenesis and synaptic plasticity.

TREK1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_channel TREK-1 Channel cluster_downstream Downstream Effects GPCR_Gs Gs-coupled GPCRs AC Adenylyl Cyclase GPCR_Gs->AC activates GPCR_Gq Gq-coupled GPCRs PLC Phospholipase C GPCR_Gq->PLC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates TREK1 TREK-1 Channel PKA->TREK1 inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes DAG_IP3 DAG + IP3 PIP2->DAG_IP3 PKC PKC DAG_IP3->PKC activates PKC->TREK1 inhibits Neuronal_Excitability Increased Neuronal Excitability TREK1->Neuronal_Excitability hyperpolarizes (inhibition increases excitability) Serotonin_Release Increased Serotonin Release Neuronal_Excitability->Serotonin_Release CREB_Phosphorylation CREB Phosphorylation Serotonin_Release->CREB_Phosphorylation Neurogenesis Neurogenesis CREB_Phosphorylation->Neurogenesis Synaptogenesis Synaptogenesis CREB_Phosphorylation->Synaptogenesis Antidepressant_Effects Antidepressant Effects Neurogenesis->Antidepressant_Effects Synaptogenesis->Antidepressant_Effects NFkB_Inhibition NF-κB Pathway Inhibition Anti_inflammatory Anti-inflammatory Effects NFkB_Inhibition->Anti_inflammatory Anti_inflammatory->Antidepressant_Effects This compound This compound & Other Blockers This compound->TREK1 inhibit This compound->NFkB_Inhibition leads to

TREK-1 signaling cascade in the context of depression.
Experimental Workflow for TREK-1 Blocker Screening

The discovery and validation of novel TREK-1 channel blockers typically follows a multi-stage process, beginning with high-throughput screening and progressing to more detailed in vivo characterization.

TREK1_Screening_Workflow cluster_discovery Discovery Phase cluster_validation In Vitro Validation cluster_invivo In Vivo Characterization cluster_optimization Lead Optimization HTS High-Throughput Screening (e.g., Fluorescence-based assays) Primary_Hit_ID Primary Hit Identification HTS->Primary_Hit_ID Patch_Clamp Automated Patch-Clamp (Hit Confirmation & Potency) Primary_Hit_ID->Patch_Clamp Selectivity Selectivity Profiling (vs. other K+ channels) Patch_Clamp->Selectivity PK_PD Pharmacokinetics & Pharmacodynamics Selectivity->PK_PD Behavioral_Assays Behavioral Assays (FST, NSF) PK_PD->Behavioral_Assays Toxicity Toxicology Studies Behavioral_Assays->Toxicity SAR Structure-Activity Relationship (SAR) Studies Toxicity->SAR Lead_Candidate Lead Candidate Selection SAR->Lead_Candidate

A typical workflow for the discovery and validation of TREK-1 channel blockers.
Logical Relationship of TREK-1 Inhibition and Antidepressant Effects

This diagram illustrates the proposed causal chain from the pharmacological action of TREK-1 blockers to the observed therapeutic effects.

Logical_Relationship Blocker TREK-1 Blocker (e.g., this compound) TREK1_Inhibition TREK-1 Channel Inhibition Blocker->TREK1_Inhibition binds to and inhibits Membrane_Depolarization Neuronal Membrane Depolarization TREK1_Inhibition->Membrane_Depolarization leads to Increased_Firing Increased Neuronal Firing Rate Membrane_Depolarization->Increased_Firing results in Neurotransmitter_Release Enhanced Neurotransmitter Release (e.g., Serotonin) Increased_Firing->Neurotransmitter_Release causes Downstream_Signaling Activation of Downstream Signaling (e.g., CREB) Neurotransmitter_Release->Downstream_Signaling triggers Neuroplasticity Increased Neurogenesis & Synaptic Plasticity Downstream_Signaling->Neuroplasticity promotes Antidepressant_Effect Therapeutic Antidepressant Effect Neuroplasticity->Antidepressant_Effect contributes to

The proposed mechanism of action for TREK-1 blockers in treating depression.

References

Spadin Shows Promise in Animal Models of Depression Where Classic Antidepressants May Fall Short

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for more effective and rapid-acting antidepressants is a continuous endeavor. Spadin, a peptide inhibitor of the TREK-1 potassium channel, has emerged as a compelling candidate, particularly in scenarios where classic antidepressants like selective serotonin reuptake inhibitors (SSRIs) show limitations. This guide provides a comparative analysis of this compound's efficacy against classic antidepressants in preclinical animal models, supported by experimental data and detailed methodologies.

This compound's unique mechanism of action, targeting the two-pore domain potassium channel TREK-1, offers a novel therapeutic pathway for treating depression.[1][2] Deletion of the gene encoding TREK-1 in mice results in a phenotype that is resistant to depression, mimicking the effects of antidepressant treatments.[2] this compound, by blocking TREK-1 channels, is designed to replicate this depression-resistant state.[2] This contrasts with classic antidepressants, such as fluoxetine, which primarily act by increasing the levels of monoamine neurotransmitters like serotonin.

Comparative Efficacy in a Chronic Stress Model

A key challenge in antidepressant research is modeling treatment resistance. The Chronic Unpredictable Mild Stress (CUMS) model in rodents is a widely used paradigm to induce a state of behavioral despair and anhedonia (a core symptom of depression) that can be challenging to treat with conventional antidepressants.[3][4]

One study directly compared the therapeutic effects of this compound and another TREK-1 blocker, SID1900, with fluoxetine in rats subjected to the CUMS protocol. The results indicated that the TREK-1 blockers could reverse depressive-like behaviors at least one week earlier than fluoxetine.[4] While both TREK-1 blockers and fluoxetine were found to restore neurogenesis in the hippocampus, the more rapid behavioral effects of the TREK-1 inhibitors are noteworthy.[4]

Quantitative Data Summary

The following table summarizes the comparative efficacy of this compound and Fluoxetine in a Chronic Unpredictable Mild Stress (CUMS) model in rats.

Treatment GroupSucrose Preference Test (Anhedonia)Forced Swim Test (Behavioral Despair)Open Field Test (Locomotor Activity)
CUMS + Vehicle Decreased preference for sucrose solutionIncreased immobility timeDecreased total distance traveled
CUMS + Fluoxetine Gradual increase in sucrose preference over several weeksGradual decrease in immobility time over several weeksGradual increase in total distance traveled over several weeks
CUMS + this compound Significant increase in sucrose preference within the first weekSignificant decrease in immobility time within the first weekSignificant increase in total distance traveled within the first week
CUMS + SID1900 Significant increase in sucrose preference within the first weekSignificant decrease in immobility time within the first weekSignificant increase in total distance traveled within the first week

Note: This table is a qualitative summary based on the findings that TREK-1 blockers acted more rapidly than fluoxetine. Specific numerical data from a direct comparative study in a fluoxetine-resistant population was not available in the initial search results.

Experimental Protocols

Chronic Unpredictable Mild Stress (CUMS) Protocol

The CUMS protocol is designed to induce a state of chronic stress by exposing rodents to a series of mild, unpredictable stressors over several weeks.

Objective: To induce a depressive-like phenotype in rodents, characterized by anhedonia, behavioral despair, and anxiety-like behaviors.

Procedure:

  • Animal Housing: Animals are individually housed to increase their susceptibility to stress.

  • Stressor Application: A variety of stressors are applied randomly and unpredictably over a period of 4-8 weeks. The stressors are mild to avoid habituation and physical harm.

  • Types of Stressors:

    • Cage Tilt: The home cage is tilted at a 45-degree angle for a period of time.

    • Wet Bedding: The bedding in the home cage is dampened.

    • Reversed Light-Dark Cycle: The light-dark cycle is reversed for 24 hours.

    • Food and Water Deprivation: Access to food and/or water is restricted for a period of time.

    • Forced Swimming: Animals are placed in a container of water for a short period.

    • Restraint Stress: Animals are placed in a restraint tube for a period of time.

  • Behavioral Testing: Following the CUMS protocol, animals are subjected to various behavioral tests to assess their depressive-like state.

Behavioral Tests
  • Sucrose Preference Test (SPT): This test measures anhedonia, the inability to experience pleasure. Rodents are given a choice between two bottles, one containing water and the other a sucrose solution. A reduced preference for the sucrose solution is indicative of anhedonic behavior.

  • Forced Swim Test (FST): This test assesses behavioral despair. Rodents are placed in a cylinder of water from which they cannot escape. The time they spend immobile (floating) is measured. An increase in immobility time is interpreted as a state of behavioral despair.

  • Open Field Test (OFT): This test measures general locomotor activity and anxiety-like behavior. Rodents are placed in an open, novel arena, and their movement is tracked. A decrease in total distance traveled can indicate a general deficit in motor activity, while a preference for the periphery of the arena can suggest anxiety.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for evaluating its efficacy.

Spadin_Signaling_Pathway This compound This compound TREK1 TREK-1 Channel This compound->TREK1 Binds to and inhibits Neuron Neuron Depolarization Membrane Depolarization Neuron->Depolarization Leads to Inhibition Inhibition Neurotransmission Increased Neurotransmission (e.g., Serotonin) Depolarization->Neurotransmission Antidepressant Antidepressant Effects Neurotransmission->Antidepressant Experimental_Workflow start Induce Antidepressant Resistance (e.g., CUMS model) grouping Divide into Treatment Groups: - Vehicle - Classic Antidepressant - this compound start->grouping treatment Administer Treatments grouping->treatment behavioral Behavioral Testing (FST, SPT, etc.) treatment->behavioral analysis Data Analysis and Comparison behavioral->analysis

References

Spadin vs. Tricyclic Antidepressants: A Comparative Analysis of Side Effect Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of the novel antidepressant candidate, Spadin, and the established class of tricyclic antidepressants (TCAs). The information is supported by available preclinical and clinical data to assist in the evaluation of these compounds.

Introduction to the Compounds

This compound is an experimental peptide antagonist of the TWIK-related potassium channel-1 (TREK-1).[1][2] By blocking TREK-1, this compound is thought to produce rapid antidepressant effects.[3] It represents a novel mechanism of action in antidepressant therapy.[2]

Tricyclic Antidepressants (TCAs) are a class of first-generation antidepressants discovered in the 1950s.[4] Their primary mechanism involves inhibiting the reuptake of serotonin and norepinephrine in the synaptic cleft.[5][6] However, TCAs also interact with numerous other receptors, including muscarinic, histaminic, and adrenergic receptors, which contributes significantly to their broad side effect profile.[5][7]

Comparative Side Effect Profile

The following table summarizes the known and reported side effects of this compound and Tricyclic Antidepressants. Data for this compound is primarily derived from preclinical rodent models, while data for TCAs is from extensive clinical use.

Side Effect CategoryThis compound (Preclinical Data)Tricyclic Antidepressants (Clinical Data)
Anticholinergic Not reported.[8][9]Very Common: Dry mouth, constipation, blurred vision, urinary retention.[4][10][11]
Cardiovascular No reported cardiac dysfunction, no effect on IKr and IKs currents, systolic pressure, or heart rate in rodent models.[8][12][13]Common: Orthostatic hypotension (drop in blood pressure upon standing), tachycardia (increased heart rate).[10][11] Risk: Arrhythmias, particularly in overdose.[6][7]
Central Nervous System No reported interference with TREK-1 functions related to pain, epilepsy, or ischemia in rodent models.[8][13]Very Common: Drowsiness, sedation.[11][14] Common: Dizziness, confusion (especially in the elderly), tremor, risk of seizures.[4][10][11]
Gastrointestinal Not reported.Common: Nausea, vomiting.[4]
Metabolic Glycemia not modified by treatment in rodent models.[13]Common: Weight gain, changes in appetite.[10][15][16]
Sexual Dysfunction Not reported.Common: Decreased libido, delayed ejaculation, anorgasmia.[4][10]
Other Specific for TREK-1 channels; no reported effects on TREK-2, TRAAK, TASK, or TRESK channels.[8][9]Common: Sweating.[4] Discontinuation can lead to withdrawal-like symptoms (dizziness, headache, nausea).[11]

Signaling Pathways and Mechanism of Action

The distinct side effect profiles of this compound and TCAs are a direct result of their different mechanisms of action and receptor targets.

This compound's Mechanism of Action

This compound's therapeutic effect is believed to stem from its specific antagonism of the TREK-1 potassium channel.[1] These channels are involved in setting the resting membrane potential of neurons.[17][18] By blocking these "leak" channels, this compound promotes neuronal excitability and has been shown to rapidly increase brain-derived neurotrophic factor (BDNF) and synaptogenesis, key markers of antidepressant action.[1] Its high specificity for TREK-1 is thought to be the reason for its limited side effect profile in preclinical studies.[8][9]

Spadin_Mechanism This compound This compound TREK1 TREK-1 K+ Channel This compound->TREK1 Blocks Neuron Neuron TREK1->Neuron Hyperpolarizes (Inhibited by this compound) Excitability Increased Neuronal Excitability Neuron->Excitability Leads to BDNF Increased BDNF & Synaptogenesis Excitability->BDNF Effect Antidepressant Effect BDNF->Effect TCA_Mechanism cluster_therapeutic Therapeutic Action cluster_side_effects Side Effects TCA_therapeutic TCAs SERT_NET SERT / NET Reuptake Pumps TCA_therapeutic->SERT_NET Block Synapse Increased Serotonin & Norepinephrine SERT_NET->Synapse Leads to Antidepressant_Effect Antidepressant Effect Synapse->Antidepressant_Effect TCA_side TCAs Receptors Muscarinic (M1) Histamine (H1) Adrenergic (α1) TCA_side->Receptors Block Side_Effects Dry Mouth, Sedation, Hypotension, etc. Receptors->Side_Effects Preclinical_Workflow start This compound Administration (Rodent Models) cardiac Cardiovascular Monitoring (ECG, Blood Pressure) start->cardiac cns CNS Assessment (Seizure Threshold, Pain) start->cns specificity Receptor Specificity (Patch Clamp) start->specificity data Data Analysis & Side Effect Profiling cardiac->data cns->data specificity->data

References

Spadin vs. its Shortened Analog PE 22-28: A Comparative Analysis of In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison reveals that the shortened spadin analog, PE 22-28, not only shows similar but often superior in vivo efficacy compared to its parent compound, this compound. This guide provides a comprehensive analysis of their performance, supported by experimental data, for researchers, scientists, and drug development professionals.

This compound, a naturally occurring peptide, has garnered significant attention for its potential as a rapid-acting antidepressant. It functions by inhibiting the TREK-1 (TWIK-related potassium channel 1) potassium channel, a key regulator of neuronal excitability.[1][2] Building on this discovery, a shortened seven-amino-acid analog, PE 22-28, was designed to improve upon the stability and bioavailability of this compound.[3][4][5] In vivo studies have since demonstrated that PE 22-28 exhibits enhanced potency, a longer duration of action, and robust antidepressant-like effects at significantly lower doses than this compound.[3][4][6]

Quantitative Comparison of Efficacy

The following tables summarize the key quantitative data from comparative in vivo and in vitro studies of this compound and PE 22-28.

Table 1: In Vitro TREK-1 Inhibition

CompoundIC50 (nM)Fold Increase in Potency (vs. This compound)
This compound40 - 60-
PE 22-280.12>300

Data sourced from references:[3][4][5][6]

Table 2: In Vivo Antidepressant-like Effects in Mice

ParameterThis compoundPE 22-28
Forced Swimming Test (FST)
Dose100 µg/kg (i.p.)3.0 µg/kg (i.p.)
Immobility Time ReductionSignificant reductionSlightly more efficient reduction than this compound
Novelty Suppressed Feeding (NSF) Test (4-day sub-chronic treatment)
Dose100 µg/kg3.0 µg/kg
Latency to EatSignificantly reducedSignificantly reduced
Duration of Action ~7 hoursUp to 23 hours

Data sourced from references:[3][4][5][6][7]

Signaling Pathway and Mechanism of Action

Both this compound and PE 22-28 exert their effects through the inhibition of the TREK-1 channel. This channel is involved in regulating the resting membrane potential of neurons. By blocking TREK-1, these peptides lead to neuronal depolarization, which is thought to underlie their antidepressant effects. This action ultimately leads to increased neurogenesis and synaptogenesis, processes associated with the therapeutic effects of antidepressants.[1][2][8]

Spadin_PE2228_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space This compound This compound TREK1 TREK-1 Channel This compound->TREK1 Inhibits PE_22_28 PE_22_28 PE_22_28->TREK1 Inhibits (Higher Affinity) Depolarization Depolarization TREK1->Depolarization Leads to Neurogenesis Neurogenesis Depolarization->Neurogenesis Synaptogenesis Synaptogenesis Depolarization->Synaptogenesis Antidepressant_Effects Antidepressant Effects Neurogenesis->Antidepressant_Effects Synaptogenesis->Antidepressant_Effects

Caption: Mechanism of action for this compound and PE 22-28.

Experimental Protocols

The in vivo efficacy of this compound and PE 22-28 has been primarily evaluated in mouse models of depression using standardized behavioral tests.

Forced Swimming Test (FST):

This test is a common behavioral model used to screen for antidepressant activity.

  • Animals: Mice.

  • Treatment: this compound (100 µg/kg) or PE 22-28 (3.0-4.0 µg/kg) was administered via intraperitoneal (i.p.) injection.

  • Procedure: 30 minutes after a single injection (acute treatment) or after four days of daily injections (sub-chronic treatment), mice are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured over a set period. A decrease in immobility time is indicative of an antidepressant-like effect.[3][6]

Novelty Suppressed Feeding (NSF) Test:

This test assesses anxiety- and depression-related behaviors.

  • Animals: Mice.

  • Treatment: A sub-chronic, four-day treatment regimen with either this compound or PE 22-28 was administered.[3][4][5]

  • Procedure: After the treatment period, mice are placed in a novel environment containing a food pellet in the center. The latency to begin eating is measured. A shorter latency to eat is interpreted as a reduction in anxiety and depressive-like behavior.[3][7]

Experimental_Workflow cluster_0 Animal Model cluster_1 Treatment Groups cluster_2 Administration cluster_3 Behavioral Testing cluster_4 Outcome Measures Mice Mice Vehicle Vehicle Mice->Vehicle This compound This compound Mice->this compound PE_22_28 PE_22_28 Mice->PE_22_28 IP_Injection i.p. Injection Vehicle->IP_Injection This compound->IP_Injection PE_22_28->IP_Injection FST Forced Swimming Test IP_Injection->FST NSF Novelty Suppressed Feeding Test IP_Injection->NSF Immobility_Time Immobility Time FST->Immobility_Time Latency_to_Eat Latency to Eat NSF->Latency_to_Eat

Caption: General experimental workflow for in vivo testing.

References

Comparative study of Spadin's effects on neurogenesis versus fluoxetine.

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the neurogenic effects of the novel TREK-1 channel blocker, Spadin, versus the selective serotonin reuptake inhibitor, Fluoxetine.

This guide provides a comprehensive comparison of the effects of this compound and the widely-used antidepressant, fluoxetine, on adult neurogenesis. The following sections present quantitative data from preclinical studies, detailed experimental protocols for key neurogenesis assays, and visualizations of the distinct signaling pathways modulated by each compound.

Data Presentation: this compound vs. Fluoxetine in Neurogenesis

The following tables summarize the key quantitative findings from comparative studies on the effects of this compound and fluoxetine on hippocampal neurogenesis.

Table 1: Comparative Effects on Neural Progenitor Proliferation (BrdU Incorporation)

CompoundDosageTreatment DurationSpecies% Increase in BrdU+ Cells (vs. Control)Citation
This compound10⁻⁵ M (i.p.)4 daysMouse~100%[1]
Fluoxetine10⁻⁵ M (i.p.)4 daysMouseNo significant effect[1]
Fluoxetine18 mg/kg28 daysMouse~46.2%[2]

BrdU (5-bromo-2'-deoxyuridine) is a synthetic nucleoside that is an analogue of thymidine and is incorporated into the newly synthesized DNA of replicating cells.

Table 2: Comparative Effects on Neuronal Differentiation (DCX-positive Cells)

CompoundDosageTreatment DurationSpeciesObservationCitation
This compound10⁻⁶ M (i.v.)4 daysMouse85% of BrdU-labeled cells were DCX-positive.[1]
Fluoxetine-ChronicRatIncreases the number of immature neurons (DCX positive) in the subgranular zone.[3]

Doublecortin (DCX) is a microtubule-associated protein expressed by neuronal precursor cells and immature neurons.

Table 3: Onset of Action on Neurogenesis

CompoundTime to Significant Increase in NeurogenesisCitation
This compound4 days[4]
Fluoxetine3-4 weeks[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.

BrdU Labeling and Immunohistochemistry for Cell Proliferation

This protocol is adapted from established methods for assessing in vivo neurogenesis in rodents.[6][7][8]

1. BrdU Administration:

  • Prepare a sterile solution of 5-bromo-2'-deoxyuridine (BrdU) in 0.9% saline at a concentration of 10 mg/mL.

  • Administer BrdU to mice via intraperitoneal (i.p.) injection at a dosage of 50-100 mg/kg body weight.

  • For proliferation studies, a single injection or multiple injections over a 24-hour period can be performed. The timing of tissue collection post-injection is critical and depends on the specific research question. For assessing cell proliferation, tissue is typically collected 24 hours after the last BrdU injection.

2. Tissue Preparation:

  • Deeply anesthetize the animal with an appropriate anesthetic (e.g., pentobarbital).

  • Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

  • Post-fix the brain in 4% PFA overnight at 4°C.

  • Cryoprotect the brain by immersing it in a 30% sucrose solution in PBS at 4°C until it sinks.

  • Freeze the brain and section it coronally at 30-40 µm using a cryostat.

3. Immunohistochemistry:

  • Wash free-floating sections in PBS.

  • Denature the DNA to expose the BrdU epitope by incubating sections in 2N HCl for 30 minutes at 37°C.

  • Neutralize the acid by washing sections in 0.1 M borate buffer (pH 8.5).

  • Wash sections in PBS.

  • Block non-specific binding by incubating sections in a blocking solution (e.g., 3% normal goat serum and 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.

  • Incubate sections with a primary antibody against BrdU (e.g., rat anti-BrdU) overnight at 4°C.

  • Wash sections in PBS.

  • Incubate sections with a fluorescently labeled secondary antibody (e.g., goat anti-rat Alexa Fluor 488) for 2 hours at room temperature.

  • Wash sections in PBS.

  • Mount sections onto slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.

4. Quantification:

  • Capture fluorescent images of the dentate gyrus of the hippocampus using a confocal or fluorescence microscope.

  • Count the number of BrdU-positive cells in the subgranular zone (SGZ) and granule cell layer (GCL) of the dentate gyrus.

  • Express the data as the number of BrdU-positive cells per section or per volume of the dentate gyrus.

Doublecortin (DCX) Immunohistochemistry for Neuronal Differentiation

This protocol outlines the procedure for identifying immature neurons using an antibody against Doublecortin (DCX).[9][10][11]

1. Tissue Preparation:

  • Follow the same tissue preparation steps as described in the BrdU protocol (steps 2.1-2.5).

2. Immunohistochemistry:

  • Wash free-floating sections in PBS.

  • Block non-specific binding by incubating sections in a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature.

  • Incubate sections with a primary antibody against DCX (e.g., goat anti-DCX or rabbit anti-DCX) overnight at 4°C.

  • Wash sections in PBS.

  • Incubate sections with a fluorescently labeled secondary antibody (e.g., donkey anti-goat Alexa Fluor 594 or donkey anti-rabbit Alexa Fluor 594) for 2 hours at room temperature.

  • Wash sections in PBS.

  • Mount sections onto slides and coverslip with a mounting medium containing DAPI.

3. Quantification:

  • Capture fluorescent images of the dentate gyrus.

  • Count the number of DCX-positive cells in the SGZ and GCL.

  • To quantify the proportion of newly formed cells that differentiate into neurons, co-labeling with BrdU and DCX can be performed. In this case, quantify the number of BrdU+/DCX+ double-labeled cells.

  • Express the data as the number of DCX-positive cells or the percentage of BrdU-positive cells that are also DCX-positive.

Mandatory Visualization: Signaling Pathways

The distinct mechanisms of action of this compound and fluoxetine are illustrated in the following signaling pathway diagrams created using the DOT language.

Spadin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound TREK1 TREK-1 Channel This compound->TREK1 Inhibition K_ion K+ Efflux Depolarization Membrane Depolarization K_ion->Depolarization Decreased Ca_channel Voltage-gated Ca2+ Channels Depolarization->Ca_channel Activation Ca_ion Ca2+ Influx CREB CREB Ca_ion->CREB Activation of Ca2+/Calmodulin-dependent kinases pCREB pCREB CREB->pCREB Phosphorylation Neurogenesis Neurogenesis pCREB->Neurogenesis Increased Gene Transcription

Caption: this compound's signaling pathway for promoting neurogenesis.

Fluoxetine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Fluoxetine Fluoxetine SERT SERT Fluoxetine->SERT Inhibition Serotonin Serotonin (5-HT) HTR1A 5-HT1A Receptor Serotonin->HTR1A Activation SERT->Serotonin Increased Synaptic Concentration GSK3B GSK-3β HTR1A->GSK3B Inhibition ERK ERK HTR1A->ERK Activation pGSK3B pGSK-3β (Inactive) GSK3B->pGSK3B Phosphorylation BetaCatenin β-catenin pGSK3B->BetaCatenin Stabilization BetaCatenin_nuc Nuclear β-catenin BetaCatenin->BetaCatenin_nuc Translocation Neurogenesis Neurogenesis BetaCatenin_nuc->Neurogenesis Increased Gene Transcription pERK pERK ERK->pERK Phosphorylation CREB CREB pERK->CREB Activation pCREB pCREB CREB->pCREB Phosphorylation pCREB->Neurogenesis Increased Gene Transcription

Caption: Fluoxetine's signaling pathways for promoting neurogenesis.

Concluding Remarks

The presented data indicate that this compound and fluoxetine promote neurogenesis through distinct mechanisms and timelines. This compound, a TREK-1 channel inhibitor, demonstrates a rapid onset of action, significantly increasing neural progenitor proliferation within four days of treatment.[4] In contrast, fluoxetine, a selective serotonin reuptake inhibitor, requires chronic administration over several weeks to produce a significant neurogenic effect.[5] The signaling pathways also differ substantially; this compound's effects are mediated by the inhibition of potassium efflux, leading to membrane depolarization and subsequent activation of calcium-dependent signaling cascades that promote CREB phosphorylation.[12][13][14] Fluoxetine's pro-neurogenic properties are primarily linked to the enhancement of serotonergic neurotransmission, which in turn modulates intracellular pathways such as the GSK-3β/β-catenin and ERK/CREB signaling cascades.[15][16]

This comparative guide highlights this compound as a promising, fast-acting agent for stimulating neurogenesis. Further research is warranted to fully elucidate its therapeutic potential in conditions associated with impaired neurogenesis, such as depression and other neurological disorders. The provided experimental protocols and pathway diagrams serve as a resource for researchers in this field to design and execute further comparative studies.

References

Validating Spadin's Binding Affinity to TREK-1: A Comparative Guide Using Radioligand Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Spadin's binding affinity to the two-pore domain potassium channel TREK-1, supported by experimental data from radioligand binding assays. This analysis is critical for validating this compound as a selective ligand for TREK-1, a promising target for the development of novel antidepressant therapies.

This compound, a naturally derived peptide, has emerged as a potent and selective blocker of the TREK-1 channel.[1] Deletion of the TREK-1 gene in mice results in a phenotype resistant to depression, mimicking the effects of antidepressant treatments.[2][3][4] This has positioned TREK-1 antagonists as a potential new class of antidepressants.[2][3][4] this compound's ability to bind to and inhibit TREK-1 is a key aspect of its therapeutic potential. Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor, providing crucial data on affinity and specificity.

Comparative Analysis of Binding Affinity

To validate the specific binding of this compound to TREK-1, competition binding assays using radiolabeled this compound ([125I]-Spadin) were performed on membrane homogenates from COS-7 cells transfected with the TREK-1 channel. The results demonstrate that unlabeled this compound effectively competes for the binding of [125I]-Spadin in a dose-dependent manner, indicating a high affinity for the channel.

In contrast, other related peptides, such as neurotensin (NT) and a non-binding fragment of the this compound propeptide (Gln1-Arg16), show negligible or significantly lower affinity for TREK-1.[2][5] This highlights the specificity of this compound's interaction with the TREK-1 channel.

CompoundTargetRadioligandKi (nM)Cell Line
This compound TREK-1[125I]-Spadin~10COS-7 (transfected with TREK-1)
Neurotensin (NT)TREK-1[125I]-SpadinNo displacementCOS-7 (transfected with TREK-1)
Propeptide Fragment (Gln1-Arg16)TREK-1[125I]-Spadin~1000COS-7 (transfected with TREK-1)

Table 1: Comparative binding affinities of this compound and other peptides to the TREK-1 channel as determined by radioligand competition assays.[2][5]

Experimental Protocol: Radioligand Competition Binding Assay

The following protocol outlines the methodology used to determine the binding affinity of this compound to the TREK-1 channel.

1. Cell Culture and Membrane Preparation:

  • COS-7 cells are cultured and transfected with a plasmid encoding the TREK-1 channel.

  • Following expression, the cells are harvested and subjected to homogenization to prepare membrane fractions.

  • The protein concentration of the membrane preparation is determined using a standard protein assay.

2. Radioligand Binding Assay:

  • Membrane homogenates containing the TREK-1 channel are incubated with a fixed concentration of [125I]-Spadin.

  • Increasing concentrations of unlabeled "cold" this compound or other competing ligands (e.g., neurotensin, propeptide fragments) are added to the incubation mixture.

  • The reaction is allowed to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification and Data Analysis:

  • The radioactivity retained on the filters is measured using a gamma counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled this compound and is subtracted from the total binding to yield specific binding.

  • The data is analyzed using non-linear regression to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Transfection TREK-1 Transfection in COS-7 Cells MembranePrep Membrane Homogenization Transfection->MembranePrep Incubation Incubation: Membranes + [125I]-Spadin + Competitor MembranePrep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Gamma Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Caption: Workflow of the radioligand binding assay for TREK-1.

TREK-1 Signaling and this compound's Mechanism of Action

While radioligand assays confirm the direct binding of this compound to TREK-1, other studies suggest a nuanced mechanism of action. Some evidence indicates that this compound may not be a direct channel blocker in all contexts but rather acts as an antagonist of the arachidonic acid (AA)-induced activation of TREK-1, possibly through an allosteric mechanism.[6][7] This means this compound may bind to a site on the TREK-1 channel that is distinct from the AA binding site, and in doing so, it prevents the channel from being opened by AA.

The TREK-1 channel is a key regulator of neuronal excitability. Its activation leads to an efflux of potassium ions, which hyperpolarizes the neuron and reduces its firing rate. By inhibiting TREK-1, this compound is thought to increase neuronal excitability and promote the release of neurotransmitters like serotonin, which is consistent with its observed antidepressant effects.[2][4]

TREK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_effects Cellular Effects TREK1 TREK-1 Channel K_efflux K+ Efflux TREK1->K_efflux Opens AA Arachidonic Acid (AA) AA->TREK1 Activates This compound This compound This compound->TREK1 Binds & Inhibits (Antagonizes AA) Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability

Caption: this compound's inhibitory action on the TREK-1 signaling pathway.

References

A Comparative Analysis of the Synaptogenic Effects of Spadin and Classical Neurotrophic Factors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synaptogenic properties of Spadin, a novel antidepressant peptide, with established neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF), Nerve Growth Factor (NGF), Neurotrophin-3 (NT-3), Fibroblast Growth Factor (FGF), and Insulin-like Growth Factor 1 (IGF-1). The information is supported by experimental data to facilitate an objective evaluation for research and drug development purposes.

Introduction to this compound and Neurotrophic Factors in Synaptogenesis

Synaptogenesis, the formation of synapses between neurons, is a fundamental process for neural development, learning, and memory. Dysregulation of this process is implicated in numerous neurological and psychiatric disorders. Neurotrophic factors are a family of proteins that support the growth, survival, and differentiation of developing and mature neurons. Many of these factors, including BDNF, NGF, NT-3, FGF, and IGF-1, are well-established promoters of synaptogenesis.

This compound is a synthetic peptide derived from the propeptide of the neurotensin receptor 3 (NTSR3/Sortilin).[1] It has gained attention for its rapid antidepressant effects, which are mediated through a distinct mechanism: the blockade of the TWIK-related potassium channel-1 (TREK-1).[1][2] Inhibition of TREK-1 leads to neuronal depolarization and the activation of downstream signaling pathways that promote synaptic plasticity and neurogenesis.[2][3] This guide will compare the synaptogenic effects of this compound to those of classical neurotrophic factors, focusing on their mechanisms of action, signaling pathways, and supporting experimental evidence.

This compound: A TREK-1 Blocker with Synaptogenic Properties

This compound's primary mechanism of action is the inhibition of the TREK-1 potassium channel.[1][4] This channel is involved in regulating neuronal excitability, and its blockade by this compound leads to a cascade of intracellular events that promote synaptogenesis.

Key Synaptogenic Effects of this compound:

  • Activation of Signaling Pathways: In vitro studies have shown that this compound activates both the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) signaling pathways in a time- and concentration-dependent manner.[2][3]

  • Increased Synaptic Markers: this compound treatment has been demonstrated to increase the mRNA and protein expression of key synaptic markers, including the postsynaptic density protein-95 (PSD-95) and synapsin.[2][3]

  • Dendritic Spine Maturation: Treatment with this compound has been shown to significantly increase the proportion of mature dendritic spines (mushroom spines) in cortical neurons, indicating an enhancement of synaptic stability and function.[2][3]

  • Upregulation of BDNF: In vivo studies have shown that injections of this compound lead to a rapid increase in both the mRNA expression and protein level of BDNF in the hippocampus.[2][3]

Classical Neurotrophic Factors and Their Role in Synaptogenesis

Brain-Derived Neurotrophic Factor (BDNF)

BDNF is one of the most extensively studied neurotrophins for its role in synaptic plasticity. It exerts its effects by binding to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB).[5][6]

Key Synaptogenic Effects of BDNF:

  • Signaling Cascade Activation: BDNF-TrkB binding triggers the activation of three major intracellular signaling pathways: the MAPK/ERK pathway, the PI3K-Akt pathway, and the Phospholipase C-gamma (PLCγ) pathway.[5][6][7] These pathways are crucial for protein synthesis, trafficking, and gene transcription related to synapse formation and function.[7]

  • Enhanced Synapse Number and Stability: BDNF is known to increase the number and density of synapses.[8][9] It also plays a critical role in the stabilization and maintenance of newly formed synapses.[8][10]

  • Modulation of Synaptic Transmission: Presynaptically, BDNF can increase the release of glutamate, while postsynaptically, it can enhance the activity of NMDA receptors.[9]

Nerve Growth Factor (NGF)

NGF, the first discovered neurotrophic factor, primarily acts through its high-affinity receptor, TrkA.[11] It is essential for the survival and maintenance of sympathetic and sensory neurons.

Key Synaptogenic Effects of NGF:

  • Structural Changes at the Synapse: In vivo studies have shown that exogenous NGF can lead to an increase in the size of cholinergic boutons and the number of synaptic contacts in the adult rat brain.[12]

  • Potentiation of Synaptic Transmission: NGF has been shown to potentiate synaptic transmission between sympathetic neurons and cardiac myocytes, suggesting a role in modulating synaptic strength.[13]

  • Neurogenesis and Synaptogenesis Stimulation: A dipeptide mimetic of NGF has been shown to stimulate neurogenesis and synaptogenesis in the hippocampus and striatum of adult rats following focal cerebral ischemia.[14]

Neurotrophin-3 (NT-3)

NT-3 signals through its primary receptor, TrkC, and is involved in the development and function of various neuronal populations.

Key Synaptogenic Effects of NT-3:

  • Distinct Signaling for Structure and Function: NT-3 induces structural and functional modifications of synapses through separate molecular pathways. The Rap1-MAPK pathway is involved in structural changes, while the CaMKIV-CREB pathway mediates functional enhancements.[15]

  • Increased Synaptic Structures: Long-term exposure to NT-3 can increase the number and size of synaptic varicosities.[15]

  • Modulation of Synaptogenic Activity: NT-3 can act as a positive modulator of the synaptogenic activity of the TrkC–PTPσ complex to enhance glutamatergic presynaptic assembly and function.[16][17]

Fibroblast Growth Factor (FGF)

The FGF family, particularly FGF-2 and FGF-22, has been identified as playing a significant role in synapse formation by binding to FGF receptors (FGFRs).

Key Synaptogenic Effects of FGF:

  • Increased Excitatory Synapses: Treatment with FGF-2 has been shown to increase the number of functional excitatory synapses on hippocampal neurons by approximately 50%.[18] This effect is mediated through the activation of the MAPK pathway.[18]

  • Specific Roles in Synapse Formation: FGF-22 is critical for the formation of excitatory synapses, while FGF-7 specifically promotes inhibitory synapse formation, highlighting the specific roles of different FGFs in establishing excitatory-inhibitory balance.[19][20]

Insulin-like Growth Factor 1 (IGF-1)

IGF-1 is a crucial neurotrophic hormone for CNS development and function, signaling through the IGF-1 receptor.

Key Synaptogenic Effects of IGF-1:

  • Promotion of Neurogenesis and Synaptogenesis: Overexpression of IGF-1 in the brain has been shown to increase the total number of neurons and synapses in the dentate gyrus during postnatal development.[21][22]

  • Upregulation of Synaptic Proteins: IGF-1 treatment can promote the expression of cortical synaptic proteins such as PSD-95, AMPAR1, AMPAR4, NMDAR1, and NMDAR2A.[23]

  • Signaling Pathway Activation: The synaptogenic effects of IGF-1 are mediated through the activation of the PI3K and MAPK signaling pathways.[22]

Comparative Data Presentation

Table 1: Comparison of Mechanisms and Signaling Pathways
FactorPrimary ReceptorKey Signaling Pathways ActivatedSummary of Primary Synaptogenic Mechanism
This compound TREK-1 Channel (Inhibition)MAPK, PI3KBlocks TREK-1 channel, leading to neuronal depolarization and activation of synaptogenic signaling cascades.[2][3]
BDNF TrkBMAPK/ERK, PI3K-Akt, PLCγBinds to TrkB receptor to initiate multiple downstream pathways that regulate gene expression and protein synthesis for synapse formation and stabilization.[5][6][7]
NGF TrkAPI3K/AKT, MAPKBinds to TrkA to promote neuronal survival and induce structural changes at the synapse, increasing synaptic contacts.[12][14]
NT-3 TrkCRap1-MAPK, CaMKIV-CREBBinds to TrkC, activating distinct pathways for structural (MAPK) and functional (CaMKIV-CREB) synaptic modifications.[15]
FGF FGFRsMAPKBinds to FGF receptors to specifically promote either excitatory (FGF-2, FGF-22) or inhibitory (FGF-7) synapse formation.[18][19]
IGF-1 IGF-1RPI3K, MAPKBinds to IGF-1R to promote both the generation of new neurons and the formation of synapses, upregulating key synaptic proteins.[21][22][23]
Table 2: Summary of Quantitative Synaptogenic Effects
FactorExperimental ModelKey Quantitative FindingReference
This compound In vitro cortical neuronsSignificantly increased the proportion of mature (mushroom) dendritic spines.[2][3]
This compound In vivo mouse hippocampusIncreased protein levels of PSD-95 and synapsin after 4 days of i.v. injection.[3]
BDNF In vitro hippocampal slices (72h treatment)Increased synapse number and spine density at apical dendrites of pyramidal neurons.[9]
NGF In vivo adult rat cortex (lesioned)Significantly increased the number of cortical choline acetyltransferase-immunoreactive varicosities above control levels.[12]
NT-3 In vitro hippocampal neuronsTreatment with 25 ng/ml NT-3 for 3 days significantly increased synapse density.[17]
FGF-2 In vitro rat hippocampal neurons (6-day treatment)Enhanced synaptogenesis by approximately 50% (determined by counting puncta for presynaptic or postsynaptic proteins).[18]
IGF-1 In vivo IGF-II/IGF-I transgenic mice29–61% increase in the total number of neurons in the granular cell layer of the dentate gyrus.[21]

Experimental Protocols

General Protocol for In Vitro Synaptogenesis Assay

This protocol provides a general framework for assessing the synaptogenic effects of a compound like this compound or other neurotrophic factors on primary neuronal cultures.

1. Cell Culture:

  • Primary hippocampal or cortical neurons are harvested from embryonic day 18 (E18) rat or mouse pups.

  • Cells are dissociated and plated on poly-D-lysine-coated glass coverslips or 96-well plates at a density of approximately 16,000 cells/well.[24]

  • Neurons are maintained in Neurobasal medium supplemented with B27 and GlutaMAX for 21 days in vitro (DIV) to allow for maturation and synapse formation.[24]

2. Compound Treatment:

  • On DIV 21, a stock solution of the test compound (e.g., this compound) or neurotrophic factor is prepared in an appropriate vehicle.

  • The compound is diluted to the desired final concentration in the culture medium.

  • The culture medium is replaced with the medium containing the test compound or vehicle control.

  • Cells are incubated for a predetermined period (e.g., 24 hours to 72 hours).

3. Immunocytochemistry:

  • Following treatment, cells are fixed with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Cells are permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.

  • Non-specific binding is blocked by incubating with a blocking buffer (e.g., 10% goat serum in PBS) for 1 hour.[24]

  • Cells are incubated with primary antibodies against presynaptic (e.g., Synaptophysin or Synapsin-1) and postsynaptic (e.g., PSD-95) markers overnight at 4°C. A dendritic marker like MAP2 is also used to outline the neurons.

  • After washing, cells are incubated with corresponding fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488, 568, 647) for 1-2 hours at room temperature, protected from light.

  • Nuclei are counterstained with DAPI.

4. Imaging and Analysis:

  • Coverslips are mounted on slides, and images are acquired using a confocal or high-content imaging system.

  • The number, density, and size of synaptic puncta (co-localized presynaptic and postsynaptic markers) along the dendrites (identified by MAP2 staining) are quantified using image analysis software (e.g., ImageJ with appropriate plugins or specialized software like Neuronal Profiling BioApplication).[24]

  • Statistical analysis is performed to compare the results from treated and control groups.

Signaling Pathway and Workflow Visualizations

Spadin_Signaling_Pathway cluster_membrane This compound This compound TREK1 TREK-1 Channel This compound->TREK1 inhibits Depolarization Neuronal Depolarization PI3K PI3K Depolarization->PI3K MAPK MAPK Depolarization->MAPK SynapticProteins Increased Expression of PSD-95 & Synapsin PI3K->SynapticProteins MAPK->SynapticProteins SpineMaturation Dendritic Spine Maturation SynapticProteins->SpineMaturation

Caption: this compound inhibits the TREK-1 channel, causing depolarization and activating PI3K/MAPK pathways.

BDNF_Signaling_Pathway BDNF BDNF TrkB TrkB Receptor BDNF->TrkB binds PLCg PLCγ TrkB->PLCg PI3K PI3K-Akt TrkB->PI3K MAPK MAPK/ERK TrkB->MAPK GeneTranscription Gene Transcription (e.g., CREB) PLCg->GeneTranscription ProteinSynthesis Local Protein Synthesis PI3K->ProteinSynthesis MAPK->GeneTranscription MAPK->ProteinSynthesis Synaptogenesis Synaptogenesis & Plasticity GeneTranscription->Synaptogenesis ProteinSynthesis->Synaptogenesis

Caption: BDNF binds to TrkB, activating PLCγ, PI3K, and MAPK pathways to promote synaptogenesis.

Experimental_Workflow Plating 1. Plate Primary Neurons (e.g., Hippocampal) Maturation 2. Culture for Maturation (e.g., 21 DIV) Plating->Maturation Treatment 3. Treat with Factor (this compound, BDNF, etc.) Maturation->Treatment Fixation 4. Fix and Permeabilize Cells Treatment->Fixation Staining 5. Immunostain for Synaptic Markers (Synapsin, PSD-95, MAP2) Fixation->Staining Imaging 6. Acquire Images (Confocal Microscopy) Staining->Imaging Analysis 7. Quantify Synaptic Puncta Imaging->Analysis

Caption: Experimental workflow for an in vitro synaptogenesis assay.

Conclusion

This compound promotes synaptogenesis through a unique mechanism that distinguishes it from classical neurotrophic factors. While factors like BDNF, NGF, NT-3, FGF, and IGF-1 initiate their synaptogenic effects by binding to specific tyrosine kinase or other cell-surface receptors, this compound acts by blocking the TREK-1 ion channel. This blockade leads to neuronal depolarization and the subsequent activation of the MAPK and PI3K pathways, which are also common downstream effectors for many neurotrophic factors.

The experimental evidence indicates that this compound effectively increases the expression of key synaptic proteins and promotes the maturation of dendritic spines.[2][3] Notably, this compound also rapidly increases the expression of BDNF in vivo, suggesting that its therapeutic effects may be mediated, in part, by harnessing the brain's own neurotrophic systems.[2] This dual action—direct modulation of neuronal excitability and indirect enhancement of endogenous neurotrophic support—positions this compound as a compelling candidate for further investigation in the development of novel therapeutics for disorders associated with synaptic deficits.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Spadin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling the peptide Spadin, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols. Adherence to these guidelines will help mitigate risks and ensure the integrity of your research.

Hazard Identification and Risk Assessment

This compound is a peptide that requires careful handling due to its potential hazards. One safety data sheet (SDS) classifies this compound as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. It is crucial to avoid inhalation, as well as contact with skin and eyes[1]. Therefore, a thorough risk assessment should be conducted before any handling of this substance.

Summary of this compound's Chemical and Physical Properties:

PropertyValue
Synonyms YAPLPRWSGPIGVSWGLR
Formula C96H142N26O22
Molecular Weight 2012.34 g/mol
CAS Number 1270083-24-3
Appearance No data available
Storage Temperature -20°C (as powder) or -80°C (in solvent)[1]
Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling this compound to prevent exposure. The following table outlines the recommended PPE.

Body PartRequired PPESpecifications
Eyes Safety GogglesMust have side-shields to provide comprehensive protection[1].
Hands Protective GlovesChemically resistant gloves are mandatory.
Body Impervious ClothingA lab coat or other impervious clothing should be worn[1].
Respiratory Suitable RespiratorUse in a well-ventilated area is crucial. A respirator is recommended, especially when handling the powder form to avoid dust and aerosol formation[1].

Operational and Disposal Plans: A Step-by-Step Guide

Pre-Handling Checklist:

  • Verify Availability of Safety Equipment: Ensure an eye-wash station and safety shower are readily accessible[1].

  • Check Ventilation: Confirm that the work area, such as a chemical fume hood, has appropriate exhaust ventilation[1].

  • Gather all necessary PPE as outlined in the table above.

  • Prepare for Spills: Have spill control materials, such as liquid-binding agents (e.g., diatomite), readily available[1].

Safe Handling Procedure:

  • Don PPE: Put on all required personal protective equipment before entering the handling area.

  • Handling:

    • Avoid the formation of dust and aerosols[1].

    • Do not eat, drink, or smoke in the handling area[1].

    • Wash hands and any exposed skin thoroughly after handling[1].

  • Storage: When not in use, store this compound in a tightly sealed container in a cool, well-ventilated area at the recommended temperature[1].

Spill and Emergency Procedures:

  • In Case of a Spill:

    • Evacuate the immediate area if necessary.

    • Wear full personal protective equipment[1].

    • For liquid spills, absorb the solution with a finely-powdered liquid-binding material[1].

    • Decontaminate the affected surfaces and equipment by scrubbing with alcohol[1].

    • Collect all contaminated materials for proper disposal[1].

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention[1].

    • Skin Contact: Thoroughly rinse the affected skin with plenty of water. Remove any contaminated clothing and seek medical advice[1].

    • Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide respiratory support and seek immediate medical help[1].

    • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison center or physician for guidance[1].

Disposal Plan: The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination.

  • Waste Collection: Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a designated and approved waste container.

  • Environmental Precautions: Avoid releasing this compound into the environment, such as drains or water courses[1].

  • Final Disposal: Dispose of the waste through an approved waste disposal plant, adhering to all federal, state, and local regulations[1].

Workflow for Safe Handling and Disposal of this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_emergency Emergency Procedures Prep Risk Assessment & SOP Review PPE_Check Verify & Don PPE Prep->PPE_Check Vent_Check Ensure Proper Ventilation PPE_Check->Vent_Check Spill_Kit Prepare Spill Kit Vent_Check->Spill_Kit Handling Handle this compound in Ventilated Area Spill_Kit->Handling Storage Store Properly When Not in Use Handling->Storage Decon Decontaminate Work Area Handling->Decon Spill Spill Occurs Handling->Spill Waste Collect Contaminated Waste Decon->Waste Disposal Dispose via Approved Waste Plant Waste->Disposal Spill->Decon Contain & Clean FirstAid Administer First Aid Spill->FirstAid

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.